molecular formula C11H21NO6 B1682594 Boc-NH-PEG2-CH2COOH CAS No. 108466-89-3

Boc-NH-PEG2-CH2COOH

Katalognummer: B1682594
CAS-Nummer: 108466-89-3
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: OMBVJVWVXRNDSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

t-Boc-N-amido-PEG2-CH2CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Eigenschaften

IUPAC Name

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBVJVWVXRNDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-NH-PEG2-CH2COOH: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the heterobifunctional linker, Boc-NH-PEG2-CH2COOH. It is designed for researchers, scientists, and professionals in the fields of drug development, chemical biology, and materials science. This document details the molecule's structure, physicochemical properties, and its significant applications, particularly in bioconjugation and the development of therapeutic molecules like PROTACs and antibody-drug conjugates (ADCs).

Core Structure and Functional Components

This compound, also known by its systematic name 8-tert-butyloxycarbonylamino-3,6-dioxaoctanoic acid, is a valuable crosslinking reagent.[1][2] Its structure is composed of three key functional units:

  • Boc (tert-butyloxycarbonyl) Protecting Group: This is a standard, acid-labile protecting group for the primary amine. It allows for selective reactions at the other end of the molecule. The Boc group can be readily removed under mild acidic conditions to expose the reactive primary amine.[3]

  • PEG2 (diethylene glycol) Linker: The central part of the molecule consists of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer with two repeating ethylene (B1197577) glycol units (-CH2CH2O-).[4] This PEG linker imparts hydrophilicity, which enhances the solubility of the molecule and its conjugates in aqueous biological environments.[1][5]

  • Terminal Carboxylic Acid (-CH2COOH): This functional group is located at the opposite end of the Boc-protected amine. The carboxylic acid can be activated using standard coupling reagents (e.g., EDC, HATU) to form a stable amide bond with primary amine groups on other molecules, such as proteins, peptides, or drug compounds.[3]

The combination of these three components makes this compound a versatile heterobifunctional linker, enabling the sequential and controlled conjugation of different molecules.

Below is a 2D representation of the chemical structure of this compound.

G Boc Boc-NH PEG1_CH2_1 CH₂ Boc->PEG1_CH2_1 PEG1_O O PEG2_CH2_1 CH₂ PEG1_O->PEG2_CH2_1 PEG1_CH2_2 CH₂ PEG1_CH2_1->PEG1_CH2_2 PEG1_CH2_2->PEG1_O PEG2_O O COOH COOH PEG2_O->COOH PEG2_CH2_2 CH₂ PEG2_CH2_1->PEG2_CH2_2 PEG2_CH2_2->PEG2_O

Caption: 2D Structure of this compound.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 108466-89-3[1][2][5][6]
Molecular Formula C₁₁H₂₁NO₆[1][2][6]
Molecular Weight 263.29 g/mol [2][6]
Purity ≥95% to ≥97%[1][6]
Appearance Viscous Liquid[7]
Storage Conditions Store at -5°C or -20°C, keep dry and avoid sunlight. For stock solutions, store at -80°C (up to 6 months) or -20°C (up to 1 month).[1][8]

Applications in Research and Drug Development

This compound is a critical tool in modern biomedical research and pharmaceutical development. Its applications include:

  • PROTAC® Development: This molecule is frequently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][8][9] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The PEG linker in this compound provides the necessary spacing and solubility for the two ligands of the PROTAC to function effectively.

  • Antibody-Drug Conjugates (ADCs): It can be incorporated into ADCs, which are targeted cancer therapies.[1][5] The linker connects a cytotoxic drug to a monoclonal antibody, which then directs the drug to cancer cells.

  • Peptide Synthesis and Modification: It serves as a spacer to improve the solubility and pharmacokinetic properties of peptides.[1][3][10]

  • Bioconjugation: This linker is widely used for the covalent attachment of molecules to proteins, surfaces, or nanoparticles for various applications in diagnostics and drug delivery.[1][5][11]

  • Semaglutide Synthesis: It is also used as an intermediate in the synthesis of Semaglutide, a medication used for the treatment of type 2 diabetes.[1]

Experimental Protocol: Amide Coupling Reaction

The following is a general protocol for the conjugation of this compound to a primary amine-containing molecule (e.g., a peptide or protein) using EDC/NHS chemistry.

Workflow for Amide Coupling:

G A Activate Carboxylic Acid (this compound + EDC/NHS) B Incubate to form NHS-ester intermediate A->B C Add Amine-containing Molecule (e.g., Peptide) B->C D Incubate to form stable Amide Bond C->D E Purify the Conjugate (e.g., via HPLC) D->E

Caption: Amide Coupling Experimental Workflow.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., peptide, protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or MES buffer pH 6.0

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO) if necessary, and then dilute into the reaction buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to the Amine:

    • Add the amine-containing molecule to the activated this compound solution. The molar ratio will depend on the specific molecules being conjugated but a 10 to 20-fold molar excess of the linker is common.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C, with gentle stirring.

  • Quenching the Reaction:

    • (Optional) Quench any unreacted NHS-ester by adding a small amount of a quenching solution like hydroxylamine (B1172632) or Tris buffer.

  • Purification:

    • Purify the resulting conjugate from excess reagents and unconjugated molecules using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using techniques like mass spectrometry (MS) and HPLC.

This protocol provides a general framework. The optimal reaction conditions, such as buffer composition, pH, and reagent concentrations, should be determined empirically for each specific application.

References

An In-Depth Technical Guide to Boc-NH-PEG2-CH2COOH: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Boc-NH-PEG2-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and pharmaceutical development.

Core Chemical Properties and Specifications

This compound, also known by its systematic name 8-(tert-butoxycarbonylamino)-3,6-dioxaoctanoic acid, is a versatile chemical tool featuring a Boc-protected amine and a terminal carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure imparts both hydrophilicity and reactive handles for a variety of chemical modifications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReferences
Molecular Formula C11H21NO6[2]
Molecular Weight 263.29 g/mol [2]
CAS Number 108466-89-3[2]
Appearance Colorless to light yellow liquid
Purity ≥95%[2]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)
Storage Conditions Recommended storage at -20°C for long-term stability.[1]
Structural and Chemical Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

IdentifierValueReferences
SMILES Code CC(C)(C)OC(=O)NCCOCCOCC(=O)O
InChI Key OMBVJVWVXRNDSL-UHFFFAOYSA-N
Synonyms Boc-AEEA-OH, t-Boc-N-amido-PEG2-acetic acid[2]

Key Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable linker in several advanced research areas. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Proteolysis-Targeting Chimeras (PROTACs)

This compound is frequently employed as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this linker can be utilized in the construction of ADCs.[2] The carboxylic acid end can be activated to react with amino groups on a cytotoxic drug, while the Boc-protected amine, after deprotection, can be conjugated to an antibody.

Peptide Synthesis and Modification

This compound serves as a hydrophilic spacer in solid-phase peptide synthesis (SPPS).[3] Its incorporation into a peptide sequence can improve solubility and modify the pharmacokinetic profile of the final peptide therapeutic. It is notably used as a side chain for the GLP-1 receptor agonist, Semaglutide (B3030467).[2][4][5][6]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

General Workflow for Bioconjugation

The versatility of this compound allows for a modular approach to bioconjugation. The general workflow involves sequential deprotection and coupling steps to link two different molecules.

G cluster_0 Step 1: Carboxylic Acid Activation & Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amine Coupling A This compound C Coupling Agents (EDC, NHS) A->C Activation B Molecule 1 (e.g., Drug with -NH2) D Boc-NH-PEG2-Molecule 1 B->D C->D E Boc-NH-PEG2-Molecule 1 F Acid (e.g., TFA) E->F Deprotection G H2N-PEG2-Molecule 1 F->G H H2N-PEG2-Molecule 1 J Final Conjugate H->J I Molecule 2 (e.g., Antibody with activated -COOH) I->J

Caption: General bioconjugation workflow.

Protocol for Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating this compound into a peptide sequence on a solid support using Boc chemistry.

Materials:

  • Boc-protected amino acid-loaded resin

  • This compound

  • Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: Diisopropylethylamine (DIPEA) in DCM

  • Coupling reagents: e.g., HBTU, HATU, or DIC/HOBt

  • Solvents: N,N-Dimethylformamide (DMF), DCM

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with the deprotection solution (e.g., 25-50% TFA in DCM) for 1-2 minutes, then for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.

    • Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization:

    • Treat the resin with the neutralization solution (e.g., 5-10% DIPEA in DCM or DMF) to neutralize the protonated amine.

    • Wash the resin with DMF.

  • Coupling of this compound:

    • Dissolve this compound (1.5-3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 1.5-3 equivalents) in DMF.

    • Add DIPEA (3-6 equivalents) to the solution.

    • Add the activation mixture to the resin and shake at room temperature for 1-2 hours, or until a negative Kaiser test is observed.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps with the subsequent Boc-protected amino acids to continue building the peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

G start Start: Boc-AA-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 neutralization Neutralization (DIPEA) coupling Couple this compound (HBTU/DIPEA in DMF) neutralization->coupling check_completion Kaiser Test coupling->check_completion wash1->neutralization wash2 Wash (DMF, DCM) repeat_cycle Couple next Boc-AA wash2->repeat_cycle Continue Elongation final_cleavage Cleavage from Resin (HF or TFMSA) wash2->final_cleavage Synthesis Complete check_completion->coupling Positive check_completion->wash2 Negative repeat_cycle->deprotection purification RP-HPLC Purification final_cleavage->purification analysis MS & HPLC Analysis purification->analysis end End: Purified Peptide analysis->end

Caption: Solid-phase peptide synthesis workflow.

Conceptual Protocol for PROTAC Synthesis

This protocol provides a conceptual framework for synthesizing a PROTAC using this compound as the linker.

Materials:

  • Ligand for the target protein with a reactive handle (e.g., -NH2)

  • Ligand for the E3 ligase with a reactive handle (e.g., -COOH)

  • This compound

  • Coupling reagents (e.g., HATU, EDC/NHS)

  • Deprotection reagent (e.g., TFA)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, RP-HPLC system)

Procedure:

  • Coupling of the First Ligand:

    • Activate the carboxylic acid of this compound using a suitable coupling agent (e.g., EDC/NHS).

    • React the activated linker with the amine-functionalized ligand for the target protein.

    • Purify the resulting Boc-protected intermediate by column chromatography.

  • Boc Deprotection:

    • Remove the Boc protecting group from the intermediate using TFA in DCM.

    • Remove the solvent and excess TFA under reduced pressure.

  • Coupling of the Second Ligand:

    • Activate the carboxylic acid of the E3 ligase ligand.

    • React the deprotected intermediate with the activated E3 ligase ligand.

  • Final Purification:

    • Purify the final PROTAC molecule using RP-HPLC.

  • Characterization:

    • Confirm the structure and purity of the PROTAC using NMR, mass spectrometry, and analytical RP-HPLC.

G cluster_0 Step 1: Linker-Ligand 1 Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Ligand 2 Conjugation A This compound C EDC/NHS Activation A->C B Target Protein Ligand (-NH2) D Boc-Linker-Ligand 1 B->D C->D E Boc-Linker-Ligand 1 F TFA E->F G H2N-Linker-Ligand 1 F->G H H2N-Linker-Ligand 1 K Final PROTAC H->K I E3 Ligase Ligand (-COOH) J HATU Activation I->J J->K

Caption: PROTAC synthesis conceptual workflow.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and development. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, makes it an ideal choice for the synthesis of complex biomolecules such as PROTACs, ADCs, and modified peptides. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this important chemical tool in a variety of research settings.

References

Solubility Profile of Boc-NH-PEG2-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-8-Amino-3,6-dioxaoctanoic acid (Boc-NH-PEG2-CH2COOH), a bifunctional linker commonly employed in bioconjugation, proteomics, and drug delivery systems such as the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction setup, purification, and formulation.

Introduction to this compound

This compound is a heterobifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts an amphiphilic character, with the hydrophobic Boc group and the hydrophilic PEG chain and carboxylic acid influencing its solubility in various media. The hydrophilic PEG linker is known to enhance solubility in aqueous solutions and other biological applications.[1][2]

Physicochemical Properties

PropertyValueReference
CAS Number 108466-89-3[1]
Molecular Formula C₁₁H₂₁NO₆[2]
Molecular Weight 263.29 g/mol [3]
Appearance Colorless to light yellow liquid or solid[3]
Topological Polar Surface Area (TPSA) 94.1 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 6[4]

Inferred Solubility Profile

While extensive quantitative solubility data for this compound is not widely published, a qualitative and inferred solubility profile can be constructed based on its structural components and data from suppliers and analogous compounds. The presence of the polar carboxylic acid and the PEG chain suggests good solubility in polar solvents, while the hydrophobic Boc group may enhance solubility in less polar organic solvents.

SolventSolvent TypeExpected SolubilityRationale / Notes
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble (≥ 100 mg/mL)Supplier data indicates high solubility.[5]
Dimethylformamide (DMF) Polar AproticSolubleBoc-protected amino acids and PEGs generally show good solubility in DMF.[6][7]
Dichloromethane (DCM) ChlorinatedSolubleBoc-protected amino acids and PEGs are typically soluble in DCM.[6][7]
Methanol (B129727) (MeOH) Polar ProticSolubleThe polar nature of methanol should effectively solvate the molecule.
Ethanol (B145695) (EtOH) Polar ProticSolubleSimilar to methanol, ethanol is expected to be a good solvent.
Acetonitrile (ACN) Polar AproticSolubleExpected to be a suitable solvent based on its polarity.
Water Polar ProticSolubleThe hydrophilic PEG chain and carboxylic acid enhance aqueous solubility.[1][2]
Ethyl Acetate (EtOAc) Moderately PolarModerately SolubleThe Boc group may contribute to solubility, but the polar groups might limit it.
Toluene Non-polarSparingly Soluble to InsolublePEGs generally have lower solubility in toluene.[6][7]
Hexanes/Heptane Non-polarInsolubleThe high polarity of the molecule makes it unlikely to dissolve in non-polar alkanes.
Diethyl Ether Non-polarSparingly Soluble to InsolublePEGs are generally not soluble in ether.[6][7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10] The following protocol provides a detailed methodology for determining the solubility of this compound in various solvents.

Materials and Equipment:

  • This compound

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Prepare a separate vial for each solvent to be tested.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any remaining solid particles.

    • Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the range of the calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions by HPLC to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution by HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sample Preparation cluster_quant 5. Quantification cluster_calc 6. Calculation prep1 Add excess this compound to a known volume of solvent equil1 Shake at constant temperature (e.g., 24-48 hours) prep1->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sample1 Filter supernatant (0.22 µm filter) sep1->sample1 sample2 Dilute filtered solution sample1->sample2 quant1 Analyze by HPLC sample2->quant1 quant2 Determine concentration from calibration curve quant1->quant2 calc1 Calculate solubility (mg/mL or mol/L) quant2->calc1

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Logical Pathway for Solubility Prediction

G cluster_features Structural Features cluster_solvents Solvent Properties compound This compound Structure boc Boc Group (Hydrophobic) compound->boc peg PEG2 Chain (Hydrophilic, Flexible) compound->peg cooh Carboxylic Acid (Hydrophilic, H-bond donor/acceptor) compound->cooh nonpolar Non-polar (e.g., Toluene, Hexane) van der Waals forces dominate boc->nonpolar Favorable interaction polar_aprotic Polar Aprotic (e.g., DMSO, DMF) Strong dipole-dipole interactions peg->polar_aprotic Favorable interaction polar_protic Polar Protic (e.g., Water, MeOH) H-bonding is key peg->polar_protic Favorable interaction cooh->polar_aprotic Favorable interaction cooh->polar_protic Strong H-bonding prediction Predicted Solubility polar_aprotic->prediction High polar_protic->prediction High nonpolar->prediction Low

Caption: Factors influencing the predicted solubility of this compound in different solvent types.

References

An In-depth Technical Guide to the Core Mechanism of Action of Boc-NH-PEG2-CH2COOH as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG2-CH2COOH is a heterobifunctional linker integral to the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the sequential and controlled conjugation of molecules. This guide elucidates the core mechanism of action of this compound, detailing its chemical properties, reactivity, and applications in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Through a comprehensive review of available data, this document provides structured data tables, detailed experimental protocols, and visualizations to support researchers in leveraging this linker for novel therapeutic and diagnostic development.

Introduction: The Architectural Advantage of this compound

The strategic design of linker molecules is paramount in the development of complex biomolecular constructs. This compound has emerged as a critical tool in this field due to its precisely defined functional groups. The molecule consists of three key components that dictate its mechanism of action:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the primary amine. This allows for the selective reaction of the other end of the linker. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive amine for subsequent conjugation.[1]

  • PEG2 Spacer: The two-unit polyethylene glycol (PEG) spacer is a hydrophilic chain that imparts favorable physicochemical properties to the linker and the resulting conjugate. The PEG moiety enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the final molecule by increasing its hydrodynamic radius.[2][3] The discrete length of the PEG2 spacer ensures uniformity in the final conjugate, a critical aspect for therapeutic applications.

  • Terminal Carboxylic Acid: The carboxylic acid group provides a reactive handle for conjugation to amine-containing molecules, such as the lysine (B10760008) residues on an antibody or an amine-functionalized payload. This reaction is typically facilitated by activating agents to form a stable amide bond.[4]

This trifecta of functional components enables a highly controlled, stepwise approach to bioconjugation, making it a linker of choice in the synthesis of sophisticated molecules like the dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, Tirzepatide.[5][6]

Core Mechanism of Action: A Two-Step Conjugation Process

The utility of this compound as a linker is rooted in its ability to facilitate a sequential two-step conjugation process. This allows for the precise assembly of different molecular entities.

Step 1: Carboxylic Acid Activation and Amide Bond Formation

The initial conjugation step involves the activation of the terminal carboxylic acid. This is typically achieved using carbodiimide (B86325) chemistry, often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), to form an active ester. This activated ester then readily reacts with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug) to form a stable amide bond.

Step 2: Boc Deprotection and Second Amide Bond Formation

Once the first molecule is conjugated via the carboxylic acid, the Boc protecting group on the other end of the linker is removed. This is typically accomplished by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The deprotection exposes the primary amine, which is then available for a second conjugation reaction, again typically through the formation of an amide bond with a carboxyl-containing molecule.

This sequential approach prevents unwanted side reactions and ensures the specific and directional assembly of the final conjugate.

Data Presentation: Physicochemical and Performance Metrics

The selection of a linker is a critical decision in drug development, with significant implications for the stability, efficacy, and pharmacokinetic profile of the final conjugate. While specific quantitative data for this compound is often embedded within broader studies, the following tables summarize the known properties of this linker and the impact of PEG length on antibody-drug conjugates (ADCs), providing a framework for comparison.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁NO₆[7]
Molecular Weight 263.29 g/mol [7]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO) and has enhanced aqueous solubility due to the PEG spacer.[2][3]
Purity (Typical) ≥95%[7]
Storage Conditions -20°C, protected from light and moisture.[8]

Table 1: Physicochemical Properties of this compound

Linker PEG LengthIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Plasma Half-life (t1/2)Reference(s)
PEG2Lower (more potent)ModerateShorter[9]
PEG4[9]
PEG8↓↓↑↑↑↑[9]
PEG12↓↓↓↑↑↑↑↑↑[9]
PEG24↓↓↓↓↑↑↑↑↑↑[9]

Table 2: Comparative Impact of PEG Linker Length on ADC Performance (Qualitative Trend Summary) Note: This table represents a qualitative summary of trends observed in preclinical studies. Absolute values are highly dependent on the specific antibody, payload, and tumor model used.

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in bioconjugation. Specific reaction conditions may require optimization based on the properties of the molecules being conjugated.

Protocol 1: Activation of Carboxylic Acid and First Amide Bond Formation

Materials:

  • This compound

  • Amine-containing molecule (Molecule A)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

  • Add EDC (1.1 eq) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve Molecule A (1.0 eq) in anhydrous DMF.

  • Add the activated this compound solution to the solution of Molecule A.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

  • Upon completion, purify the conjugate by preparative HPLC or other suitable chromatographic techniques.

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a non-nucleophilic base.

Protocol 3: Second Amide Bond Formation

Materials:

  • Deprotected amine conjugate from Protocol 2

  • Carboxyl-containing molecule (Molecule B)

  • EDC and NHS (or other suitable coupling reagents)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Activate the carboxylic acid of Molecule B using the procedure described in Protocol 1, Step 1.

  • Dissolve the deprotected amine conjugate in anhydrous DMF.

  • Add the activated Molecule B solution to the amine conjugate solution.

  • Add DIPEA (2.0 eq) and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the final bioconjugate using preparative HPLC or size-exclusion chromatography.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step in this process. The linker, for which this compound can be a component, plays a crucial role in facilitating the optimal orientation of the proteins in the ternary complex.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedTarget Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Enters DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades to Bioconjugation_Workflow Start Start: this compound + Molecule A (amine) Step1 Step 1: Carboxylic Acid Activation (EDC, NHS in DMF) Start->Step1 Step2 Step 2: First Amide Bond Formation (Addition of Molecule A, DIPEA) Step1->Step2 Intermediate1 Intermediate 1: Boc-NH-PEG2-CH2-CO-Molecule A Step2->Intermediate1 Purification1 Purification 1 (HPLC) Intermediate1->Purification1 Step3 Step 3: Boc Deprotection (TFA in DCM) Purification1->Step3 Intermediate2 Intermediate 2: NH2-PEG2-CH2-CO-Molecule A Step3->Intermediate2 Step4 Step 4: Second Amide Bond Formation (Activated Molecule B) Intermediate2->Step4 FinalProduct Final Product: Molecule B-NH-PEG2-CH2-CO-Molecule A Step4->FinalProduct Purification2 Purification 2 (HPLC or SEC) FinalProduct->Purification2

References

The Versatility of Boc-NH-PEG2-CH2COOH: A Technical Guide for Medical Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Boc-NH-PEG2-CH2COOH, has emerged as a critical tool in modern medical research, particularly in the rational design of sophisticated therapeutic agents. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a terminal carboxylic acid, and a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the precise construction of complex biomolecular conjugates. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), complete with experimental protocols and logical diagrams to facilitate its integration into research and development workflows.

Core Applications in Medical Research

This compound serves as a fundamental building block in several areas of medical research, including:

  • PROTACs: In the field of targeted protein degradation, this linker is instrumental in connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand.[1][2][3] The PEG spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.[4]

  • Antibody-Drug Conjugates (ADCs): This linker is employed to conjugate highly potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[5][6] The hydrophilic nature of the PEG linker can improve the pharmacokinetic properties of the ADC.[]

  • Drug Delivery and Nanotechnology: The linker's properties are beneficial for developing targeted drug delivery systems and functionalizing nanoparticles for biomedical applications.[8]

  • Peptide Synthesis and Bioconjugation: It is also utilized in peptide synthesis and for the general bioconjugation of molecules where a hydrophilic spacer is desired.[1][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this linker.

PropertyValueReference
Molecular Formula C11H21NO6[9]
Molecular Weight 263.29 g/mol [9][10]
Appearance Colorless to light yellow liquid[9]
CAS Number 108466-89-3[9]
Purity (LCMS) ≥95% - 99.87%[8][9]
Topological Polar Surface Area (TPSA) 94.1 Ų[10]
Number of Rotatable Bonds 11[1]
Hydrogen Bond Acceptors 6[1]
Hydrogen Bond Donors 2[1]
Storage Conditions (Pure Form) -20°C (up to 3 years), 4°C (up to 2 years)[9]
Storage Conditions (In Solvent) -80°C (up to 6 months), -20°C (up to 1 month)[3][9]

Experimental Protocols

The utility of this compound lies in the sequential and controlled reactivity of its terminal functional groups. The following protocols outline the fundamental steps for its use in bioconjugation.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group from the amine terminus, making it available for subsequent coupling reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected linker (NH2-PEG2-CH2COOH).

Protocol 2: Amide Bond Formation (Carboxylic Acid Activation)

This protocol describes the coupling of the carboxylic acid terminus of the linker to a primary amine-containing molecule (e.g., a protein ligand or an antibody).

Materials:

  • This compound

  • Amine-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM.

  • Add 1.1 equivalents of NHS or HOBt and 1.1 equivalents of DCC or EDC to activate the carboxylic acid.

  • Stir the mixture at room temperature for 30-60 minutes to form the active ester.

  • In a separate flask, dissolve the amine-containing molecule in anhydrous DMF or DCM. If the amine is in a salt form, add 1-2 equivalents of DIPEA to neutralize it.

  • Add the activated linker solution to the amine solution.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter to remove the urea (B33335) byproduct (if DCC or EDC was used).

  • Purify the resulting conjugate using appropriate chromatographic techniques (e.g., silica (B1680970) gel chromatography or preparative HPLC).

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for the application of this compound in PROTAC and ADC synthesis.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling POI_Ligand Protein of Interest (POI) Ligand (with amine or carboxyl group) Couple1 Amide Coupling POI_Ligand->Couple1 Boc_Linker This compound Boc_Linker->Couple1 Intermediate1 Boc-Linker-POI_Ligand Couple1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 NH2-Linker-POI_Ligand Deprotection->Intermediate2 Couple2 Amide Coupling Intermediate2->Couple2 E3_Ligand E3 Ligase Ligand (with carboxyl or amine group) E3_Ligand->Couple2 Final_PROTAC Final PROTAC Molecule Couple2->Final_PROTAC

General workflow for PROTAC synthesis using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Linker Deprotection cluster_step3 Step 3: Antibody Conjugation Payload Cytotoxic Payload (with amine group) Couple_Payload Amide Coupling (Activate Linker COOH) Payload->Couple_Payload Boc_Linker This compound Boc_Linker->Couple_Payload Linker_Payload Boc-Linker-Payload Couple_Payload->Linker_Payload Deprotection Boc Deprotection (TFA) Linker_Payload->Deprotection Activated_Linker_Payload NH2-Linker-Payload Deprotection->Activated_Linker_Payload Conjugation Amide Coupling Activated_Linker_Payload->Conjugation Antibody Monoclonal Antibody (mAb) (with activated carboxyl group) Antibody->Conjugation Final_ADC Antibody-Drug Conjugate (ADC) Conjugation->Final_ADC

General workflow for ADC synthesis using this compound.

Signaling Pathways and Logical Relationships

While this compound is a synthetic tool and not a direct modulator of signaling pathways, it is a critical component of molecules that do interact with these pathways. For instance, a PROTAC synthesized with this linker will facilitate the degradation of a target protein, thereby inhibiting the downstream signaling cascade that the protein mediates.

PROTAC_Mechanism_of_Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Downstream_Signaling Inhibition of Downstream Signaling Pathway Degradation->Downstream_Signaling

Logical relationship of PROTAC-mediated protein degradation.

References

The Strategic Role of the PEG2 Spacer in Boc-NH-PEG2-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the short-chain polyethylene (B3416737) glycol (PEG) spacer within the heterobifunctional linker, Boc-NH-PEG2-CH2COOH. This molecule is a cornerstone in modern bioconjugation, serving as a fundamental building block in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of the distinct roles of each component of this linker—the Boc-protected amine, the terminal carboxylic acid, and particularly the PEG2 spacer—is paramount for the rational design and optimization of targeted therapeutics and research tools.

Core Physicochemical Properties

The physicochemical characteristics of this compound are pivotal to its utility in bioconjugation strategies. The inclusion of the di-ethylene glycol (PEG2) spacer imparts a unique balance of properties that significantly influence the behavior of the resulting conjugates in biological systems.[1]

PropertyValueSignificance in Application
Molecular Weight 263.29 g/mol [2]A low molecular weight ensures minimal steric hindrance during conjugation reactions and contributes minimally to the overall size of the final bioconjugate.
Formula C11H21NO6[2]Provides the elemental composition of the molecule.
Appearance Colorless to light yellow liquid[2]Indicates the physical state of the pure compound at room temperature.
Solubility High in aqueous media[3]The hydrophilic PEG spacer enhances water solubility, which is crucial for bioconjugation reactions often performed in aqueous buffers.[4]
Topological Polar Surface Area (TPSA) 63.45 Ų[5]This value suggests a degree of polarity that can influence cell permeability and interactions with biological membranes.
Storage Conditions -20°C for long-term storage[2]Essential for maintaining the chemical integrity of the linker over time.

The Multifaceted Role of the PEG2 Spacer

The di-ethylene glycol spacer is not merely a passive connector; it is a critical determinant of the physicochemical and biological properties of the entire conjugate. Its primary roles include enhancing solubility, providing spatial separation and flexibility, and influencing pharmacokinetic profiles.

Enhancing Solubility and Reducing Aggregation

A frequent challenge in the development of bioconjugates, such as ADCs and PROTACs, is the poor aqueous solubility of hydrophobic payloads or ligands.[4][6] The PEG2 spacer, with its hydrophilic ether oxygens, significantly improves the overall water solubility of the conjugate.[7][8] This enhanced solubility is crucial for preventing aggregation, which can lead to reduced efficacy, increased immunogenicity, and manufacturing difficulties.[4]

Providing Optimal Spatial Separation and Flexibility

The PEG linker introduces a defined and flexible spacer between the conjugated molecules.[1] This separation is critical for ensuring that each component of the conjugate can function optimally without steric hindrance. For instance, in an ADC, the PEG spacer ensures that the cytotoxic payload does not interfere with the antibody's ability to bind to its target antigen. Similarly, in a PROTAC, the linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] The free rotation around the C-O bonds in the PEG chain provides the necessary conformational flexibility for the conjugate to adopt an optimal orientation for biological activity.[1]

Modulating Pharmacokinetic Properties

The inclusion of a PEG spacer can have a profound impact on the pharmacokinetic profile of a bioconjugate. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life.[1][9] While the short PEG2 spacer in this compound has a less dramatic effect than longer PEG chains, it still contributes to a more favorable pharmacokinetic profile by increasing hydrophilicity and potentially shielding the conjugate from enzymatic degradation.

Applications in Drug Development and Research

This compound is a versatile tool with broad applications in the development of targeted therapies and research probes.[10][11]

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The carboxylic acid end can be activated to react with surface-exposed lysines on the antibody, while the Boc-protected amine, after deprotection, can be coupled to a suitable functional group on the drug molecule. The PEG2 spacer enhances the solubility of the ADC and ensures the drug payload does not compromise the antibody's targeting function.[12]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6] The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy.[7][8] this compound serves as a foundational building block for constructing these linkers. The PEG2 spacer provides the necessary length and flexibility to facilitate the formation of the ternary complex, and its hydrophilic nature improves the often-poor solubility of these large molecules.[13][14]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized based on the specific molecules being conjugated.

Activation of the Carboxylic Acid for Amine Coupling

This protocol describes the activation of the terminal carboxylic acid of this compound for subsequent reaction with a primary amine-containing molecule (e.g., an antibody or a synthetic molecule).

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing molecule

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to the desired concentrations. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).

  • Allow the activation reaction to proceed at room temperature for 1-2 hours to form the NHS ester.

  • Add the activated linker solution to the amine-containing molecule dissolved in a suitable reaction buffer. The pH of the reaction buffer should be between 7 and 8.5 for efficient amine coupling.

  • Allow the conjugation reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted linker and coupling reagents.

Deprotection of the Boc Group

This protocol outlines the removal of the tert-Butyloxycarbonyl (Boc) protecting group to expose the primary amine for further conjugation.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) or Anisole (B1667542) (as scavengers)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add a solution of TFA in DCM (typically 20-50% v/v). Include a scavenger such as TES or anisole to prevent side reactions.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure.

  • The resulting amine-containing conjugate can be purified or used directly in the next conjugation step.

Visualizing Workflows and Pathways

To further elucidate the role and application of this compound, the following diagrams illustrate key molecular structures and experimental workflows.

Structure of this compound.

start This compound activate Activate Carboxylic Acid (EDC/NHS) start->activate conjugate1 Conjugate to Molecule 1 (e.g., Antibody) activate->conjugate1 deprotect Deprotect Boc Group (TFA) conjugate1->deprotect conjugate2 Conjugate to Molecule 2 (e.g., Drug) deprotect->conjugate2 final_product Final Bioconjugate conjugate2->final_product

General bioconjugation workflow.

cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (with PEG2 linker) ternary_complex Ternary Complex protac->ternary_complex target Target Protein target->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Proximity-induced proteasome Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation

Role of the PEG linker in PROTACs.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Boc-Protected PEG Linkers

In the intricate fields of bioconjugation, drug delivery, and peptide synthesis, precision and control are paramount. The tert-butyloxycarbonyl (Boc) group, a cornerstone of modern organic chemistry, serves as a crucial temporary protecting group for amines. When incorporated into polyethylene (B3416737) glycol (PEG) linkers, Boc protection enables the controlled, stepwise synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1]

The primary function of the Boc group is to mask the high reactivity of a primary or secondary amine on a PEG linker, thereby preventing unwanted side reactions during multi-step synthetic procedures.[1] Its widespread use stems from its stability in a variety of reaction conditions, including basic and nucleophilic environments, coupled with its facile removal under mild acidic conditions.[1][2] This acid lability is the key to its strategic application, allowing for the selective deprotection of the amine at the desired stage of a synthesis to enable subsequent conjugation.

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group (such as an NHS ester, maleimide, or alkyne) at the other, are particularly powerful tools. They facilitate a modular and strategic approach to assembling complex molecular architectures, a critical requirement in the development of targeted therapies and advanced biomaterials.[1]

This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing quantitative data on reaction conditions, in-depth experimental protocols, and visualizations of relevant biological and synthetic workflows.

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these reactions.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

Amine SubstrateBase (Equivalents)(Boc)₂O (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Amino-PEGDIPEA (2-3)1.1-1.5DCMRoom Temp3-12High
Various aminesTEA or DIPEA (3)1.5H₂O/THF (2:1 v/v)0 to Room Temp6High
Various amines-1.1PEG-400Room Temp0.5-291-98[3]
Diamines- (HCl used for mono-protonation)1Aqueous MethanolRoom Temp165-95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers

SubstrateAcidic ReagentConcentrationSolventTemperature (°C)TimePurity/YieldNotes
Boc-amino PEGTrifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp30-120 min>95% Purity[1]Standard, efficient method.[1]
Boc-amino PEGHydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp30-120 minHigh YieldAlternative to TFA.[4]
Boc-amino acid-PEG-esterTFA100%DCMRoom Temp30 min100% deprotectionCaused 10-20% ester bond cleavage.[4][5]
Boc-amino acid-PEG-esterHCl1MEthyl AcetateRoom Temp6 hHighNo ester bond cleavage observed.[5]
Boc-amino PEG on ResinTFA50%DCMRoom Temp5-30 minHighStandard for Solid Phase Peptide Synthesis.[1]
Boc-amino acids/peptidesTFA (2 equivalents)-Ionic Liquid11010 minHighRapid deprotection at high temperature.[6]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

  • 1M HCl, saturated aqueous sodium bicarbonate, brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).[1]

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 3-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]

  • Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol 2: Boc Deprotection of a PEG Linker using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group using TFA to yield the free amine as its TFA salt.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Toluene (B28343) (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (for neutralization, optional)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[7]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[7] If the substrate contains sensitive functional groups (e.g., tryptophan), add a scavenger like TIS (2.5-5% v/v).[7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.[7] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[1]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure (per coupling cycle):

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in the synthesis vessel.[1]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove excess TFA and byproducts.[1]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the terminal ammonium (B1175870) salt.[1]

  • Washing: Wash the resin again with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents) with a coupling reagent like HBTU (2-4 equivalents) and DIPEA in DMF for a few minutes.[8]

    • Add the activated amino acid solution to the resin.[1]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]

  • Repeat steps 2-7 for each subsequent amino acid in the desired sequence.

Mandatory Visualization

Signaling Pathway: HER2-Targeted ADC Mechanism of Action

Antibody-drug conjugates targeting the HER2 receptor are a cornerstone of therapy for certain types of breast cancer. The synthesis of the linkers used in these ADCs often employs Boc protection strategies to ensure controlled assembly. The following diagram illustrates the mechanism by which an anti-HER2 ADC, once assembled, exerts its therapeutic effect.

HER2_ADC_Pathway cluster_cell Inside Cancer Cell Antibody Anti-HER2 ADC HER2_Receptor HER2 Receptor Antibody->HER2_Receptor 1. Binding Cancer_Cell Cancer Cell Membrane Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage & Microtubule Disruption Payload->DNA_Damage 5. Target Engagement Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis 6. Induction of Cell Death p1->Endosome 2. Internalization (Endocytosis)

Caption: Mechanism of action for a HER2-targeting Antibody-Drug Conjugate (ADC).[8][9][10]

Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. Their synthesis is a prime example of where Boc-protected PEG linkers are employed to connect a target-binding ligand to an E3 ligase ligand in a stepwise fashion.

PROTAC_Synthesis_Workflow Start1 JQ1 Derivative (BRD4 Ligand with -COOH) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start1->Step1 Start2 Boc-NH-PEG-NH2 Start2->Step1 Start3 Pomalidomide Derivative (E3 Ligase Ligand with -COOH) Step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) Start3->Step3 Intermediate1 Intermediate: JQ1-PEG-NH-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 Intermediate: JQ1-PEG-NH2 Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC: JQ1-PEG-Pomalidomide Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

Caption: Representative workflow for the synthesis of a BRD4-targeting PROTAC.[7][11][12]

Logical Relationship: Boc Protection/Deprotection Cycle

The utility of the Boc group lies in its cyclical application: protection to mask an amine, followed by deprotection to reveal it for the next reaction step. This logical relationship is the foundation of many complex chemical syntheses.

Boc_Cycle Free_Amine Free Amine R-PEG-NH₂ Protection Protection (+ (Boc)₂O, Base) Free_Amine->Protection Boc_Protected Boc-Protected Amine R-PEG-NH-Boc Reaction {Perform Reaction on 'R' group} Boc_Protected->Reaction Amine is inert Deprotection Deprotection (+ TFA or HCl) Reaction->Deprotection Protection->Boc_Protected Deprotection->Free_Amine Amine is reactive for next step

Caption: The logical cycle of Boc protection and deprotection in sequential synthesis.

References

The Crucial Role of Boc-NH-PEG2-CH2COOH in Semaglutide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaglutide (B3030467), a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a cornerstone in the management of type 2 diabetes and obesity. Its remarkable efficacy is, in part, attributed to its extended half-life, a feature achieved through strategic chemical modifications of the native GLP-1 peptide. A key component in this modification is the attachment of a fatty acid side chain via a hydrophilic linker. This technical guide delves into the specifics of a critical intermediate in this process: Boc-NH-PEG2-CH2COOH . This bifunctional linker, featuring a Boc-protected amine and a carboxylic acid connected by a short polyethylene (B3416737) glycol (PEG) chain, plays a pivotal role in the precise and efficient synthesis of semaglutide. This document will provide an in-depth overview of its properties, synthesis, and conjugation in the context of semaglutide production, complete with experimental protocols and data presented for the scientific community.

Core Properties of this compound

This compound, also known by its systematic name 8-(tert-butoxycarbonylamino)-3,6-dioxaoctanoic acid, is a heterobifunctional linker. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine functionality, preventing unwanted side reactions during synthesis. The terminal carboxylic acid allows for covalent attachment to other molecules, while the hydrophilic diethylene glycol (PEG2) spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.[1]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 108466-89-3[2]
Molecular Formula C11H21NO6[2]
Molecular Weight 263.29 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Typical Purity (LCMS) ≥95% to >99%[2][3]
Storage Conditions -20°C, protected from light and moisture[2][3]

Role in Semaglutide Synthesis

In the synthesis of semaglutide, this compound serves as a critical linker molecule. The overall strategy involves the solid-phase peptide synthesis (SPPS) of the semaglutide peptide backbone, followed by the attachment of the fatty acid side chain to a specific lysine (B10760008) residue. This compound is a component of this side chain, contributing to its length and hydrophilicity.

The synthesis of the full side chain often involves the sequential coupling of multiple components, including the fatty diacid and another linker molecule, before its final attachment to the peptide. The use of a Boc-protected intermediate like this compound allows for controlled, stepwise assembly of this complex side chain.

G cluster_peptide Semaglutide Peptide Backbone (on solid support) cluster_sidechain Side Chain Assembly Peptide ...-Lys(NH2)-... Fatty_Diacid Octadecanedioic acid Linker1 γ-Glutamic acid Fatty_Diacid->Linker1 coupling Linker2 This compound Linker1->Linker2 coupling Activated_Side_Chain Activated Side Chain Complex Linker2->Activated_Side_Chain activation Activated_Side_Chain->Peptide Conjugation to Lysine

Figure 1: Logical workflow for the attachment of the side chain, incorporating this compound, to the semaglutide peptide backbone.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound and its subsequent conjugation. These are based on established chemical principles and information from publicly available documents. Researchers should adapt these protocols to their specific laboratory conditions and scale.

Synthesis of this compound

This protocol describes a potential liquid-phase synthesis of this compound starting from 2-(2-aminoethoxy)ethanol (B1664899).

Materials:

Procedure:

  • Boc Protection of the Amine:

    • Dissolve 2-(2-aminoethoxy)ethanol (1 equivalent) in ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add di-tert-butyl dicarbonate (1 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, remove the solvent under reduced pressure to obtain Boc-NH-PEG2-OH.

  • Alkylation with tert-Butyl bromoacetate:

    • Dissolve the crude Boc-NH-PEG2-OH in anhydrous THF and cool to 0°C.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add tert-butyl bromoacetate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO4.

    • Concentrate under reduced pressure to yield crude Boc-NH-PEG2-CH2COOtBu.

  • Hydrolysis of the tert-Butyl Ester:

    • Dissolve the crude product in a mixture of THF and methanol (B129727).

    • Add a solution of sodium hydroxide (2 equivalents) in water.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture and remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Concentrate under reduced pressure to obtain crude this compound.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

G start 2-(2-aminoethoxy)ethanol step1 Boc Protection (Boc)2O, Ethanol start->step1 intermediate1 Boc-NH-PEG2-OH step1->intermediate1 step2 Alkylation NaH, t-Butyl bromoacetate, THF intermediate1->step2 intermediate2 Boc-NH-PEG2-CH2COOtBu step2->intermediate2 step3 Ester Hydrolysis NaOH, THF/MeOH intermediate2->step3 intermediate3 Crude this compound step3->intermediate3 step4 Purification (Silica Gel Chromatography) intermediate3->step4 product Pure this compound step4->product

Figure 2: Workflow for the synthesis of this compound.

Conjugation to the Semaglutide Peptide (Solid-Phase)

This protocol outlines the general procedure for coupling a pre-assembled side chain containing the this compound moiety to the lysine residue of the resin-bound semaglutide peptide. This assumes the side chain has been activated prior to this step.

Materials:

  • Resin-bound semaglutide peptide with a deprotected lysine side chain amine.

  • Pre-activated side chain containing the this compound moiety (e.g., as an NHS ester).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA) if the side chain is not pre-activated.

  • Cleavage cocktail (e.g., TFA/TIS/water).

  • Diethyl ether, cold.

  • Acetonitrile and water for HPLC purification.

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF.

    • Ensure the protecting group on the side chain of the target lysine residue has been selectively removed.

  • Coupling Reaction:

    • Dissolve the activated side chain in DMF.

    • Add the solution to the swollen resin.

    • If the side chain's carboxylic acid is not pre-activated, add coupling reagents such as HATU and HOBt, followed by a base like DIPEA, to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours, or until a ninhydrin (B49086) test indicates the absence of free amines.

  • Washing:

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove all acid-labile protecting groups (including the Boc group on the linker).

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the final semaglutide product by LC-MS and analytical HPLC.

G Resin Resin-Bound Peptide with Deprotected Lysine Swell Swell Resin in DMF Resin->Swell Couple Couple Activated Side Chain (containing this compound) Swell->Couple Wash Wash Resin Couple->Wash Cleave Cleave from Resin and Deprotect (TFA Cocktail) Wash->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Final_Product Pure Semaglutide Purify->Final_Product

Figure 3: Experimental workflow for the solid-phase conjugation of the side chain to the semaglutide peptide.

Conclusion

This compound is a vital intermediate in the chemical synthesis of semaglutide, enabling the controlled and efficient attachment of the solubility- and half-life-enhancing side chain. Its bifunctional nature, with a protected amine and a reactive carboxylic acid, coupled with a hydrophilic PEG spacer, makes it an ideal building block for this complex pharmaceutical agent. The methodologies outlined in this guide provide a framework for the synthesis and application of this key linker, underscoring its importance in the production of this critical therapeutic peptide. A thorough understanding of the properties and reactions of this compound is essential for researchers and professionals involved in the development and manufacturing of semaglutide and other PEGylated biotherapeutics.

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG2-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-NH-PEG2-CH2COOH

This compound is a heterobifunctional crosslinker integral to the field of bioconjugation.[1][2] Its structure features a Boc-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This configuration offers a versatile platform for the sequential conjugation of biomolecules. The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, a crucial factor for biological applications.[2]

The primary applications for this linker include the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3] In these applications, the linker acts as a stable bridge, connecting a targeting moiety (like an antibody) to an effector molecule (such as a cytotoxic drug or an E3 ligase ligand). The Boc protecting group allows for a controlled, stepwise synthesis, ensuring precise control over the final conjugate's structure.[2]

Chemical and Physical Properties

PropertyValue
Chemical Name 8-(tert-butoxycarbonylamino)-3,6-dioxaoctanoic acid
CAS Number 108466-89-3
Molecular Formula C11H21NO6
Molecular Weight 263.29 g/mol
Appearance Yellowish liquid
Purity ≥95%
Solubility Soluble in DMF, DMSO, and water

Key Applications

  • Antibody-Drug Conjugates (ADCs): Serves as a linker to connect cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • PROTAC Synthesis: Used to link a target protein-binding ligand to an E3 ubiquitin ligase ligand, inducing targeted protein degradation.[3]

  • Peptide Modification: Facilitates the creation of branched or modified peptides with enhanced properties.

  • Surface Functionalization: Enables the modification of surfaces with biomolecules for applications in diagnostics and biomaterials.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Lysine (B10760008) Conjugation

This protocol outlines a two-step process for conjugating a drug to an antibody using the this compound linker. The first step involves conjugating the linker to the antibody, followed by the attachment of the drug.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Drug molecule with a primary or secondary amine for conjugation

  • Reaction buffers (e.g., MES buffer, pH 6.0; PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

Part A: Conjugation of this compound to the Antibody

This part of the protocol describes the activation of the linker's carboxylic acid and its subsequent reaction with the lysine residues on the antibody.

cluster_0 Part A: Antibody-Linker Conjugation Activate_Linker Activate this compound with EDC/NHS in MES buffer Conjugation Conjugate Activated Linker to Antibody Lysine Residues Activate_Linker->Conjugation Prepare_Antibody Prepare Antibody in PBS (pH 7.4) Prepare_Antibody->Conjugation Purification_1 Purify Antibody-Linker Conjugate (SEC) Conjugation->Purification_1

Workflow for Antibody-Linker Conjugation.
  • Activation of this compound:

    • Dissolve this compound (5-fold molar excess over the antibody) in anhydrous DMF.

    • Add EDC (1.5 equivalents to the linker) and NHS (1.2 equivalents to the linker).

    • React for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Antibody:

    • Exchange the antibody buffer to PBS (pH 7.4) at a concentration of 5-10 mg/mL.

    • Add the activated linker solution to the antibody solution. The final concentration of DMF should be kept below 10% (v/v) to avoid denaturation of the antibody.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purification of the Antibody-Linker Conjugate:

    • Remove unconjugated linker and reaction byproducts by Size-Exclusion Chromatography (SEC) using an appropriate column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the antibody-linker conjugate.

Part B: Drug Conjugation to the Antibody-Linker Intermediate

This section details the deprotection of the Boc group and the subsequent conjugation of the drug molecule.

cluster_1 Part B: Drug Conjugation Boc_Deprotection Boc Deprotection of Antibody-Linker (TFA in DCM) Final_Conjugation Conjugate Drug to Deprotected Linker Boc_Deprotection->Final_Conjugation Prepare_Drug Prepare Amine-containing Drug in DMF Prepare_Drug->Final_Conjugation Purification_2 Final ADC Purification (SEC and/or HIC) Final_Conjugation->Purification_2

Workflow for Drug Conjugation to Antibody-Linker.
  • Boc Deprotection:

    • Lyophilize the purified antibody-linker conjugate.

    • Resuspend the conjugate in a solution of 50% TFA in DCM.

    • React for 30 minutes at room temperature.

    • Remove the TFA and DCM under a stream of nitrogen and then under high vacuum.

    • Resuspend the deprotected antibody-linker in PBS (pH 7.4).

  • Final Drug Conjugation:

    • Dissolve the amine-containing drug (10-fold molar excess over the antibody) in DMF.

    • Add the drug solution to the deprotected antibody-linker solution.

    • React for 4-12 hours at room temperature or 4°C.

  • Final Purification of ADC:

    • Purify the final ADC using SEC to remove excess drug and any aggregates.

    • For a more homogeneous product, Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios (DAR).

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry:

  • Measure the absorbance of the final ADC solution at 280 nm and at the wavelength of maximum absorbance for the drug.

  • The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law with the known extinction coefficients of the antibody and the drug at these two wavelengths.

  • The DAR is the molar ratio of the drug to the antibody.

2. Analysis by Mass Spectrometry:

  • The molecular weight of the ADC can be determined by LC-MS to confirm the conjugation and to get a distribution of species with different DARs.

3. Purity and Aggregation Analysis by SEC-HPLC:

  • Analyze the final ADC product by SEC-HPLC to determine the percentage of monomeric ADC and the presence of any aggregates.

Quantitative Data Summary (Example)

The following table provides example data that could be obtained from the ADC synthesis and characterization described above. Actual results will vary depending on the specific antibody, drug, and reaction conditions.

ParameterResultMethod
Linker-to-Antibody Ratio 4.2MALDI-TOF MS
Overall Reaction Yield 65%UV-Vis (A280)
Drug-to-Antibody Ratio (DAR) 3.8UV-Vis Spectrophotometry
Final ADC Purity >98%SEC-HPLC
Monomeric ADC Content >95%SEC-HPLC
Endotoxin Levels <0.1 EU/mgLAL Assay

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action of an ADC synthesized using the described protocol.

cluster_0 Mechanism of Action ADC ADC Antibody Linker Drug Tumor_Cell Tumor Cell Antigen ADC:f1->Tumor_Cell:f1 Binding Internalization Endocytosis Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

General Mechanism of Action of an Antibody-Drug Conjugate.

Conclusion

This compound is a valuable tool for bioconjugation, offering a reliable method for linking biomolecules. The protocols provided herein offer a comprehensive guide for its use in the synthesis of ADCs. Successful conjugation and purification are critical steps that require careful optimization and characterization to ensure the production of a safe and effective biotherapeutic.

References

Application Notes and Protocols for the Conjugation of Boc-NH-PEG2-CH2COOH to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, extend circulating half-life, and shield it from proteolytic degradation and immunogenic responses.

Boc-NH-PEG2-CH2COOH is a heterobifunctional PEG linker that offers a controlled, two-step approach to protein modification. The carboxylic acid group allows for its conjugation to primary amines (e.g., lysine (B10760008) residues or the N-terminus) on the protein surface via stable amide bond formation, typically facilitated by carbodiimide (B86325) chemistry. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine provides a latent reactive site that can be deprotected under acidic conditions post-conjugation. This exposed amine can then be used for subsequent modifications, such as the attachment of a second protein, a targeting ligand, or a small molecule drug, making this linker a versatile tool in the development of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.

These application notes provide a detailed protocol for the conjugation of this compound to a model protein, including the initial conjugation reaction, purification of the PEGylated intermediate, Boc-deprotection, and characterization of the final conjugate.

Data Presentation

The efficiency of protein PEGylation is influenced by several factors, including the molar ratio of the PEG linker to the protein, protein concentration, pH, and reaction time. The following table summarizes typical starting conditions and expected outcomes for the conjugation of this compound to a model protein using EDC/NHS chemistry.

Molar Ratio (Protein:PEG Linker:EDC:NHS)Protein Concentration (mg/mL)Reaction Time (hours)Typical Degree of PEGylation (PEG/protein)Expected Conjugation Efficiency (%)
1:5:25:252-521-230-50
1:10:50:502-522-450-70
1:20:100:1002-543-660-80
1:50:250:2501-24>5>70

Note: These values are illustrative and the optimal conditions should be determined empirically for each specific protein. The degree of PEGylation refers to the average number of PEG molecules conjugated per protein molecule.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218), pH 8.0

  • Deprotection Solution: 50-95% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Scavengers (optional, for deprotection): Triisopropylsilane (B1312306) (TIS), water

  • Purification columns (e.g., Size Exclusion Chromatography - SEC, Ion Exchange Chromatography - IEX)

  • Dialysis cassettes or centrifugal ultrafiltration devices

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Cold diethyl ether (for protein precipitation)

Protocol 1: Conjugation of this compound to Protein

This protocol describes the activation of the carboxylic acid group on this compound with EDC and NHS and its subsequent conjugation to primary amines on the target protein.

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.

    • Dissolve the protein in Coupling Buffer to a final concentration of 1-5 mg/mL.

  • Activation of this compound:

    • In a separate microcentrifuge tube, combine the this compound solution with EDC and NHS/Sulfo-NHS in Activation Buffer. A common starting molar ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the PEG linker.[1]

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated Boc-NH-PEG2-NHS ester solution to the protein solution. The final reaction pH should be between 7.2 and 8.0.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature.

Protocol 2: Purification of the Boc-Protected PEGylated Protein

Purification is essential to remove unreacted PEG linker, EDC/NHS byproducts, and unmodified protein.

  • Size Exclusion Chromatography (SEC):

    • Equilibrate an SEC column with Coupling Buffer (PBS).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the eluate by UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein and small molecule reagents.

    • Pool the fractions containing the purified Boc-NH-PEG2-Protein conjugate.

  • Ion Exchange Chromatography (IEX):

    • IEX can be used to separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.[]

    • The choice of cation or anion exchange chromatography will depend on the isoelectric point (pI) of the protein and the buffer pH.

  • Dialysis/Ultrafiltration:

    • Alternatively, remove small molecule impurities by dialysis against PBS or by using centrifugal ultrafiltration devices with an appropriate molecular weight cutoff (MWCO).

Protocol 3: Boc Deprotection of the PEGylated Protein

This step removes the Boc protecting group to expose the terminal primary amine.

  • Preparation for Deprotection:

    • If the purified PEGylated protein is in an aqueous buffer, it should be lyophilized or buffer-exchanged into a non-aqueous solvent compatible with TFA.

    • Prepare a fresh deprotection solution of 50-95% TFA in anhydrous DCM. For proteins with sensitive residues like tryptophan or methionine, include scavengers such as TIS and water (e.g., 95% TFA, 2.5% TIS, 2.5% water) to prevent side reactions from the released tert-butyl cation.[3][4]

  • Deprotection Reaction:

    • Resuspend the lyophilized protein in the cold deprotection solution.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice. The optimal time should be determined empirically to ensure complete deprotection without protein degradation.

  • Removal of TFA and Protein Precipitation:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected protein by adding cold diethyl ether.

    • Centrifuge to pellet the protein and carefully decant the supernatant.

    • Wash the protein pellet with cold diethyl ether to remove residual TFA.

    • Air-dry the protein pellet.

  • Resuspension and Final Purification:

    • Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Perform a final purification step using SEC or dialysis to remove any remaining impurities and to exchange the protein into the desired final buffer.

Protocol 4: Characterization of the PEGylated Protein

Characterization is crucial to confirm successful conjugation and determine the degree of PEGylation.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will show a band shift to a higher apparent molecular weight.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG linkers attached.

  • HPLC (SEC, RP-HPLC, IEX): Can be used to assess the purity of the conjugate and separate different PEGylated species.

  • ¹H NMR Spectroscopy: Can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene (B1212753) protons to that of specific protein protons.[5][6]

Mandatory Visualization

experimental_workflow cluster_prep Reagent & Protein Preparation cluster_conjugation Conjugation Reaction cluster_purification1 Purification of Boc-Protected Conjugate cluster_deprotection Boc Deprotection cluster_purification2 Final Purification & Characterization prep_protein Prepare Protein Solution (1-5 mg/mL in Coupling Buffer) conjugation Add Activated PEG to Protein (2h RT or overnight 4°C) prep_protein->conjugation prep_peg Prepare this compound Stock Solution (in DMF/DMSO) activation Activate PEG Linker with EDC/NHS (15-30 min, RT) prep_peg->activation prep_edc_nhs Prepare Fresh EDC/NHS Stock Solutions prep_edc_nhs->activation activation->conjugation quenching Quench Reaction (Tris or Glycine) conjugation->quenching purify_sec Purify by SEC or IEX quenching->purify_sec purify_dialysis or Dialysis/Ultrafiltration lyophilize Lyophilize Purified Conjugate purify_dialysis->lyophilize deprotect Add TFA/DCM (with Scavengers) (30-120 min, RT) lyophilize->deprotect precipitate Precipitate Protein (Cold Diethyl Ether) deprotect->precipitate final_purify Resuspend and Purify (SEC or Dialysis) precipitate->final_purify characterize Characterize Conjugate (SDS-PAGE, MS, HPLC) final_purify->characterize

Caption: Experimental workflow for conjugating this compound to proteins.

reaction_pathway cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Amide Bond Formation cluster_deprotection Step 3: Boc Deprotection peg_cooh Boc-NH-PEG-COOH o_acylisourea O-Acylisourea Intermediate (unstable) peg_cooh->o_acylisourea + edc EDC nhs_ester Boc-NH-PEG-NHS Ester (more stable) o_acylisourea->nhs_ester + NHS nhs NHS / Sulfo-NHS peg_protein Boc-NH-PEG-CO-NH-Protein nhs_ester->peg_protein + Protein-NH2 protein_nh2 Protein-NH2 (Lysine or N-terminus) final_product H2N-PEG-CO-NH-Protein peg_protein->final_product + TFA tfa TFA

Caption: Chemical pathway for protein conjugation with this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conjugation Efficiency Inactive EDC/NHS reagents due to hydrolysis.Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use.[1]
Suboptimal pH for activation or conjugation.Perform a two-step reaction: activate the PEG linker at pH 4.5-6.0 (MES buffer), then adjust the pH to 7.2-8.5 (PBS or Borate buffer) for conjugation to the protein.[1]
Presence of primary amine-containing buffers (e.g., Tris, Glycine) in the protein solution.Buffer exchange the protein into an amine-free buffer like PBS, MES, or HEPES before the reaction.
Insufficient molar excess of reagents.Increase the molar ratio of the PEG linker, EDC, and NHS to the protein. Titrate the ratios to find the optimal conditions.
Protein Precipitation/Aggregation High protein concentration.Reduce the protein concentration during the reaction.
Unfavorable buffer conditions after adding reagents.Screen different buffer compositions and pH values. Consider including stabilizing excipients.
High concentration of EDC.If using a large excess of EDC, try reducing the concentration.[1]
Incomplete Boc Deprotection Insufficient reaction time with TFA.Increase the incubation time with the TFA deprotection solution. Monitor the reaction by mass spectrometry if possible.
Water contamination in the deprotection solution.Use anhydrous DCM and fresh TFA.
Protein Denaturation during Deprotection Harsh acidic conditions from TFA.Minimize the deprotection time. Ensure rapid and efficient removal of TFA after the reaction. Keep the reaction on ice.
Alkylation of sensitive residues by the tert-butyl cation.Add scavengers like triisopropylsilane (TIS) and water to the TFA deprotection cocktail to trap the reactive tert-butyl cation.[3]

References

Application Notes and Protocols for PROTAC Assembly using Boc-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] These molecules co-opt the cell's intrinsic protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve targeted protein degradation.[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and modulate cell permeability.[4][5] The Boc-NH-PEG2-CH2COOH linker is a versatile building block for PROTAC synthesis, featuring a Boc-protected amine for sequential coupling and a carboxylic acid for amide bond formation. This application note provides a detailed, step-by-step guide for the assembly of a PROTAC using this linker, along with protocols for its characterization and biological evaluation.

Principle of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.[7]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides a comprehensive guide to the synthesis, purification, characterization, and biological evaluation of a PROTAC assembled using the this compound linker.

Part 1: PROTAC Synthesis

The synthesis of the final PROTAC is a multi-step process involving the sequential coupling of the linker to the E3 ligase ligand and the POI ligand. The following protocol assumes the availability of an amine-functionalized E3 ligase ligand and a POI ligand with a suitable functional group for coupling (e.g., an amine).

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling of Linker to E3 Ligase Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling of POI Ligand E3_Ligase_NH2 E3 Ligase Ligand-NH2 Intermediate_1 Boc-NH-PEG2-E3 Ligase E3_Ligase_NH2->Intermediate_1 Amide Coupling (HATU, DIPEA) Boc_Linker This compound Boc_Linker->Intermediate_1 Intermediate_2 H2N-PEG2-E3 Ligase Intermediate_1->Intermediate_2 TFA/DCM Intermediate_1->Intermediate_2 POI_Ligand_COOH POI Ligand-COOH Final_PROTAC Final PROTAC (POI-Linker-E3 Ligase) Intermediate_2->Final_PROTAC Amide Coupling (HATU, DIPEA) POI_Ligand_COOH->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis.

Step 1: Coupling of this compound to the E3 Ligase Ligand

This step involves the formation of an amide bond between the carboxylic acid of the linker and an amine group on the E3 ligase ligand.

  • Materials:

    • This compound

    • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate (B1210297), saturated aqueous NaHCO₃, water, brine

    • Anhydrous Na₂SO₄

    • Silica (B1680970) gel for column chromatography

  • Protocol:

    • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.[7]

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected linker-E3 ligase conjugate.

Step 2: Boc Deprotection

The Boc protecting group is removed under acidic conditions to expose the terminal amine for the subsequent coupling reaction.

  • Materials:

    • Boc-protected linker-E3 ligase conjugate

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Protocol:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.[7]

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[7]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA. The resulting amine-linker-E3 ligase conjugate is often used in the next step without further purification.

Step 3: Coupling of the POI Ligand to the Linker-E3 Ligase Conjugate

The final PROTAC is assembled by forming an amide bond between the deprotected amine of the linker-E3 ligase conjugate and a carboxylic acid on the POI ligand.

  • Materials:

    • Amine-linker-E3 ligase conjugate

    • Carboxylic acid-functionalized POI ligand

    • HATU, DIPEA, anhydrous DMF

    • Ethyl acetate, saturated aqueous NaHCO₃, water, brine

    • Anhydrous Na₂SO₄

    • Preparative HPLC system

  • Protocol:

    • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and the amine-linker-E3 ligase conjugate (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[7]

    • Upon completion, work up the reaction as described in Step 1 (dilution and washing).

    • Purify the final PROTAC product by preparative HPLC.

StepReactionReagents and ConditionsTypical Yield
1Amide Coupling (Linker + E3 Ligand)This compound, E3-NH₂, HATU, DIPEA, DMF, rt, 4-12h70-90%
2Boc DeprotectionTFA, DCM, rt, 1-2h>95% (crude)
3Amide Coupling (POI Ligand + Linker-E3)POI-COOH, H₂N-Linker-E3, HATU, DIPEA, DMF, rt, 4-12h50-80%

Table 1: Summary of Synthetic Steps and Expected Yields.

Part 2: PROTAC Purification and Characterization

Purification by HPLC

High-performance liquid chromatography (HPLC) is the standard method for purifying the final PROTAC molecule.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with 0.1% TFA as an additive.

  • Protocol:

    • Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

    • Inject the sample onto the HPLC column.

    • Elute the PROTAC using a linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

    • Collect the fractions corresponding to the product peak.

    • Combine the pure fractions and lyophilize to obtain the purified PROTAC as a solid.

Characterization

The identity and purity of the synthesized PROTAC should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the PROTAC.

    • Expected Result: A peak corresponding to the calculated molecular weight of the PROTAC ([M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H NMR and ¹³C NMR are used to confirm the structure of the PROTAC.

    • Expected Result: The NMR spectra should show all the expected signals for the POI ligand, the E3 ligase ligand, and the PEG2 linker, with appropriate chemical shifts and integrations.

Analytical TechniqueParameterExpected Result
LC-MSPurity>95% (by UV at 254 nm)
HRMS (ESI)[M+H]⁺Calculated mass ± 5 ppm
¹H NMRChemical Shifts & IntegrationConsistent with the proposed structure
¹³C NMRChemical ShiftsConsistent with the proposed structure

Table 2: Analytical Parameters for PROTAC Characterization.

Part 3: Biological Evaluation of the PROTAC

Western Blot for Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of the target protein induced by the PROTAC.[1]

  • Materials:

    • Cell line expressing the POI

    • PROTAC stock solution (in DMSO)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a desired time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentration of all samples.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Block the membrane and incubate with the primary antibodies (for the POI and loading control).

      • Incubate with the HRP-conjugated secondary antibody.

      • Develop the blot using a chemiluminescent substrate and capture the image.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the POI band intensity to the loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) values.[8][9]

ParameterDescriptionTypical Value Range for an Active PROTAC
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein.1 nM - 1 µM
Dₘₐₓ The maximal level of protein degradation achieved.>80%

Table 3: Key Parameters for PROTAC Biological Activity.

Ternary Complex Formation Assay

Assays to confirm the formation of the POI-PROTAC-E3 ligase ternary complex are crucial for understanding the mechanism of action. Techniques such as fluorescence polarization (FP) or AlphaLISA can be used.[10]

Ternary_Complex_Assay POI Tagged POI PROTAC PROTAC POI->PROTAC Binds E3_Ligase Tagged E3 Ligase E3_Ligase->PROTAC Binds Detection Detection Signal (e.g., AlphaLISA) PROTAC->Detection Induces Proximity

Figure 3: Principle of a ternary complex formation assay.
  • General Principle (AlphaLISA):

    • Use a tagged version of the POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).

    • Incubate the tagged proteins with varying concentrations of the PROTAC.

    • Add AlphaLISA acceptor beads that bind to one tag (e.g., anti-GST) and donor beads that bind to the other tag (e.g., anti-His).

    • If a ternary complex is formed, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.

    • A bell-shaped dose-response curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes, which do not generate a signal.[11]

Conclusion

The successful assembly of a potent and selective PROTAC is a multifaceted process that requires careful planning and execution of both chemical synthesis and biological evaluation. The this compound linker offers a versatile platform for constructing PROTACs with favorable physicochemical properties. By following the detailed protocols outlined in this application note, researchers can systematically synthesize, purify, and characterize novel PROTACs and assess their biological activity in a robust and reproducible manner. This guide serves as a valuable resource for scientists and professionals in the field of targeted protein degradation, facilitating the development of next-generation therapeutics.

References

Application Notes and Protocols for Boc-NH-PEG2-CH2COOH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG2-CH2COOH is a heterobifunctional linker molecule widely employed in solid-phase peptide synthesis (SPPS) for the introduction of a short, hydrophilic diethylene glycol spacer.[1] This linker possesses a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other, making it a versatile tool for various bioconjugation applications. Its incorporation into peptides or other molecules can enhance solubility, reduce immunogenicity, and provide a flexible spacer arm for the attachment of functional moieties.[2][]

The primary applications of this compound in SPPS include:

  • PEGylation of Peptides: The hydrophilic nature of the PEG chain can improve the pharmacokinetic properties of therapeutic peptides by increasing their solubility and in vivo half-life.[2][][4]

  • Synthesis of PROTACs (Proteolysis Targeting Chimeras): This linker is frequently used in the construction of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[5]

  • Development of Antibody-Drug Conjugates (ADCs): It can be utilized as a component of the linker connecting a cytotoxic drug to an antibody.

This document provides detailed application notes, experimental protocols, and visualizations for the effective use of this compound in SPPS.

Physicochemical Properties and Handling

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₂₁NO₆
Molecular Weight 263.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents used in SPPS.
Storage Store at -20°C to -80°C for long-term stability.[5]

Handling Precautions: Standard laboratory safety precautions should be observed when handling this reagent. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Application in PROTAC Synthesis: The Ubiquitin-Proteasome Pathway

A significant application of this compound is in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

The mechanism involves the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI. The PROTAC molecule is subsequently released and can participate in further rounds of degradation.

PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC PROTAC (with PEG2 linker) POI->PROTAC Binds to Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to Ternary_Complex->E3_Ligase PROTAC Recycling Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols for SPPS

The following protocols outline the general procedures for incorporating this compound into a peptide sequence during solid-phase peptide synthesis. These protocols are based on standard Boc-SPPS chemistry.

General Workflow for SPPS using this compound

The overall workflow for incorporating the PEG linker at the N-terminus of a resin-bound peptide is depicted below.

SPPS_Workflow Start Start: Peptide-Resin Boc_Deprotection 1. Boc Deprotection (TFA in DCM) Start->Boc_Deprotection Neutralization 2. Neutralization (DIEA in DMF/DCM) Boc_Deprotection->Neutralization Linker_Coupling 3. Linker Coupling (this compound, Coupling Reagents) Neutralization->Linker_Coupling Washing 4. Washing (DMF, DCM) Linker_Coupling->Washing Final_Boc_Deprotection 5. Final Boc Deprotection (TFA in DCM) Washing->Final_Boc_Deprotection Cleavage 6. Cleavage from Resin (e.g., HF or TFMSA) Final_Boc_Deprotection->Cleavage Purification 7. Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification End End: Purified PEGylated Peptide Purification->End

Caption: SPPS workflow for N-terminal PEGylation.

Protocol 1: Coupling of this compound to an Amino-Functionalized Resin

This protocol describes the initial step of attaching the linker to a resin, such as aminomethyl (AM) resin, to create a PEGylated solid support.

Materials:

  • Aminomethyl (AM) resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIEA) (if using HBTU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the AM resin (1.0 eq) in DMF for 1-2 hours in a reaction vessel.

  • Coupling Reagent Activation:

    • For DIC/HOBt: In a separate flask, dissolve this compound (3.0 eq) and HOBt (3.0 eq) in DMF. Add DIC (3.0 eq) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

    • For HBTU: In a separate flask, dissolve this compound (3.0 eq), HBTU (2.9 eq), and DIEA (6.0 eq) in DMF.

  • Coupling Reaction: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin to monitor the completion of the coupling reaction (a negative test indicates completion).

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: N-Terminal PEGylation of a Resin-Bound Peptide

This protocol details the coupling of the linker to the N-terminus of a peptide chain that has been assembled on a solid support using standard Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU

  • DIEA

  • DMF

  • DCM

  • Kaiser test reagents

Procedure:

  • Peptide-Resin Preparation: Ensure the peptide-resin has undergone the final Boc deprotection and neutralization steps to expose the N-terminal amine.

  • Coupling Solution Preparation: In a separate flask, dissolve this compound (2.0 eq), HBTU (1.9 eq), and DIEA (4.0 eq) in DMF.

  • Coupling Reaction: Add the coupling solution to the peptide-resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin as described in Protocol 1, step 5.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the PEGylated peptide from the resin and the removal of the Boc protecting group from the linker. This protocol is for peptides synthesized on resins like PAM, which are stable to TFA but cleaved by strong acids like HF or TFMSA.[6]

WARNING: Hydrogen fluoride (B91410) (HF) and trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. These procedures must be performed in a specialized, well-ventilated fume hood with appropriate safety equipment.

Materials:

  • PEGylated peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Dry the PEGylated peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail. A common mixture for HF cleavage is HF:anisole (9:1, v/v).

  • Cleavage Reaction:

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add the scavenger(s).

    • Carefully distill the anhydrous HF into the reaction vessel at -78°C.

    • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Triturate the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide with cold diethyl ether multiple times to remove scavengers and other small molecule impurities.

  • Drying: Dry the crude peptide under vacuum.

Data Presentation

The following tables provide representative quantitative data for the key steps in the synthesis of a PEGylated peptide using this compound. The actual yields and purities will vary depending on the peptide sequence and synthesis conditions.

Table 1: Representative Coupling Efficiency

Coupling StepCoupling ReagentsReaction Time (h)Coupling Efficiency (%)Monitoring Method
Linker to AM ResinDIC/HOBt3>99Kaiser Test
Linker to PeptideHBTU/DIEA1.5>98Kaiser Test

Table 2: Representative Cleavage Yield and Purity

Cleavage ReagentScavenger CocktailCleavage Time (h)Crude Yield (%)Crude Purity (%)
Anhydrous HFAnisole1.575-9060-80
TFMSAThioanisole, EDT270-8555-75

Purification and Analysis

The crude PEGylated peptide obtained after cleavage should be purified and analyzed to ensure the desired product has been synthesized.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Analysis:

    • Analytical RP-HPLC: To assess the purity of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the PEGylated peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

Conclusion

This compound is a valuable and versatile tool in solid-phase peptide synthesis. Its straightforward incorporation using standard Boc-SPPS protocols allows for the efficient synthesis of PEGylated peptides and complex biomolecules like PROTACs. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this linker in their synthetic endeavors. Careful optimization of coupling and cleavage conditions for specific peptide sequences will ensure high yields and purities of the final products.

References

Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEG2-CH2COOH using EDC/HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient formation of a stable amide bond between the heterobifunctional linker, Boc-NH-PEG2-CH2COOH, and a primary amine-containing molecule. This procedure utilizes a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as coupling agents. This method is widely applicable in bioconjugation, surface functionalization, and the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] The Boc-protected amine allows for subsequent deprotection and further functionalization, making this linker a versatile tool in drug development and chemical biology.

Overview of the Reaction

The carboxylic acid moiety of this compound is activated by the coupling reagents EDC and HATU to form a highly reactive O-acylisourea intermediate (with EDC) or an active ester (with HATU). This intermediate then readily reacts with a primary amine to form a stable amide bond. The use of HATU is known to accelerate the coupling reaction and minimize side reactions, often leading to higher yields and purity.[2] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is typically added to facilitate the reaction.

Data Presentation

The following table summarizes the typical reagents, their molar equivalents, and expected outcomes for the amide coupling reaction. Please note that these values are representative and may require optimization for specific substrates.

Reagent/ParameterMolar Equivalent (relative to Amine)PurposeTypical Yield (%)Purity (%)
This compound 1.0 - 1.2Carboxylic acid source--
Primary Amine 1.0Nucleophile--
EDC 1.2 - 1.5Carboxylic acid activation70 - 95>95 (post-purification)
HATU 1.2 - 1.5Coupling additive, enhances efficiency80 - 98>95 (post-purification)
DIPEA 2.0 - 3.0Non-nucleophilic base--
Anhydrous DMF -Reaction Solvent--
Reaction Time 2 - 16 hours---
Reaction Temperature Room Temperature---

Experimental Protocols

This section provides a detailed protocol for the amide bond formation.

Materials
  • This compound

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes, Methanol)

Reaction Procedure
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary amine-containing molecule (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Activation: To the solution from step 1, add DIPEA (2.5 eq). In a separate vial, dissolve EDC·HCl (1.2 eq) and HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Coupling: Add the EDC/HATU solution to the reaction mixture containing the amine and carboxylic acid.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product. A gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes is often effective. The purity of the final product should be confirmed by analytical techniques such as NMR and LC-MS.

Visualization of Workflow and Mechanism

Experimental Workflow

G Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Amine and This compound in DMF prep2 Add DIPEA prep1->prep2 react Combine solutions and stir at room temperature prep2->react act Prepare EDC/HATU solution in DMF act->react monitor Monitor reaction by TLC or LC-MS react->monitor workup1 Dilute with organic solvent monitor->workup1 workup2 Wash with NaHCO3, water, and brine workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Flash column chromatography workup3->purify analyze Analyze purity by NMR and LC-MS purify->analyze

Caption: Workflow for EDC/HATU mediated amide bond formation.

Simplified Reaction Mechanism

G Simplified Amide Coupling Mechanism CarboxylicAcid This compound ActivatedEster Activated Intermediate (O-acylisourea or Active Ester) CarboxylicAcid->ActivatedEster Activation EDC_HATU EDC / HATU EDC_HATU->ActivatedEster AmideProduct Boc-NH-PEG2-CH2CONH-R ActivatedEster->AmideProduct Nucleophilic Attack Byproducts Urea / HOAt ActivatedEster->Byproducts PrimaryAmine R-NH2 PrimaryAmine->ActivatedEster

References

Application Notes and Protocols for the Deprotection of the Boc Group from Boc-NH-PEG2-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of bioconjugates and pharmaceuticals. Its popularity stems from its stability under a wide range of conditions and its facile removal under acidic conditions. Boc-NH-PEG2-CH2COOH is a heterobifunctional linker that incorporates a Boc-protected amine, a hydrophilic di(ethylene glycol) (PEG2) spacer, and a terminal carboxylic acid. This linker is frequently utilized in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the sequential deprotection of the amine is a critical step.

These application notes provide detailed protocols for the efficient deprotection of the Boc group from this compound to yield the free amine, NH2-PEG2-CH2COOH. The protocols cover the use of common acidic reagents, reaction monitoring, and purification of the final product.

Deprotection Chemistry

The deprotection of the Boc group is an acid-catalyzed elimination reaction. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[1]

Experimental Protocols

Several acidic reagents can be employed for Boc deprotection. The choice of reagent and conditions often depends on the sensitivity of other functional groups in the molecule. The most common and effective methods for the deprotection of this compound are treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly efficient method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask.

  • Reaction: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). A common ratio is 1:1 DCM:TFA.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • TFA Removal: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times. The product at this stage is the amine as its TFA salt.

  • Neutralization (Optional, to obtain the free amine):

    • Dissolve the residue in DCM.

    • Wash the organic layer with a saturated aqueous solution of NaHCO3 to neutralize the TFA salt.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter and concentrate the solution under reduced pressure to yield the free amine, NH2-PEG2-CH2COOH.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the deprotected amine as its hydrochloride salt, which can be advantageous for stability and handling.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane (B91453)

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (5-10 mL per gram of substrate) in a round-bottom flask.

  • Reaction: Add 4 M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation: Upon completion, the hydrochloride salt of the product may precipitate from the solution. If not, the product can be precipitated by the addition of diethyl ether.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield NH2-PEG2-CH2COOH as its hydrochloride salt. Alternatively, the solvent can be removed by rotary evaporation to obtain the product.

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes for the deprotection of this compound.

Table 1: Reaction Conditions for Boc Deprotection

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)4 M Hydrochloric Acid (HCl) in Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% TFA in DCM5-10 equivalents of HCl
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours1 - 4 hours
Monitoring TLC, LC-MSTLC, LC-MS

Table 2: Expected Outcomes and Purification

OutcomeProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Initial Product Amine TFA SaltAmine Hydrochloride Salt
Expected Yield >95% (as salt)>95% (as salt)
Purity >95% after purification>95% after purification
Purification Evaporation, Co-evaporation with Toluene, Optional aqueous workupPrecipitation with diethyl ether and filtration or evaporation

Visualizations

Experimental Workflow for Boc Deprotection

G cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification cluster_product Final Product start This compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Acidic Reagent (TFA or HCl) dissolve->add_acid react Stir at Room Temperature (1-4 hours) add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor evaporate Evaporate Solvent & Excess Acid monitor->evaporate co_evaporate Co-evaporate with Toluene (for TFA) evaporate->co_evaporate TFA Route precipitate Precipitate with Diethyl Ether (for HCl) evaporate->precipitate HCl Route neutralize Neutralize with NaHCO3 (Optional for TFA) co_evaporate->neutralize product NH2-PEG2-CH2COOH (Free Amine or Salt) precipitate->product dry Dry Organic Layer (Na2SO4) neutralize->dry final_evap Final Evaporation dry->final_evap final_evap->product

Caption: Experimental workflow for the deprotection of this compound.

Application Example: PROTAC Mechanism of Action

The deprotected linker, NH2-PEG2-CH2COOH, is a building block for PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein.

PROTAC_Mechanism cluster_components PROTAC Components cluster_process Cellular Process PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the concentration of the acid. Ensure that the starting material is fully dissolved in the solvent.

  • Side Reactions: The tert-butyl cation generated during deprotection can potentially alkylate sensitive residues if other functional groups are present. While less of a concern for this compound itself, if this molecule is part of a larger, more complex structure (e.g., a peptide), the addition of scavengers such as triisopropylsilane (B1312306) (TIS) or water to the reaction mixture is recommended.

  • Product Stability: The free amine product is generally stable, but the hydrochloride or TFA salt forms can offer enhanced long-term stability and are often easier to handle as solids.

  • Purity of Reagents: Use of anhydrous solvents and high-purity reagents is crucial to minimize side reactions and ensure high yields.

Conclusion

The deprotection of the Boc group from this compound is a straightforward and high-yielding process. The choice between TFA and HCl-based protocols will depend on the desired final salt form and the compatibility with other functional groups in the molecule. By following the detailed protocols and considering the troubleshooting advice provided, researchers can reliably obtain the deprotected amine linker for use in a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for Improving Peptide Solubility using Boc-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in the development of peptide-based therapeutics, impacting formulation, bioavailability, and overall efficacy. Chemical modification of peptides with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome this limitation. The covalent attachment of hydrophilic PEG chains can enhance the hydrodynamic radius of peptides, shield them from proteolytic degradation, reduce immunogenicity, and, most critically, improve their solubility in aqueous media.

This document provides detailed application notes and protocols for the use of Boc-NH-PEG2-CH2COOH , a heterobifunctional PEG linker, to modify peptides for enhanced solubility. This compound features a Boc-protected amine and a carboxylic acid, allowing for controlled, covalent attachment to peptide amino groups. The short, discrete PEG2 linker offers a balance between increased hydrophilicity and minimal steric hindrance, potentially preserving the peptide's biological activity.

These guidelines are intended for researchers, scientists, and drug development professionals seeking to improve the physicochemical properties of their peptides of interest.

Principle of Solubility Enhancement

The improvement in peptide solubility upon modification with this compound is attributed to the hydrophilic nature of the polyethylene glycol chain. The ether oxygens within the PEG backbone form hydrogen bonds with water molecules, effectively creating a hydrating shell around the peptide. This increased hydrodynamic volume and masking of hydrophobic regions of the peptide prevent aggregation and precipitation, leading to enhanced solubility in aqueous solutions.

Experimental Protocols

This section details the necessary protocols for peptide modification with this compound and the subsequent assessment of solubility improvement.

Protocol for Peptide Modification with this compound

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on a target peptide using a carbodiimide (B86325) coupling agent.

Materials:

  • Peptide of interest with at least one primary amine group

  • This compound (MW: 263.29 g/mol )

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (cold)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents relative to the peptide) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) or EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated PEG linker. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Peptide Conjugation:

    • Dissolve the peptide (1 equivalent) in anhydrous DMF. If the peptide has low solubility in DMF, a small amount of a suitable co-solvent may be added.

    • If using DCC, filter the NHS-activated PEG linker solution to remove the DCU precipitate.

    • Add the activated Boc-NH-PEG2-NHS ester solution to the peptide solution.

    • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight.

  • Boc Deprotection (Optional, if the N-terminal amine of the PEG linker needs to be free):

    • Following conjugation, evaporate the DMF under reduced pressure.

    • Resuspend the residue in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

    • Stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Precipitate the PEGylated peptide by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Purification:

    • Purify the PEGylated peptide using RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Collect fractions and analyze for the desired product.

  • Characterization:

    • Confirm the identity and purity of the PEGylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the addition of the PEG linker.

Protocol for PEG Precipitation-Based Solubility Assay

This protocol provides a method to assess the relative solubility of the unmodified and PEGylated peptides by determining the concentration of PEG required to induce precipitation. An increase in the PEG concentration required for precipitation indicates improved solubility.

Materials:

  • Unmodified peptide stock solution (e.g., 10 mg/mL in a suitable buffer)

  • PEGylated peptide stock solution (e.g., 10 mg/mL in the same buffer)

  • Polyethylene glycol (PEG 3350) stock solution (e.g., 50% w/v in the same buffer)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Microplate reader capable of measuring absorbance at 280 nm (or another appropriate wavelength for the peptide)

Procedure:

  • Preparation of PEG Dilution Series:

    • In a 96-well plate, create a serial dilution of the PEG 3350 stock solution with the assay buffer to achieve a range of final PEG concentrations (e.g., 0% to 40%).

  • Addition of Peptides:

    • To separate sets of wells containing the PEG dilution series, add a fixed amount of either the unmodified or the PEGylated peptide stock solution to achieve a final peptide concentration of, for example, 1 mg/mL.

    • The final volume in each well should be constant (e.g., 200 µL).

  • Incubation and Precipitation:

    • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration and precipitation.

  • Measurement of Soluble Peptide:

    • Centrifuge the microplate to pellet any precipitate.

    • Carefully transfer a known volume of the supernatant from each well to a new UV-transparent microplate.

    • Measure the absorbance of the supernatant at 280 nm (or a suitable wavelength for the peptide) using a microplate reader.

  • Data Analysis:

    • Plot the percentage of soluble peptide (relative to the 0% PEG control) against the PEG concentration for both the unmodified and PEGylated peptides.

    • Determine the PEG concentration at which 50% of the peptide has precipitated (PEG50). A higher PEG50 value for the PEGylated peptide indicates improved solubility.

Data Presentation: A Case Study

To illustrate the effectiveness of modification with this compound, a hypothetical case study is presented below for a model hydrophobic peptide, "Peptide-X".

Table 1: Solubility of Peptide-X Before and After PEGylation

ParameterUnmodified Peptide-XPEGylated Peptide-XFold Improvement
Aqueous Solubility (mg/mL at pH 7.4) 0.2 ± 0.055.8 ± 0.429
PEG50 for Precipitation (%) 8.5 ± 1.225.3 ± 2.13.0

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for modifying a peptide with this compound and assessing the improvement in its solubility.

G cluster_modification Peptide Modification cluster_solubility Solubility Assessment peptide Peptide conjugation Conjugation peptide->conjugation linker This compound activation Activation (DCC/EDC, NHS) linker->activation activation->conjugation peg_peptide PEGylated Peptide conjugation->peg_peptide purification RP-HPLC Purification peg_peptide->purification characterization Mass Spectrometry purification->characterization pegylated PEGylated Peptide characterization->pegylated unmodified Unmodified Peptide peg_assay PEG Precipitation Assay unmodified->peg_assay pegylated->peg_assay data_analysis Data Analysis (PEG50) peg_assay->data_analysis solubility_data Solubility Data data_analysis->solubility_data

Caption: Workflow for peptide PEGylation and solubility assessment.

Mechanism of Solubility Enhancement

This diagram illustrates the conceptual mechanism by which PEGylation with this compound improves peptide solubility.

G cluster_before Before PEGylation cluster_after After PEGylation peptide_agg Hydrophobic Peptide Aggregates water1 peptide_agg->water1 Poor Interaction water2 water3 peg_peptide_sol Soluble PEGylated Peptide peptide_agg->peg_peptide_sol Modification with This compound water4 peg_peptide_sol->water4 Strong H-Bonding water5 peg_peptide_sol->water5 Strong H-Bonding water6 peg_peptide_sol->water6 Strong H-Bonding

Caption: PEGylation enhances peptide solubility through hydration.

Conclusion

Modification with this compound presents a straightforward and effective strategy for enhancing the aqueous solubility of peptides. The protocols provided herein offer a comprehensive guide for the conjugation and subsequent evaluation of PEGylated peptides. By improving this critical physicochemical property, researchers can significantly advance the development of peptide-based candidates for a wide range of therapeutic applications. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for successful implementation.

Revolutionizing Surface Functionalization: Application of Boc-NH-PEG2-CH2COOH for Advanced Biomaterial and Drug Development Platforms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the utilization of Boc-NH-PEG2-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the creation of functionalized surfaces for a wide range of research, diagnostic, and therapeutic applications. We will detail its role in bioconjugation, drug delivery, and nanotechnology, and provide step-by-step experimental procedures for surface immobilization and subsequent modification. Furthermore, we present expected characterization data to ensure successful surface modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile linker for their specific applications.

Introduction

The ability to precisely control the surface chemistry of materials is paramount in the fields of biomedical engineering, drug delivery, and diagnostics. Functionalized surfaces can be designed to elicit specific biological responses, resist non-specific protein adsorption, or serve as a platform for the immobilization of biomolecules such as antibodies, enzymes, or nucleic acids. This compound is a valuable tool for achieving such tailored surfaces.

This linker possesses a terminal carboxylic acid group and a tert-butyloxycarbonyl (Boc) protected primary amine, separated by a hydrophilic two-unit polyethylene glycol (PEG) spacer.[1][2] This heterobifunctional nature allows for a two-step modification process. First, the carboxylic acid can be covalently attached to an amine-functionalized surface. Subsequently, the Boc protecting group can be removed under acidic conditions to expose a primary amine, which is then available for further conjugation with other molecules of interest.[2][3] The PEG spacer enhances the solubility of the linker and the resulting modified surface in aqueous environments and can reduce non-specific binding of proteins and other biomolecules.[3][4]

Key Applications:

  • Bioconjugation: Covalent attachment of proteins, peptides, and other biomolecules to surfaces for applications in immunoassays, biosensors, and cell culture.[1][2]

  • Drug Delivery: Development of targeted drug delivery systems by linking therapeutic agents to surfaces of nanoparticles or other carriers.[1][2][5]

  • Nanotechnology: Functionalization of nanoparticles and other nanomaterials to improve their biocompatibility and targeting capabilities.[1][2]

  • PROTACs and ADCs: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[6]

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 108466-89-3[7]
Molecular Formula C11H21NO6[7]
Molecular Weight 263.29 g/mol [7]
Appearance Yellowish liquid[6]
Purity ≥95%[2]
Storage Store at -5°C, keep in dry and avoid sunlight[1]

Experimental Protocols

This section provides detailed protocols for the creation of functionalized surfaces using this compound. The overall workflow involves the initial immobilization of the linker onto an amine-functionalized surface, followed by the deprotection of the Boc group to expose a reactive amine.

Workflow for Surface Functionalization

The following diagram illustrates the sequential steps involved in modifying a surface with this compound and subsequent functionalization.

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Deprotection cluster_2 Step 3: Further Functionalization AmineSurface Amine-Functionalized Surface ActivateCarboxyl Activate Carboxyl Group of this compound (EDC/NHS) AmineSurface->ActivateCarboxyl Prepare Surface Coupling Couple Activated Linker to Amine Surface ActivateCarboxyl->Coupling React BocProtectedSurface Boc-Protected PEGylated Surface Coupling->BocProtectedSurface Resulting Surface Deprotection Remove Boc Group (e.g., TFA) BocProtectedSurface->Deprotection AmineFunctionalizedSurface Amine-Functionalized PEGylated Surface Deprotection->AmineFunctionalizedSurface FinalConjugation Conjugate Molecule of Interest AmineFunctionalizedSurface->FinalConjugation

Sequential workflow for surface functionalization.
Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface

This protocol details the covalent attachment of the carboxylic acid terminus of this compound to a surface presenting primary amine groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Amine-functionalized substrate (e.g., glass slide, silicon wafer, nanoparticle)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

  • Quenching Solution (optional): 2-Mercaptoethanol[6] or Hydroxylamine (B1172632)

  • Wash Buffer: PBS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Reagents:

    • Allow EDC, NHS (or sulfo-NHS), and this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a clean, dry reaction vessel, dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC (e.g., 2-4 mM) and NHS (e.g., 5-10 mM) to the this compound solution.[6]

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming an amine-reactive NHS ester.

  • Coupling to the Amine-Functionalized Surface:

    • Immerse the amine-functionalized substrate in the activated this compound solution. Alternatively, for smaller substrates or nanoparticles, add the substrate directly to the solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[6]

    • Allow the coupling reaction to proceed for at least 2 hours at room temperature, or overnight at 4°C, with gentle agitation.

  • Washing and Quenching:

    • Remove the substrate from the reaction solution.

    • Wash the surface thoroughly with Coupling Buffer and then with deionized water to remove any unreacted linker and byproducts.

    • (Optional) To quench any remaining reactive NHS esters, immerse the substrate in a solution of hydroxylamine or another amine-containing buffer for a short period.[8]

  • Drying:

    • Dry the modified surface under a stream of nitrogen or argon gas.

    • Store the Boc-protected PEGylated surface in a desiccator until further use.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEGylated substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer: e.g., 5% Diisopropylethylamine (DIPEA) in DCM or PBS

  • Wash Buffer: DCM, Methanol, and Deionized Water

Procedure:

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% TFA in DCM.[9]

    • Immerse the Boc-protected substrate in the TFA/DCM solution.

    • Incubate for 30 minutes to 2 hours at room temperature.[9] The reaction progress can be monitored by surface characterization techniques if feasible.

  • Washing and Neutralization:

    • Remove the substrate from the deprotection solution.

    • Wash the surface extensively with DCM to remove TFA and the cleaved Boc-group byproducts.

    • Neutralize the surface by immersing it in the Neutralization Buffer for 5-10 minutes.

    • Wash the surface sequentially with DCM, methanol, and deionized water.

  • Drying:

    • Dry the amine-functionalized PEGylated surface under a stream of nitrogen or argon gas.

    • The surface is now ready for subsequent conjugation reactions via the newly exposed amine group.

Characterization of Functionalized Surfaces

Successful surface modification can be verified using various surface-sensitive analytical techniques. The following table summarizes the expected outcomes.

Characterization TechniqueAmine-Functionalized Surface (Initial)After this compound ImmobilizationAfter Boc Deprotection
X-ray Photoelectron Spectroscopy (XPS) Presence of N1s peak.Increase in C1s and O1s peaks, corresponding to the PEG and Boc groups. Appearance of a characteristic C-O peak from the PEG backbone.[10]Decrease in the C1s component associated with the t-butyl group of Boc. N1s peak remains.
Water Contact Angle Moderately hydrophilic (e.g., 60-65° on glass).[11]Increase in hydrophobicity due to the Boc group.Increase in hydrophilicity (decrease in contact angle) due to the exposed amine and PEG.[12]
Ellipsometry Baseline thickness of the initial amine layer (e.g., ~10 Å).[11]Increase in layer thickness corresponding to the immobilized PEG linker.[13]Slight decrease in thickness due to the removal of the Boc group.
Atomic Force Microscopy (AFM) Smooth surface morphology.Generally smooth surface with a potential slight increase in roughness.[11]Minimal change in morphology compared to the Boc-protected surface.

Visualization of the Immobilization and Deprotection Process

The following diagram provides a chemical representation of the surface modification process.

Chemical scheme of surface modification.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker for the creation of well-defined, functionalized surfaces. The protocols provided in this application note offer a reliable methodology for the immobilization and subsequent deprotection of this linker, enabling a broad range of downstream applications in bioconjugation, drug delivery, and materials science. The ability to introduce a hydrophilic PEG spacer and a reactive primary amine in a controlled, stepwise manner makes this reagent an invaluable tool for researchers and developers in the life sciences.

References

Troubleshooting & Optimization

Improving solubility of Boc-NH-PEG2-CH2COOH in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of Boc-NH-PEG2-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my neutral aqueous buffer. Isn't the PEG linker supposed to make it water-soluble?

A1: While the polyethylene (B3416737) glycol (PEG) linker does significantly enhance hydrophilicity, the overall solubility of this compound is influenced by two other key structural features: the bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group and the carboxylic acid group.[1] At neutral pH, the carboxylic acid is largely in its protonated, less polar form, and the hydrophobic nature of the Boc group can contribute to poor aqueous solubility.[2] Although a theoretical solubility of 33.8 mg/mL has been reported, achieving this in practice can be dependent on the specific conditions of your aqueous solution.[3]

Q2: What is the most straightforward method to improve the aqueous solubility of this compound?

A2: The most effective and common method is to adjust the pH of your aqueous solution to be basic (alkaline).[2] By raising the pH to be significantly above the pKa of the carboxylic acid (approximately 3.40), the carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻).[2][4] This ionization dramatically increases the polarity of the molecule, thereby enhancing its solubility in water.

Q3: Will using an organic co-solvent help dissolve this compound?

A3: Yes, using a water-miscible organic co-solvent can be a very effective strategy. It is standard practice to first dissolve the compound in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and then slowly add the aqueous buffer to your desired final concentration.[5][6] This method is particularly useful for preparing stock solutions.

Q4: Can I improve the solubility of this compound by forming a salt of the compound?

A4: Absolutely. Converting the carboxylic acid to a salt is a well-established method for increasing the aqueous solubility of acidic compounds.[7][8] This is conceptually similar to pH adjustment, as it involves deprotonating the carboxylic acid. You can form a salt by reacting this compound with a suitable base.

Q5: If all else fails, can I remove the Boc group to improve solubility?

A5: Yes, removing the hydrophobic Boc group will significantly increase the aqueous solubility of the molecule by exposing the free amine.[1] However, this is an irreversible chemical modification. This should only be considered if the Boc-protecting group is not required for your downstream applications. The deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA).[9][10]

Troubleshooting Guides

Problem: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer.
Possible Cause Solution
The final concentration of the compound exceeds its solubility limit in the final buffer/co-solvent mixture.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., from 1% to 5% DMSO), if your experiment allows. 3. Use a basic buffer (pH > 7.5) for the dilution instead of a neutral one.[2]
The buffer capacity is insufficient to maintain the desired pH upon addition of the compound.Ensure your buffer has sufficient capacity to maintain the target pH.
Problem: The solution is cloudy or hazy after attempting to dissolve this compound directly in an aqueous buffer.
Possible Cause Solution
The pH of the buffer is too low to fully deprotonate the carboxylic acid.1. Increase the pH of the buffer. A pH of 7.5 to 9 is a good starting point. 2. Confirm the final pH of the solution after the addition of the compound.
The compound has reached its intrinsic solubility limit under the current conditions.1. Try gentle warming (e.g., to 37°C) or sonication to aid dissolution.[2] 2. If the desired concentration is high, consider using one of the alternative solubilization methods outlined below.

Quantitative Data Summary

Property Value Significance
Molecular Weight263.29 g/mol [11]Important for calculating molar concentrations.
Predicted pKa~3.40[4]The pH should be raised significantly above this value to ensure deprotonation of the carboxylic acid for improved solubility.
Reported Water Solubility33.8 mg/mL[3]This is a theoretical value; practical solubility may vary with buffer composition and pH.
Solubility in DMSO≥ 100 mg/mL[12]Indicates that DMSO is an excellent solvent for preparing concentrated stock solutions.

Experimental Protocols

Protocol 1: Improving Solubility by pH Adjustment
  • Buffer Selection : Choose a buffer with a pKa that is suitable for maintaining a basic pH (e.g., phosphate-buffered saline (PBS) adjusted to pH 7.5-8.0, or a borate (B1201080) buffer for higher pH). Avoid buffers containing primary amines, such as Tris, if you plan to perform reactions with the carboxylic acid group.[6]

  • Initial Slurry : Add the desired amount of this compound to a fraction of the final volume of your chosen buffer.

  • pH Adjustment : While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. Monitor the pH of the solution with a calibrated pH meter.

  • Dissolution : Continue adding the base until the solid is fully dissolved and the target pH is reached and stable.

  • Final Volume : Add the remaining buffer to reach the final desired concentration.

  • (Optional) Sonication/Warming : If dissolution is slow, sonicate the solution in a water bath or warm it gently to 37°C.[2]

Protocol 2: Using a Co-solvent (DMSO)
  • Stock Solution Preparation : Weigh out the required amount of this compound and dissolve it in a minimal volume of fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[5]

  • Dilution : While vortexing or stirring the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the final desired concentration.

  • Final Co-solvent Concentration : Be mindful of the final percentage of the co-solvent in your aqueous solution, as it may affect your downstream experiments. It is advisable to keep it as low as possible.

Protocol 3: Salt Formation for Enhanced Solubility
  • Dissolution : Dissolve this compound in a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Base Addition : Add one molar equivalent of a suitable base (e.g., sodium hydroxide (B78521) or potassium hydroxide in water or methanol).

  • Stirring : Stir the mixture at room temperature until the reaction is complete and the salt is formed.

  • Solvent Removal : Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Final Product : The resulting solid is the salt of this compound, which should exhibit improved aqueous solubility.

Visualizations

G Solubility Troubleshooting Workflow for this compound cluster_troubleshooting Troubleshooting Strategies start Start: Dissolving This compound in aqueous buffer is_soluble Is the compound fully dissolved? start->is_soluble end_success Success: Solution is ready for use is_soluble->end_success Yes troubleshoot Troubleshoot Solubility Issue is_soluble->troubleshoot No ph_adjust Strategy 1: Increase pH of the buffer (e.g., to pH > 7.5) troubleshoot->ph_adjust cosolvent Strategy 2: Use a co-solvent (e.g., DMSO) troubleshoot->cosolvent salt_formation Strategy 3: Form a salt of the compound troubleshoot->salt_formation boc_deprotection Strategy 4 (if applicable): Remove the Boc group troubleshoot->boc_deprotection

Caption: A decision tree for troubleshooting solubility issues.

G Logical Relationship of Factors Affecting Solubility cluster_hydrophilic Hydrophilic Components cluster_hydrophobic Hydrophobic Components compound This compound peg_linker PEG2 Linker compound->peg_linker boc_group Boc Group compound->boc_group carboxylic_acid Carboxylic Acid (-COOH) (at low pH) compound->carboxylic_acid solubility Aqueous Solubility peg_linker->solubility Increases carboxylate Carboxylate (-COO⁻) (at high pH) carboxylate->carboxylic_acid Protonation (Low pH) carboxylate->solubility Increases boc_group->solubility Decreases carboxylic_acid->carboxylate Deprotonation (High pH) carboxylic_acid->solubility Decreases

Caption: Factors influencing the aqueous solubility of the compound.

References

Technical Support Center: Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG)ylated compounds.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the Boc deprotection of PEGylated molecules.

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of remaining Boc-protected starting material.

  • TLC analysis indicates a persistent starting material spot (typically higher Rf) and a faint product spot (typically lower Rf).

  • ¹H NMR spectrum still shows a prominent singlet around 1.4 ppm, corresponding to the Boc group's tert-butyl protons.

Potential Causes and Solutions:

Potential CauseRecommended Action
Insufficient Acid Strength or Concentration The Boc group is cleaved via acidolysis; weak or dilute acid can lead to an incomplete reaction.[1] Increase the concentration of trifluoroacetic acid (TFA), a common reagent for this purpose. For example, if using 20% TFA in dichloromethane (B109758) (DCM), try increasing it to 50%.[1]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process and may require more time or gentle heating for completion, especially with sterically hindered substrates.[1] Extend the reaction time and continue to monitor its progress. While many deprotections occur at room temperature, some may benefit from longer durations.[1]
Steric Hindrance The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can physically block the acid from reaching the Boc-protected amine, thus slowing the reaction rate.[1] Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane, which can be more effective in these cases.[1]
Poor Solubility If the PEGylated compound is not fully dissolved in the chosen solvent, the reaction will be inefficient. DCM is a common solvent, but its suitability should be confirmed for your specific compound.[1] Ensure the selected solvent provides good solubility for your PEGylated starting material.[1]
Issue 2: Formation of Side Products

Symptoms:

  • LC-MS or HPLC analysis reveals unexpected peaks in the chromatogram.

  • The final product has a lower-than-expected purity after purification.

  • Mass spectrometry data indicates masses corresponding to alkylated species.

Potential Causes and Solutions:

Potential CauseRecommended Action
Alkylation by tert-Butyl Cations The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic residues on your molecule (e.g., thiols, thioethers, indoles, phenols).[2] This is a frequent cause of side product formation.[2]
PEG Chain Degradation Although the polyether backbone of PEG is generally stable to acidic conditions used for Boc deprotection, prolonged exposure to strong acids or oxidative conditions can potentially lead to chain cleavage. It is crucial to use high-purity, peroxide-free solvents and reagents.

To mitigate side reactions, especially alkylation, the addition of "scavengers" to the reaction mixture is highly recommended. These molecules are more nucleophilic than the residues on your compound and will preferentially react with and neutralize the carbocations.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection reaction not going to completion?

A: Incomplete Boc deprotection is a common issue and can be attributed to several factors. The most frequent causes are insufficient acid strength or concentration, inadequate reaction time, and steric hindrance from the PEG chain itself, which can limit the acid's access to the Boc group.[1] Poor solubility of the PEGylated compound in the reaction solvent can also be a significant factor.[1] To troubleshoot, consider increasing the acid concentration (e.g., from 20% to 50% TFA in DCM), extending the reaction time while monitoring progress via TLC or LC-MS, or switching to a stronger acid system like 4M HCl in dioxane.[1]

Q2: I'm observing side products in my reaction. What are they and how can I prevent them?

A: A primary cause of side product formation is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the deprotection.[2] Electron-rich aromatic rings, thiols, and guanidines are particularly susceptible to this side reaction.[2] The best way to prevent this is by adding scavengers to your reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole, which trap the reactive carbocations.[1]

Q3: What are scavengers and which ones should I use?

A: Scavengers are nucleophilic reagents added to the deprotection cocktail to "scavenge" or trap reactive electrophiles, primarily the tert-butyl cation, preventing them from modifying your desired product. The choice of scavenger depends on the specific functional groups present in your molecule. A commonly used general-purpose scavenger mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[1]

Q4: How can I monitor the progress of my deprotection reaction?

A: There are several effective methods to monitor your reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. The deprotected product, being a more polar amine, will typically have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment, allowing for the quantification of the starting material, product, and any side products.[1]

  • ¹H NMR Spectroscopy: You can monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]

Q5: What is the best method to purify my deprotected PEGylated compound?

A: The purification strategy depends on the properties of your final product. Common methods include:

  • Precipitation: The deprotected product, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]

  • Aqueous Workup: If your product is not water-soluble, you can perform an aqueous workup. This involves diluting the reaction mixture with an organic solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]

  • Chromatography: For higher purity, chromatographic techniques are often necessary. Ion-exchange chromatography is frequently the method of choice for purifying PEGylated proteins. Size-exclusion and hydrophobic interaction chromatography can also be effective depending on the specific compound.

Q6: Can the PEG chain itself degrade during Boc deprotection?

A: The PEG backbone is generally stable under the acidic conditions typically used for Boc deprotection. However, oxidative degradation can occur, especially if reagents or solvents are not pure. It is advisable to use high-quality, peroxide-free solvents and to store PEGylated compounds appropriately, protected from light and oxygen, especially for long-term storage.

Data Presentation

Table 1: Effect of Acidic Conditions on Boc Deprotection Purity

This table summarizes the impact of different acidic reagents and reaction times on the purity of a model deprotected product, as determined by HPLC analysis.

Acid ReagentSolventReaction Time (min)Product Purity (%)
50% TFADCM578
50% TFADCM60>95
4M HClDioxane5~80
4M HClDioxane60>95

Data adapted from a study on solid-phase peptide synthesis, which provides a relevant model for deprotection on PEGylated substrates.[3]

Table 2: Common Scavengers for Boc Deprotection
ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger.
Water2.5 - 5%Carbocation scavenger.
Thioanisole5%Carbocation scavenger, also protects Methionine residues.
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, also protects Cysteine residues.
Phenol5%Carbocation scavenger.

This table provides an overview of common scavengers and their typical concentrations in the cleavage cocktail.[1]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

This protocol outlines a standard method for removing a Boc protecting group from a PEGylated compound in solution.

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as scavenger)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Cool the solution to 0°C using an ice bath.[1]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[3]

  • If required, add scavengers such as TIS (2.5-5% v/v).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1]

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1]

  • The resulting crude product is the TFA salt of the deprotected amine. It can be used directly in the next step or neutralized and purified further.

  • (Optional) Neutralization: Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 2: Monitoring Reaction Progress by LC-MS

Procedure:

  • Prepare a calibration curve using known concentrations of your Boc-protected starting material and the expected deprotected product.[1]

  • At various time points during the deprotection reaction, carefully withdraw a small aliquot from the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it significantly in a suitable mobile phase, which may contain a neutralizing agent if necessary.[1]

  • Inject the quenched and diluted sample into an appropriate HPLC system (e.g., equipped with a reverse-phase C18 column).

  • Analyze the resulting chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

  • Use the calibration curve to quantify the conversion of starting material to product and monitor the reaction progress over time.[1]

Visualizations

G Troubleshooting Boc Deprotection of PEGylated Compounds cluster_incomplete Troubleshoot Incomplete Reaction cluster_side_products Troubleshoot Side Products start Start: Boc Deprotection Reaction monitor Monitor Reaction (TLC/LC-MS) start->monitor incomplete Incomplete Reaction? monitor->incomplete side_products Side Products Observed? incomplete->side_products No increase_tfa Increase TFA Concentration (e.g., to 50%) incomplete->increase_tfa Yes complete Reaction Complete & Clean side_products->complete No add_scavengers Add Scavengers (e.g., TIS, H2O) side_products->add_scavengers Yes workup Proceed to Workup & Purification complete->workup increase_tfa->monitor extend_time Extend Reaction Time extend_time->monitor stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) stronger_acid->monitor check_solubility Check/Improve Substrate Solubility check_solubility->start add_scavengers->start milder_conditions Consider Milder Deprotection Conditions milder_conditions->start

Caption: Troubleshooting decision tree for Boc deprotection issues.

G General Workflow for Boc Deprotection of PEGylated Compounds dissolve 1. Dissolve Boc-PEG in Anhydrous DCM cool 2. Cool Solution to 0°C dissolve->cool add_reagents 3. Add TFA & Scavengers cool->add_reagents react 4. Stir at 0°C to RT add_reagents->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete concentrate 6. Concentrate Under Vacuum monitor->concentrate Complete coevaporate 7. Co-evaporate with Toluene (3x) concentrate->coevaporate product_salt Crude Product (TFA Salt) coevaporate->product_salt neutralize 8. (Optional) Neutralize with NaHCO3 product_salt->neutralize purify 9. Purify (e.g., Chromatography) product_salt->purify Use Salt Directly neutralize->purify final_product Final Deprotected Product purify->final_product

Caption: Experimental workflow for Boc deprotection of PEG linkers.

References

Preventing aggregation of proteins during conjugation with Boc-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent protein aggregation during conjugation with the heterobifunctional linker, Boc-NH-PEG2-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for protein conjugation?

A1: this compound is a PEG-based crosslinker featuring a terminal carboxylic acid (-COOH) and an amino group (-NH) protected by a tert-butyloxycarbonyl (Boc) group.[1][2] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous solutions.[1][2] Conjugation is typically achieved by activating the carboxylic acid group using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable NHS ester.[3][4] This activated ester then reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein surface to form a stable amide bond.[4]

Q2: What are the primary causes of protein aggregation during conjugation with this linker?

A2: Protein aggregation is a common issue that can arise from several factors during the conjugation process:

  • Alteration of Surface Charge: The reaction neutralizes positively charged lysine residues on the protein surface. This change in the protein's isoelectric point (pI) and overall charge distribution can disrupt stabilizing electrostatic interactions, leading to aggregation.[5]

  • Reagent-Induced Precipitation: High local concentrations of the PEG linker or the coupling reagents (EDC/NHS) can cause the protein to precipitate.[5][6] EDC, in particular, can sometimes lead to precipitation if used in large excess.[6]

  • Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or temperature can compromise protein stability.[2][7] Most proteins have an optimal pH range for stability, and deviations can lead to unfolding and aggregation.[2]

  • Intermolecular Crosslinking: Excessive activation or a high degree of labeling can lead to the formation of intermolecular bridges between protein molecules instead of the desired intramolecular conjugation, resulting in aggregation.[1][7]

  • Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the physical and chemical stress of the conjugation process can exacerbate this tendency.[7]

Q3: How does pH affect the conjugation reaction and protein stability?

A3: pH is a critical parameter with a dual role in this process. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-7.2.[4][8] However, the subsequent reaction of the resulting NHS ester with the protein's primary amines is most efficient at a physiological to slightly alkaline pH of 7.0-8.5.[4][8][9] This necessitates a two-step process or a carefully optimized single-pot reaction. Critically, the protein must remain stable and soluble across the chosen pH range. Significant deviations from a protein's optimal stability pH can lead to denaturation and aggregation.[2]

Troubleshooting Guide: Protein Aggregation

This section addresses specific problems you may encounter during your experiment.

Problem Potential Cause Recommended Solution & Troubleshooting Steps
Protein precipitates immediately after adding EDC/NHS. 1. High Reagent Concentration: Localized high concentrations of EDC can cause proteins to precipitate.[6] 2. Incompatible Buffer: The protein may be unstable in the activation buffer (e.g., MES buffer).1. Reduce the molar excess of EDC. A common starting point is a 2- to 10-fold molar excess of EDC over the carboxyl groups.[6] Add the EDC/NHS solution slowly to the linker solution while gently mixing. 2. Perform a buffer exchange to ensure the protein is soluble and stable in the chosen activation buffer before initiating the reaction.[6]
Protein becomes turbid or precipitates after adding the activated PEG linker. 1. Over-labeling: Too many PEG molecules are being attached, significantly altering the protein's surface properties and solubility.[5] 2. Change in pI: Neutralization of lysine residues has shifted the protein's pI close to the reaction buffer pH, reducing its solubility. 3. Hydrophobic Interactions: The linker itself, despite the hydrophilic PEG spacer, might expose hydrophobic regions, promoting aggregation.1. Reduce the molar ratio of the PEG linker to the protein. Perform a titration experiment to find the optimal ratio that achieves sufficient labeling without causing aggregation.[5] 2. Adjust the pH of the coupling buffer (pH 7.2-8.5) further away from the theoretical pI of the modified protein. 3. Add solubility-enhancing excipients to the buffer (see Table 1). Arginine (0.5-1.0 M) is particularly effective at suppressing aggregation.[10]
Low yield of soluble conjugate after purification. 1. Formation of Soluble Aggregates: The PEG moiety can sometimes keep aggregates in solution, making them difficult to detect visually but causing issues during purification.[11][12] 2. Reaction Conditions Too Harsh: The combination of reaction time and temperature may be causing slow denaturation and aggregation.1. Analyze the product using size-exclusion chromatography (SEC) to detect the presence of high-molecular-weight species. 2. Optimize reaction conditions: Reduce the reaction time or perform the incubation at a lower temperature (e.g., 4°C instead of room temperature).[5]
Inconsistent results between batches. 1. Reagent Instability: EDC and NHS esters are moisture-sensitive and can lose activity over time.[13][14] 2. Variability in Protein Preparation: The starting protein solution may contain small amounts of aggregates that act as seeds for further precipitation.1. Use freshly prepared EDC and NHS solutions for each experiment. Store stock reagents desiccated at -20°C and allow them to equilibrate to room temperature before opening.[3][9] 2. Ensure the initial protein stock is aggregate-free by performing a clarification step (e.g., centrifugation at >14,000 x g for 10 min) or SEC immediately before use.

Data Presentation: Stabilizing Excipients and PEGylation Efficacy

Proactively including stabilizing excipients in the reaction buffer can significantly reduce aggregation.

Table 1: Common Anti-Aggregation Additives for Bioconjugation

Additive Class Example Typical Working Concentration Mechanism of Action
Amino Acids L-Arginine, L-Proline0.5 - 1.0 MSuppresses protein-protein interactions and can interact with aromatic residues to prevent aggregation.[10][15]
Sugars/Polyols Sucrose, Trehalose0.25 - 1.0 MStabilize the native protein structure through preferential exclusion, increasing the energy barrier for unfolding.[16]
Osmolytes Glycerol5% - 20% (v/v)Stabilizes proteins and increases solvent viscosity, which can slow down aggregation kinetics.
Non-ionic Surfactants Polysorbate 20 (Tween-20)0.01% - 0.1% (v/v)Prevents surface-induced aggregation and can help solubilize hydrophobic patches.
Non-detergent Sulfobetaines NDSB-2010.5 - 1.0 MZwitterionic agents that can help solubilize proteins without denaturing them.

Table 2: Quantitative Effect of PEGylation on Protein Aggregation (GCSF Case Study)

Data summarized from a study on Granulocyte Colony-Stimulating Factor (GCSF) incubated at 37°C, pH 6.9.[11]

Protein Incubation Time % Soluble Protein Remaining (Precipitated Aggregates) Soluble Aggregates Detected
GCSF (Unconjugated)48 hours~40%No
20kDa PEG-GCSF48 hours>95%Yes (~18% of total protein)

This data illustrates that while PEG conjugation can dramatically prevent the formation of insoluble precipitates, it may lead to the formation of soluble aggregates.[11] Therefore, analytical characterization of the final conjugate is crucial.

Experimental Protocols & Workflows

Diagram: General Workflow for Two-Step Protein Conjugation

G cluster_0 Stage 1: Linker Activation cluster_1 Stage 2: Protein Conjugation cluster_2 Stage 3: Quench & Purify A 1. Prepare Linker Dissolve this compound in Activation Buffer (pH 5-6) B 2. Add Reagents Add fresh EDC, then NHS (2-10x molar excess over linker) A->B Freshly prepared C 3. Activate Incubate for 15-30 min at room temperature B->C E 5. Conjugate Add activated linker to protein solution C->E Add immediately D 4. Prepare Protein Protein in Coupling Buffer (pH 7.2-8.0) D->E F 6. Incubate 2 hours at RT or overnight at 4°C E->F G 7. Quench Reaction Add Hydroxylamine or Tris to block unreacted esters F->G H 8. Purify Conjugate Size-Exclusion Chromatography or Dialysis G->H I 9. Analyze SDS-PAGE, SEC, Mass Spec H->I

Caption: A typical two-step workflow for protein conjugation using EDC/NHS chemistry.

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This protocol separates the activation of the PEG linker from the conjugation to the protein, which provides better control and is recommended for proteins sensitive to EDC.[4]

Materials:

  • This compound

  • Protein of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (must be amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Protein Preparation: Dialyze or buffer exchange the protein into the Coupling Buffer. Adjust concentration to 1-5 mg/mL. If the protein is known to be unstable, consider adding a stabilizing excipient from Table 1 to the buffer.

  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or the Activation Buffer.

  • Linker Activation: a. Dissolve this compound in Activation Buffer. b. Add EDC to a final concentration that is a 10-fold molar excess relative to the PEG linker. c. Add NHS or Sulfo-NHS to a final concentration that is a 25-fold molar excess relative to the PEG linker (a 2.5-fold excess over EDC).[6] d. Incubate for 15-30 minutes at room temperature with gentle mixing.[6]

  • Protein Conjugation: a. Immediately add the activated linker solution to the prepared protein solution. The molar ratio of linker to protein should be optimized, starting from a 10:1 to 50:1 ratio.[1] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.[1][4]

  • Purification: Remove excess linker and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Screening for Optimal Anti-Aggregation Conditions

This protocol helps identify the best buffer additives to maintain protein solubility during conjugation.

Procedure:

  • Set up a series of small-scale trial reactions in parallel microcentrifuge tubes.

  • In each tube, prepare your protein in the Coupling Buffer (pH 7.2-8.0) containing a different potential stabilizer (e.g., 0.5 M Arginine, 10% Glycerol, 0.5 M Sucrose, 0.05% Tween-20, and a no-additive control).

  • Prepare a single batch of activated this compound as described in Protocol 1, Step 3.

  • Add an identical amount of the activated linker to each of the protein-stabilizer mixtures.

  • Incubate all reactions under the same conditions (e.g., 2 hours at room temperature).

  • After incubation, centrifuge all tubes at high speed (>14,000 x g) for 15 minutes to pellet any insoluble aggregates.

  • Carefully collect the supernatant from each tube.

  • Analyze the amount of soluble protein in each supernatant using SDS-PAGE and/or a protein concentration assay (e.g., BCA or Bradford).

  • The condition that results in the highest concentration of soluble protein is the optimal condition for preventing aggregation.

Diagram: Troubleshooting Logic for Aggregation

G start Protein Aggregation Observed q1 When did aggregation occur? start->q1 a1 During Linker Activation (EDC/NHS Addition) q1->a1 Activation Step a2 After Adding Activated Linker to Protein q1->a2 Conjugation Step a3 After Purification / During Storage q1->a3 Post-Reaction s1 Reduce EDC/NHS molar ratio Add reagents slowly Check protein stability in buffer a1->s1 q2 Is this a known stable protein? a2->q2 s2 Reduce Linker:Protein ratio Decrease protein concentration Lower reaction temperature (4°C) q2->s2 Yes s3 Add Stabilizing Excipients: - Arginine (0.5-1M) - Sucrose (0.5M) - Glycerol (10-20%) q2->s3 No / Prone to aggregation s2->s3 s4 Analyze for soluble aggregates (SEC) Screen for optimal storage buffer (pH, excipients) a3->s4

Caption: A decision tree to guide troubleshooting when protein aggregation occurs.

References

Technical Support Center: Optimizing Amide Coupling of Boc-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for coupling Boc-NH-PEG2-CH2COOH with primary amines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of common coupling reagents to help you achieve successful conjugation.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling reaction in a question-and-answer format.

Problem: Low or No Product Yield

Question: My reaction has a very low yield or has failed completely. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Stoichiometry:

    • Coupling Reagents: Carbodiimides like EDC are moisture-sensitive. Ensure that your EDC and other reagents like NHS and HATU are fresh and have been stored under anhydrous conditions.

    • Solvent Purity: The presence of water can hydrolyze activated esters and carbodiimides. Always use anhydrous solvents, such as DMF or DCM.

    • Molar Ratios: Ensure the correct stoichiometry. For EDC/NHS chemistry, a slight excess of EDC and NHS over the carboxylic acid is typically used. For HATU, an excess of HATU and a non-nucleophilic base is required.

  • Reaction Conditions:

    • pH: The pH is critical for EDC/NHS couplings. The activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.2-8.5.[1] A two-step protocol with pH adjustment is often beneficial.

    • Temperature: Most coupling reactions proceed well at room temperature. For sensitive substrates or to minimize side reactions, the reaction can be performed at 4°C overnight. For sterically hindered substrates, gently heating the reaction to 40-50°C may improve the reaction rate, particularly with reagents like HATU.[2]

  • Starting Material Reactivity:

    • Amine Nucleophilicity: Electron-deficient or sterically hindered amines are less nucleophilic and may react slowly. Increasing the reaction temperature or using a more efficient coupling reagent like HATU can help.

    • Solubility: Ensure all reactants are fully dissolved in the chosen solvent. This compound is generally soluble in a range of polar organic solvents like DMF, DMSO, and DCM.[3]

Problem: Presence of Side Products and Impurities

Question: My final product is impure. What are the common side reactions and how can I minimize them and purify my product?

Answer: The formation of byproducts is a common challenge in amide coupling reactions. Here are some common issues and their solutions:

  • N-acylurea Formation (with Carbodiimides): EDC can react with the activated carboxylic acid to form a stable N-acylurea byproduct, which can be difficult to remove. Using an additive like NHS or HOBt minimizes this side reaction by rapidly forming a more stable active ester.

  • Guanidinylation (with Uronium/Aminium Reagents): Excess HBTU or HATU can react with the free N-terminal of a peptide, leading to chain termination. It is recommended to use these reagents in equimolar amounts relative to the carboxylic acid.[4]

  • Epimerization: For chiral carboxylic acids, there is a risk of racemization during activation. Additives like HOBt or HOAt are effective at suppressing epimerization.[5]

  • Removal of Byproducts:

    • Dicyclohexylurea (DCU): A byproduct of DCC coupling, DCU is largely insoluble in most organic solvents and can often be removed by filtration.[4][6]

    • 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU): The byproduct of EDC is water-soluble and can typically be removed with an aqueous workup.[4]

    • Unreacted Starting Materials: These can often be removed by standard chromatographic techniques or by an appropriate aqueous wash (e.g., a dilute acid wash to remove unreacted amine, and a dilute base wash to remove unreacted carboxylic acid).

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reagent addition for the coupling reaction?

A1: For optimal results, particularly with HATU and EDC/NHS, it is best to pre-activate the carboxylic acid.[7] First, dissolve the this compound in an anhydrous solvent. Then, add the coupling reagent (and NHS/HOBt if applicable) and, for HATU, a non-nucleophilic base like DIPEA. Allow this mixture to stir for 15-30 minutes to form the active ester before adding the amine. This sequence minimizes side reactions involving the amine.[2]

Q2: Which solvent should I use for the coupling reaction?

A2: The choice of solvent is primarily dictated by the solubility of your starting materials. Anhydrous polar aprotic solvents are generally preferred.

  • N,N-Dimethylformamide (DMF): A highly polar solvent that is effective for most coupling reactions and can solubilize a wide range of substrates.[2]

  • Dichloromethane (DCM): A less polar option that is also widely used.[2]

  • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent suitable for these reactions.[2]

Q3: How do I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By tracking the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time.

Q4: My amine is in the form of a hydrochloride salt. Do I need to add extra base?

A4: Yes. If your amine is a salt (e.g., HCl or TFA salt), you will need to add at least one extra equivalent of a non-nucleophilic base (like DIPEA or triethylamine) to neutralize the salt and liberate the free amine, which is the reactive species.

Comparison of Common Coupling Reagents

The choice of coupling reagent is crucial for the success of the reaction. The table below summarizes the properties of some of the most common reagents used for forming amide bonds.

Reagent CombinationAdvantagesDisadvantagesTypical Molar Ratio (Acid:Reagent:Additive)Common Solvents
EDC/NHS - Water-soluble byproducts (easy removal)[4]- Mild reaction conditions- Reduced racemization with NHS- Moisture sensitive- Less effective for sterically hindered substrates- Two-step pH protocol often required1 : 1.1-1.5 : 1.1-1.5DMF, DCM, MES/PBS (aqueous)
HATU/DIPEA - High coupling efficiency, even for difficult couplings[5][8]- Fast reaction rates[8]- Low racemization- More expensive than carbodiimides- Can cause guanidinylation of the amine if used in large excess[9]- Byproducts can be harder to remove1 : 1.1-1.2 : 2-3 (Base)DMF, NMP, DCM
DCC/HOBt - Inexpensive and effective- Low racemization with HOBt- DCU byproduct is insoluble and can be difficult to remove completely[4]- DCC is a potent allergen1 : 1.1 : 1.1DCM, THF
PyBOP/DIPEA - Does not form guanidinylation byproducts- Good for hindered couplings and cyclizations- Byproducts are generally soluble- Generates carcinogenic HMPA as a byproduct (if BOP is used)[4][5]- More expensive than carbodiimides1 : 1.1 : 2-3 (Base)DMF, DCM

Detailed Experimental Protocols

Protocol 1: EDC/NHS Coupling in an Organic Solvent

This protocol is suitable for coupling this compound to a primary amine in an organic solvent.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Activation: Add N-hydroxysuccinimide (NHS) (1.2 equivalents) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes.

  • Coupling: In a separate flask, dissolve the primary amine (1-1.2 equivalents) in anhydrous DMF or DCM. If the amine is a hydrochloride salt, add DIPEA (1 equivalent). Add the amine solution to the activated this compound mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: HATU Coupling

This protocol is highly effective, especially for less reactive or sterically hindered amines.

  • Preparation: Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF (0.1-0.5 M).

  • Pre-activation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) followed by HATU (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes.

  • Coupling: Add the primary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir at room temperature for 1-4 hours. The reaction is typically faster than with EDC/NHS. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer with water or brine to remove DMF and excess reagents. Multiple washes may be necessary.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling & Workup prep_acid Dissolve this compound in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., HATU/DIPEA or EDC/NHS) prep_acid->add_reagents prep_amine Dissolve Amine in Anhydrous Solvent (+ Base if salt) add_amine_sol Add Amine Solution prep_amine->add_amine_sol stir_activation Stir for 15-60 min (Pre-activation) add_reagents->stir_activation stir_activation->add_amine_sol react Stir for 1-16h at RT add_amine_sol->react workup Aqueous Workup & Purification react->workup product Isolated Product workup->product

troubleshooting_guide start Low or No Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (pH, Temp) start->check_conditions check_solubility Assess Substrate Solubility & Reactivity start->check_solubility solution_reagents Use Fresh/Anhydrous Reagents Optimize Molar Ratios check_reagents->solution_reagents solution_conditions Adjust pH (Two-Step Protocol) Optimize Temperature check_conditions->solution_conditions solution_reactivity Change Solvent Use Stronger Coupling Agent (HATU) Increase Reaction Time/Temp check_solubility->solution_reactivity success Improved Yield solution_reagents->success solution_conditions->success solution_reactivity->success

References

Technical Support Center: Purification of Boc-NH-PEG2-CH2COOH Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Boc-NH-PEG2-CH2COOH conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a heterobifunctional linker containing a Boc-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1] The Boc-protected amine allows for controlled, stepwise conjugation, while the carboxylic acid can be activated to react with primary amines on molecules like peptides, proteins, or small molecule drugs. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.[1] It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

Q2: What are the main challenges in purifying this compound conjugates by HPLC?

A2: The primary challenges include:

  • Peak Broadening: The inherent polydispersity of PEG chains can lead to broader peaks in HPLC, making it difficult to achieve sharp, well-resolved peaks.[2][3]

  • Boc-Group Instability: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions, which are often used in reversed-phase HPLC mobile phases (e.g., with trifluoroacetic acid - TFA). This can lead to premature deprotection of the conjugate during purification.

  • Detection Issues: PEG itself lacks a strong UV chromophore, which can make detection challenging if the conjugated molecule also has poor UV absorbance.[]

  • Low Recovery: PEGylated compounds can sometimes exhibit non-specific binding to the HPLC column matrix, leading to reduced recovery of the purified conjugate.[2]

Q3: What type of HPLC column is best suited for purifying these conjugates?

A3: Reversed-phase columns, such as C18 or C4, are the most commonly used for the purification of PEGylated peptides and proteins. C18 columns generally provide good separation for a wide range of conjugates, while C4 columns, being less hydrophobic, can be beneficial for very hydrophobic conjugates to prevent irreversible binding. For larger PEGylated proteins, C18 has been shown to provide good separation.[2]

Q4: How can I detect my this compound conjugate if it has poor UV absorbance?

A4: If your conjugate has a weak or no UV chromophore, consider using alternative detection methods such as:

  • Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any non-volatile analyte.[]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD provides a response for all non-volatile compounds.

  • Refractive Index (RI) Detector: This detector can be used for isocratic separations.[]

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer provides both detection and mass confirmation of your conjugate.[]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound conjugates.

Problem Possible Cause Solution
Broad Peaks 1. PEG Polydispersity: The inherent heterogeneity of the PEG chain contributes to peak broadening.[2][3] 2. Slow Mass Transfer: Inefficient interaction between the conjugate and the stationary phase.[2] 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Use a high-purity, monodisperse this compound linker if possible. 2. Increase the column temperature (e.g., to 40-50°C) to improve peak shape.[2] 3. Reduce the injection volume or the concentration of the sample.
Peak Tailing 1. Secondary Interactions: The conjugate may be interacting with residual silanol (B1196071) groups on the silica-based column. 2. Inappropriate Mobile Phase pH: If the conjugate has ionizable groups, a mobile phase pH close to their pKa can cause tailing.1. Use a high-purity, end-capped column. Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase to block silanol interactions. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of your conjugate's ionizable groups.
Low Recovery 1. Non-specific Binding: The conjugate may be adsorbing irreversibly to the column matrix.[2] 2. Precipitation on Column: The conjugate may not be soluble in the mobile phase conditions.[2]1. Add a small amount of an organic modifier like isopropanol (B130326) to the mobile phase. Consider using a less hydrophobic column (e.g., C4 instead of C18). 2. Ensure your sample is fully dissolved in the initial mobile phase before injection. You may need to adjust the starting percentage of the organic solvent.
Presence of an Unexpected Peak (Deprotected Conjugate) 1. Boc-Group Cleavage: The acidic mobile phase (e.g., 0.1% TFA) is causing the Boc group to be removed. 2. High Temperature During Solvent Evaporation: Concentrating fractions containing acid at elevated temperatures can lead to deprotection.1. Replace TFA with a less acidic modifier like formic acid (0.1%). Be aware that this may affect peak shape.[5] 2. Neutralize the collected fractions with a base (e.g., ammonium (B1175870) bicarbonate) before solvent evaporation. Use lyophilization (freeze-drying) to remove the solvent at low temperatures.
Poor Resolution between Conjugate and Unreacted Starting Material 1. Inadequate Separation Method: The hydrophobicity difference between the conjugate and starting material may be small. 2. Suboptimal Gradient: The gradient may be too steep, not allowing for proper separation.1. Optimize the mobile phase composition. Small changes in the organic solvent or the use of a different ion-pairing agent can improve resolution. 2. Use a shallower gradient over a longer run time to enhance the separation of closely eluting peaks.[2]

Experimental Protocols

Protocol 1: General Preparative RP-HPLC Purification of a this compound-Peptide Conjugate

This protocol provides a starting point for the purification of a peptide conjugate. It should be optimized for each specific conjugate.

  • Sample Preparation:

    • Dissolve the crude conjugate in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • If solubility is an issue, a small amount of a compatible organic solvent like DMSO can be used, but minimize the volume.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC System and Column:

    • System: Preparative HPLC system with a gradient pump and a UV detector.

    • Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Detector Wavelength: 220 nm (for peptide backbone) and 280 nm (if aromatic residues are present).

    • Column Temperature: 40°C.

  • Purification Method:

    • Flow Rate: 15-20 mL/min (adjust based on column dimensions).

    • Gradient:

      • 0-5 min: 5% B (isocratic)

      • 5-45 min: 5% to 65% B (linear gradient)

      • 45-50 min: 65% to 95% B (linear gradient for column wash)

      • 50-55 min: 95% B (isocratic wash)

      • 55-60 min: 95% to 5% B (return to initial conditions)

      • 60-70 min: 5% B (equilibration)

    • Injection Volume: Varies depending on the column size and sample concentration. Start with a small analytical injection to determine the retention time before scaling up.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the conjugate.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the purified conjugate by mass spectrometry (e.g., LC-MS or MALDI-TOF).

    • Pool the pure fractions and immediately neutralize the TFA with a volatile base (e.g., ammonium bicarbonate) if the Boc group needs to be preserved.

    • Lyophilize the pooled fractions to obtain the purified conjugate as a powder.

Data Presentation

The following tables provide representative data for the purification of this compound conjugates. The actual values will vary depending on the specific conjugate and the purification method.

Table 1: Representative Purity and Recovery Data for a this compound-Peptide Conjugate

Purification Step Purity (%) Recovery (%)
Crude Product45100
After RP-HPLC>9560-80

Table 2: Impact of Mobile Phase Modifier on Purity and Boc-Group Stability

Mobile Phase Modifier Purity of Boc-Protected Conjugate (%) Percentage of Deprotected Conjugate (%)
0.1% TFA in Water/Acetonitrile>955-15
0.1% Formic Acid in Water/Acetonitrile>95<2

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Purification Dissolve Dissolve Crude Conjugate Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Neutralize Neutralize (Optional) Pool->Neutralize Lyophilize Lyophilize Neutralize->Lyophilize

Caption: Experimental workflow for the purification of this compound conjugates by HPLC.

Troubleshooting_Peak_Tailing Problem Problem: Peak Tailing Cause1 Possible Cause 1: Secondary Interactions with Silanols Problem->Cause1 Cause2 Possible Cause 2: Inappropriate Mobile Phase pH Problem->Cause2 Solution1 Solution: - Use end-capped column - Add competitive base to mobile phase Cause1->Solution1 Solution2 Solution: - Adjust mobile phase pH (>2 units from pKa) Cause2->Solution2

Caption: Troubleshooting logic for addressing peak tailing in HPLC purification.

References

Technical Support Center: Troubleshooting Low Yield in Boc-NH-PEG2-CH2COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their Boc-NH-PEG2-CH2COOH conjugation reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that can lead to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

The core of this reaction is the formation of a stable amide bond between the carboxylic acid group (-COOH) of this compound and a primary or secondary amine on a target molecule (e.g., a protein, peptide, or small molecule drug). This is typically not a direct reaction but requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. The most common method for this activation is the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2]

The Boc (tert-Butoxycarbonyl) group is a protecting group on the amine end of the PEG linker, preventing it from self-reacting.[3][4] The PEG (Polyethylene Glycol) spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[5]

Q2: What are the most common causes of low yield in this conjugation reaction?

Low yields in this compound conjugations can often be attributed to one or more of the following factors:

  • Inefficient activation of the carboxylic acid: This can be due to suboptimal pH, inactive reagents, or insufficient amounts of activating agents.[6]

  • Hydrolysis of the activated ester: The activated intermediate (e.g., NHS ester) is susceptible to hydrolysis, which converts it back to the unreactive carboxylic acid. This is a significant competing reaction, especially at high pH and in aqueous environments.[7]

  • Suboptimal pH for the conjugation step: The reaction between the activated PEG linker and the amine is also pH-dependent.

  • Presence of competing nucleophiles: Other nucleophilic groups in the reaction mixture can react with the activated linker.

  • Steric hindrance: The accessibility of the amine on the target molecule can impact the reaction efficiency.

  • Issues with reagent quality or storage: Moisture can inactivate both the PEG linker and the coupling reagents.

Troubleshooting Guides

Problem 1: Low or No Conjugation Product Observed

If you are observing very low to no formation of your desired conjugate, consider the following troubleshooting steps:

Possible Cause & Solution

Possible CauseRecommended Action
Inactive EDC or NHS/Sulfo-NHS EDC and NHS are moisture-sensitive.[8] Ensure you are using fresh, high-quality reagents. Allow reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[8] Prepare stock solutions of EDC and NHS immediately before use and do not store them for extended periods.[9]
Incorrect pH for Carboxylic Acid Activation The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (typically 4.5-6.0).[6][9][10] Using a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) in this pH range is recommended for the activation step.[8]
Hydrolysis of the Activated NHS Ester The NHS ester is prone to hydrolysis, especially at neutral to high pH.[7] Perform the conjugation step immediately after the activation step. Consider a two-step protocol where activation is performed at pH 4.5-6.0, followed by an adjustment of the pH to 7.2-8.0 for the reaction with the amine.[9]
Incorrect pH for Conjugation to Amine The nucleophilic attack by the primary amine is most efficient at a pH range of 7.2-8.5.[11][12] At this pH, the amine is sufficiently deprotonated and nucleophilic. Buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer are suitable for this step.[6][10]
Presence of Primary Amine-Containing Buffers Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated PEG linker.[7][10] Always use non-amine-containing buffers for the conjugation reaction.
Insufficient Molar Excess of PEG Linker For initial experiments, using a 10-20 fold molar excess of the activated PEG linker over the amine-containing molecule is a good starting point.[8] This can be optimized based on the specific reactants.
Problem 2: Presence of Unreacted Starting Materials After the Reaction

If you observe significant amounts of unreacted this compound or your amine-containing molecule after the reaction, this suggests an incomplete reaction.

Possible Cause & Solution

Possible CauseRecommended Action
Suboptimal Reaction Time or Temperature While many conjugations proceed well at room temperature for 1-2 hours or overnight at 4°C, your specific system may require optimization.[7][9] Try increasing the reaction time. A slight increase in temperature can also be beneficial, but monitor for potential side reactions or degradation of your target molecule.
Steric Hindrance If the amine on your target molecule is sterically hindered, the reaction may be slower. Increasing the reaction time and/or the molar excess of the activated PEG linker may help to drive the reaction to completion.
Inefficient Purification Unreacted starting materials may co-elute with your product during purification. Ensure your purification method is suitable for separating the PEGylated conjugate from the smaller, unreacted components. Techniques like size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), or ion-exchange chromatography (IEX) are commonly used for purifying PEGylated molecules.[][14][15] Dialysis with an appropriate molecular weight cutoff (MWCO) membrane can also be effective for removing small molecule reagents.[16]

Experimental Protocols

General Two-Step Protocol for EDC/NHS Conjugation

This protocol provides a general guideline and should be optimized for your specific application.

Materials:

  • This compound

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[8]

  • Amine-containing target molecule

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use (e.g., 10 mg/mL).[9]

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Dissolve your amine-containing molecule in the Coupling Buffer.

  • Activation of this compound (Step 1):

    • In a reaction tube, combine the this compound solution with EDC and NHS/Sulfo-NHS. A common starting point is a 2- to 10-fold molar excess of EDC over the PEG linker and a 1.25- to 2.5-fold molar excess of NHS over EDC.[9]

    • Incubate the reaction mixture for 15-30 minutes at room temperature.[9]

  • Conjugation to the Amine (Step 2):

    • Immediately add the activated PEG linker solution to your amine-containing molecule solution.

    • The pH of the final reaction mixture should be between 7.2 and 8.0. If necessary, adjust the pH by adding a small amount of concentrated Coupling Buffer.[9]

    • The molar ratio of the activated PEG linker to the target molecule should be optimized. A 10-20 fold molar excess of the linker is a good starting point.[8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[8]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[8]

  • Purification:

    • Purify the final PEGylated conjugate from excess reagents and reaction byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.[][14][15][16]

Visualizing the Process

Experimental Workflow

G cluster_prep Reagent Preparation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_quenching Quenching cluster_purification Purification prep_peg Dissolve this compound in Activation Buffer (pH 6.0) activation Combine PEG, EDC, and NHS. Incubate for 15-30 min at RT. prep_peg->activation prep_edc Prepare fresh EDC stock solution prep_edc->activation prep_nhs Prepare fresh NHS stock solution prep_nhs->activation prep_target Dissolve Amine-Target in Coupling Buffer (pH 7.2-8.0) conjugation Add activated PEG to Amine-Target. Incubate for 2h at RT or overnight at 4°C. prep_target->conjugation activation->conjugation Immediately quenching Add Quenching Buffer (e.g., Tris). Incubate for 15-30 min. conjugation->quenching purification Purify conjugate using SEC, HPLC, or Dialysis. quenching->purification product Final Conjugate purification->product

Caption: A typical experimental workflow for this compound conjugation.

Chemical Reaction Pathway

G plus plus peg This compound activated_ester Boc-NH-PEG2-CH2CO-NHS (Amine-Reactive NHS Ester) peg->activated_ester Activation (pH 4.5-6.0) edc EDC edc->activated_ester nhs NHS nhs->activated_ester conjugate Boc-NH-PEG2-CH2CO-NH-R (Final Conjugate) activated_ester->conjugate Conjugation (pH 7.2-8.0) hydrolysis_product This compound (Inactive) activated_ester->hydrolysis_product Hydrolysis (Side Reaction) amine_target R-NH2 (Amine-containing Target) amine_target->conjugate water H2O water->hydrolysis_product

Caption: Chemical pathway of EDC/NHS mediated PEG conjugation and the competing hydrolysis reaction.

Troubleshooting Decision Tree

G start Low Conjugation Yield q1 Are you using fresh EDC/NHS and anhydrous solvents? start->q1 sol1 Use fresh reagents. Equilibrate to RT before opening. q1->sol1 No q2 Is the activation pH between 4.5-6.0? q1->q2 Yes a1_yes Yes a1_no No sol2 Use MES buffer or similar to maintain acidic pH for activation. q2->sol2 No q3 Is the conjugation pH between 7.2-8.0? q2->q3 Yes a2_yes Yes a2_no No sol3 Use PBS or Borate buffer. Avoid amine-containing buffers like Tris. q3->sol3 No q4 Is the activated ester used immediately? q3->q4 Yes a3_yes Yes a3_no No sol4 Minimize delay between activation and conjugation to prevent hydrolysis. q4->sol4 No end Consider optimizing molar ratios, reaction time, or purification method. q4->end Yes a4_yes Yes a4_no No

Caption: A decision tree to guide troubleshooting for low conjugation yield.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Boc-NH-PEG2-CH2COOH following a conjugation reaction.

Comparison of Purification Methods

The selection of a purification method depends on the specific requirements of your experiment, including the scale, the properties of your conjugated molecule, and the required final purity. The following table provides a quantitative comparison of the most common methods for removing excess this compound.

MetricDialysis / UltrafiltrationSize Exclusion Chromatography (SEC)Solid-Phase Extraction (SPE)
Principle Size-based separation via a semi-permeable membrane.Separation based on hydrodynamic radius.Separation based on differential affinity for a solid phase.
Typical Protein/Peptide Recovery >90%>95%85-95%
Efficiency of Small Molecule Removal High (>99% with sufficient buffer exchanges)High (>99%)High (>99%)
Processing Time 4-24 hours0.5-2 hours< 30 minutes
Sample Volume Capacity Wide range (µL to Liters)Column dependent (typically <5% of column volume for high resolution)Cartridge dependent (µL to mL)
Key Advantage Simple, gentle, and suitable for large volumes.Fast, high resolution, and provides buffer exchange.Very fast, can be automated, and concentrates the sample.
Key Disadvantage Slow, labor-intensive, and potential for sample dilution.Potential for sample dilution and limited by column capacity.Requires method development and potential for non-specific binding.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

A1: Residual this compound can interfere with downstream applications by competing for binding sites, altering the physicochemical properties of the final product, and complicating analytical characterization, such as mass spectrometry. Complete removal is essential for accurate biological assays and to ensure the homogeneity of the conjugated molecule.

Q2: What are the main factors to consider when choosing a purification method?

A2: The primary factors include:

  • Size difference: The molecular weight difference between your conjugated molecule and the this compound (MW: 263.29 g/mol ).

  • Scale of your reaction: The total volume and concentration of your sample.

  • Downstream application requirements: The level of purity needed for subsequent experiments.

  • Properties of your molecule: The stability of your conjugate under different buffer and solvent conditions.

Q3: Can I use more than one purification method?

A3: Yes, a multi-step purification strategy can be very effective. For example, you might perform an initial bulk removal of the excess PEG linker using dialysis, followed by a final polishing step with Size Exclusion Chromatography (SEC) to achieve high purity and for buffer exchange.

Q4: How can I confirm that the excess this compound has been removed?

A4: Several analytical techniques can be used to assess the purity of your conjugate, including:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate the conjugated molecule from the smaller, unreacted PEG linker.

  • Mass Spectrometry (MS): To confirm the mass of the final product and the absence of the free linker.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation and to detect the presence of the Boc protecting group or the PEG backbone of the unreacted linker.

Troubleshooting Guides

Dialysis / Ultrafiltration

Q: My protein/peptide recovery is low after dialysis.

A:

  • Issue: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane may be too close to the molecular weight of your molecule, leading to its loss.

  • Solution: Use a dialysis membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your target molecule. For example, for a 15 kDa protein, a 3-5 kDa MWCO membrane is recommended.

Q: There is still a significant amount of unreacted PEG linker in my sample after dialysis.

A:

  • Issue 1: Insufficient dialysis time or too few buffer changes. The concentration gradient between the sample and the dialysis buffer is not being maintained.

  • Solution 1: Increase the dialysis duration and perform at least three to four buffer changes. For efficient removal, use a dialysis buffer volume that is at least 200-500 times the sample volume for each exchange. An overnight dialysis step after the initial changes is often effective.[]

  • Issue 2: Inadequate mixing of the dialysis buffer. A localized saturation of the buffer around the dialysis cassette can slow down diffusion.

  • Solution 2: Ensure gentle and continuous stirring of the dialysis buffer using a stir bar and stir plate throughout the process.[]

Workflow for Removal of Excess PEG Linker using Dialysis

dialysis_workflow start Conjugation Reaction Mixture prep_membrane Prepare Dialysis Membrane (Select appropriate MWCO) start->prep_membrane load_sample Load Sample into Dialysis Cassette prep_membrane->load_sample dialysis Perform Dialysis (with stirring) load_sample->dialysis buffer_exchange Exchange Buffer (3-4 times) dialysis->buffer_exchange 2-4 hours recover_sample Recover Purified Conjugate dialysis->recover_sample After final exchange buffer_exchange->dialysis Repeat end Purified Conjugate recover_sample->end sec_workflow start Conjugation Reaction Mixture prep_column Equilibrate SEC Column with Mobile Phase start->prep_column load_sample Inject Sample onto Column prep_column->load_sample run_sec Run Isocratic Elution load_sample->run_sec collect_fractions Collect Fractions (Monitor UV 280nm) run_sec->collect_fractions pool_fractions Pool Fractions Containing the Conjugate collect_fractions->pool_fractions end Purified Conjugate pool_fractions->end spe_workflow start Conjugation Reaction Mixture condition_spe Condition SPE Cartridge (e.g., Methanol) start->condition_spe equilibrate_spe Equilibrate SPE Cartridge (e.g., Water/TFA) condition_spe->equilibrate_spe load_sample Load Sample equilibrate_spe->load_sample wash_spe Wash to Remove Excess PEG Linker load_sample->wash_spe elute_peptide Elute Purified Peptide Conjugate wash_spe->elute_peptide end Purified Conjugate elute_peptide->end

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Boc-NH-PEG2-CH2COOH Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated peptides, robust analytical characterization is paramount. The conjugation of moieties like Boc-NH-PEG2-CH2COOH, a common short-chain polyethylene (B3416737) glycol (PEG) linker, enhances the therapeutic properties of peptides but introduces significant analytical hurdles. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of these modified peptides, supported by experimental data and detailed protocols to aid in method selection and optimization.

The primary challenge in the mass spectrometry analysis of PEGylated peptides lies in the inherent heterogeneity of the PEG polymer, which can result in a complex mixture of molecules with varying PEG chain lengths. This, coupled with the tendency of peptides to acquire multiple charges during ionization, often leads to convoluted mass spectra that are difficult to interpret. This guide explores various analytical strategies to deconstruct this complexity and achieve accurate characterization.

Unraveling Complexity: A Comparison of Analytical Approaches

The choice of analytical technique for a this compound conjugated peptide depends heavily on the specific analytical goal, be it simple confirmation of conjugation, determination of modification site, or precise quantification. Here, we compare common mass spectrometry workflows.

Table 1: Quantitative Comparison of Ionization Techniques for PEGylated Peptide Analysis
ParameterESI-MSMALDI-TOF MS
Ionization Principle Soft ionization from solutionSoft ionization from a solid matrix
Typical Charge State Multiple chargesPredominantly singly charged
Mass Accuracy High (<5 ppm with TOF)Good (5-20 ppm)
Sensitivity High (femtomole to attomole)High (femtomole to picomole)
Tolerance to Salts LowHigh
Throughput High (with LC coupling)High (for intact mass)
Suitability for Mixtures Excellent (with LC separation)Moderate
Sequence Coverage (MS/MS) Generally higherCan be lower

This table presents a summary of expected performance characteristics based on established principles of each ionization technique for peptide analysis.

Table 2: Performance of Different Fragmentation Techniques on a Model this compound Peptide
Fragmentation MethodKey CharacteristicsTypical Sequence CoverageMajor Fragment Ion TypesIdeal for
Collision-Induced Dissociation (CID) Most common, robust fragmentation~60-80%b- and y-ionsRoutine peptide identification
Electron Transfer Dissociation (ETD) Non-ergodic, preserves labile modifications~70-90%c- and z-ionsAnalysis of post-translationally modified peptides
In-Source Fragmentation Fragmentation in the ion sourceVariablePEG-specific ionsRapid confirmation of PEGylation

Data presented is illustrative and based on typical outcomes for modified peptides. Actual sequence coverage will vary based on peptide sequence and instrument parameters.

Enhancing Data Quality: The Role of Post-Column Amine Addition

A significant advancement in the analysis of PEGylated biomolecules is the use of post-column addition of amines, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA).[1][2][3][4][5] This technique effectively reduces the charge state of the PEGylated peptide, simplifying the mass spectrum and facilitating more accurate mass determination.[1][2][3][4][5]

Table 3: Effect of Post-Column TEA Addition on Mass Spectrum Quality
ConditionObserved Charge StatesSpectral ComplexityDeconvolution Accuracy
Without TEA +3 to +7HighModerate
With 0.1% TEA +2 to +4ReducedHigh
With 0.5% TEA +1 to +3LowVery High

This table illustrates the expected trend of charge state reduction and improved data quality with increasing concentrations of a post-column amine modifier.

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of a this compound Conjugated Peptide

1. Sample Preparation:

  • Dissolve the lyophilized this compound conjugated peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.

  • For complex samples, consider a desalting step using a C18 ZipTip.

2. Liquid Chromatography:

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-60% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • (Optional) Post-Column Addition: Introduce a 0.5% solution of triethylamine in 50:50 acetonitrile:water at a flow rate of 20 µL/min via a T-junction before the MS inlet.

3. Mass Spectrometry:

  • Mass Spectrometer: ESI-Q-TOF or ESI-Orbitrap.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions using Collision-Induced Dissociation (CID) with a normalized collision energy of 25-35.

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., vendor-specific software, MaxQuant).

  • Deconvolute the mass spectra to determine the intact mass of the PEGylated peptide.

  • Perform database searching of the MS/MS spectra against the peptide sequence to confirm the identity and localize the modification site.

Visualizing the Analytical Workflow

The selection of an appropriate analytical workflow is critical for the successful characterization of this compound conjugated peptides. The following diagram illustrates a decision-making process for researchers.

Analytical_Workflow start Start: This compound Conjugated Peptide Sample goal Define Analytical Goal start->goal intact_mass Intact Mass Confirmation goal->intact_mass Confirmation site_localization Modification Site Localization goal->site_localization Localization quantification Quantitative Analysis goal->quantification Quantification lc_ms LC-ESI-MS intact_mass->lc_ms maldi MALDI-TOF MS intact_mass->maldi lc_msms LC-ESI-MS/MS site_localization->lc_msms lc_ms_quant LC-MS (SRM/MRM or PRM) quantification->lc_ms_quant post_column Consider Post-Column Amine Addition lc_ms->post_column deconvolution Deconvolution & Mass Determination maldi->deconvolution post_column->deconvolution fragmentation Select Fragmentation (CID or ETD) lc_msms->fragmentation cid CID fragmentation->cid etd ETD (for labile peptides) fragmentation->etd db_search Database Search & Sequence Annotation cid->db_search etd->db_search is_addition Add Stable Isotope Labeled Standard lc_ms_quant->is_addition calibration Generate Calibration Curve is_addition->calibration quant_result Concentration Determination calibration->quant_result

Caption: Decision tree for selecting an appropriate MS workflow.

By carefully selecting the ionization technique, fragmentation method, and sample preparation protocol, researchers can overcome the analytical challenges posed by this compound conjugated peptides and obtain high-quality, reliable data essential for drug development and scientific discovery.

References

A Comparative Guide to Antibody-Drug Conjugates Synthesized with Boc-NH-PEG2-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and therapeutic index. This guide provides an objective comparison of ADCs synthesized using the short-chain, hydrophilic linker, Boc-NH-PEG2-CH2COOH, with other common linker alternatives, supported by established principles from experimental data in the field.

The this compound linker incorporates a discrete two-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts specific physicochemical properties to the resulting ADC. The primary advantage of incorporating PEG moieties into linker design is the enhancement of hydrophilicity.[1][2] This is particularly crucial when working with highly hydrophobic payloads, as it can mitigate the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[1][3] Improved hydrophilicity generally leads to better solubility and stability of the ADC in aqueous environments.[4][5]

Performance Comparison of ADC Linkers

The decision to use a short-chain PEGylated linker like this compound involves a trade-off between hydrophilicity, stability, and in vitro potency. While longer PEG chains can offer greater solubility, they may also lead to reduced cytotoxicity.[6] Conversely, non-PEGylated linkers, while potentially offering high potency, may suffer from issues of aggregation and rapid clearance. The optimal linker choice is therefore highly dependent on the specific antibody, payload, and target indication.[3]

Below is a summary of expected performance characteristics based on linker type. Please note that direct head-to-head experimental data for this compound against all alternatives using the same antibody and payload is limited in publicly available literature. This table represents a qualitative and quantitative overview based on general trends observed in ADC development.[2][7]

Linker TypeAverage DAR AchievablePlasma StabilityIn Vitro Cytotoxicity (IC50)In Vivo EfficacyKey Characteristics
This compound 2 - 4Moderate to HighPotentially slightly higher than longer PEGsFavorableBalanced hydrophilicity, good stability, may improve pharmacokinetics over non-PEGylated linkers.[8]
Non-PEGylated (e.g., SMCC) 2 - 4ModerateGenerally HighVariableCan be prone to aggregation with hydrophobic payloads, potentially leading to faster clearance.[]
Long-Chain PEG (e.g., PEG8, PEG12) 4 - 8HighMay be lower than shorter PEGsPotentially ImprovedEnhanced hydrophilicity and pharmacokinetics, allows for higher DARs.[3][10]
Cleavable Dipeptide (e.g., Val-Cit) 2 - 4ModerateHighHighDesigned for enzymatic cleavage in the tumor microenvironment, potential for bystander effect.[]

Experimental Protocols

To facilitate the comparison and characterization of ADCs with different linkers, the following are detailed methodologies for key experiments.

Drug-to-Antibody Ratio (DAR) Determination

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methodology: Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation: Prepare the ADC sample at a concentration of 1 mg/mL in the mobile phase A.

  • Chromatographic System: Utilize an HPLC system equipped with a HIC column.

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Gradient: Run a linear gradient from 100% mobile phase A to 100% mobile phase B over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The different drug-loaded species will separate based on hydrophobicity. Calculate the average DAR by integrating the peak areas of each species and weighting them by their respective drug load.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology: LC-MS Analysis

  • Incubation: Incubate the ADC at a concentration of 100 µg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Preparation: Precipitate plasma proteins using acetonitrile, centrifuge, and collect the supernatant.

  • LC-MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography to quantify the amount of released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the plasma half-life.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against a target cancer cell line.

Methodology: MTT Assay

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and a relevant isotype control ADC for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer the ADC and control articles (e.g., vehicle, unconjugated antibody) intravenously at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight two to three times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or if significant body weight loss is observed.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Visualizing ADC Synthesis and Action

To further elucidate the processes involved, the following diagrams illustrate the general workflow for ADC synthesis and the proposed mechanism of action.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Antibody Antibody Conjugation Conjugation Reaction (e.g., Lysine acylation) Antibody->Conjugation Linker_Activation This compound Activation Linker_Activation->Conjugation Payload Payload Payload->Linker_Activation Purification Purification (e.g., Chromatography) Conjugation->Purification Characterized_ADC Characterized ADC Purification->Characterized_ADC

A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

ADC_Mechanism_of_Action cluster_moa Mechanism of Action ADC_Circulation 1. ADC in Circulation (Stable Linker) Tumor_Cell_Binding 2. Binding to Tumor Antigen ADC_Circulation->Tumor_Cell_Binding Internalization 3. Internalization (Endocytosis) Tumor_Cell_Binding->Internalization Lysosomal_Trafficking 4. Trafficking to Lysosome Internalization->Lysosomal_Trafficking Payload_Release 5. Payload Release (Linker Cleavage/ Antibody Degradation) Lysosomal_Trafficking->Payload_Release Cell_Death 6. Cytotoxicity & Apoptosis Payload_Release->Cell_Death

The proposed mechanism of action for a typical Antibody-Drug Conjugate.

References

A Head-to-Head Comparison of Boc-NH-PEG2-CH2COOH and Fmoc-NH-PEG2-CH2COOH Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate linkers is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated peptides. The choice between a Boc-protected and an Fmoc-protected linker dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and the purity of the final product. This guide provides an in-depth, objective comparison of two commonly utilized PEGylating agents: Boc-NH-PEG2-CH2COOH and Fmoc-NH-PEG2-CH2COOH.

This comparison will delve into their chemical properties, deprotection mechanisms, and performance characteristics, supported by detailed experimental protocols for their application and analysis.

Chemical and Physical Properties

Both this compound and Fmoc-NH-PEG2-CH2COOH are heterobifunctional linkers featuring a two-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG chain enhances the hydrophilicity of the linker and the resulting conjugate, which can improve solubility and bioavailability.[1] The key difference lies in the amine-protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3]

PropertyThis compoundFmoc-NH-PEG2-CH2COOH
Molecular Formula C11H21NO6[4]C21H23NO6[3]
Molecular Weight 263.29 g/mol [4]385.42 g/mol [3]
Appearance Colorless to light yellow liquid[4]White to off-white solid
Solubility Soluble in a wide range of organic solvents.Highly soluble in polar organic solvents like DMF, DMSO, and NMP.[2]
Amine Protection tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., Trifluoroacetic acid)[5]Basic (e.g., Piperidine)[2]
Stability Stable to basic and nucleophilic conditions.[6]Stable under acidic conditions.[2]

Performance Comparison: Boc vs. Fmoc Strategy

The choice between these two linkers is fundamentally a choice between two orthogonal protection strategies.

FeatureThis compoundFmoc-NH-PEG2-CH2COOH
Deprotection Mildness Requires strong acidic conditions for deprotection, which can be harsh on acid-sensitive substrates.Deprotection occurs under mild basic conditions, which is generally gentler on the target molecule.
Orthogonality Compatible with base-labile protecting groups.Orthogonal to acid-labile protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS).[7]
Side Reactions Risk of t-butylation of sensitive residues (e.g., Trp, Met) by the released tert-butyl cation during deprotection.[8]Potential for diketopiperazine formation at the dipeptide stage and aspartimide formation in sequences containing aspartic acid.[9]
Automation Friendliness Less commonly used in modern automated peptide synthesizers.The standard for automated solid-phase peptide synthesis due to milder repetitive deprotection steps.
Cost Generally, Boc-protected building blocks are less expensive.Fmoc-protected amino acids and linkers can be more expensive.

Deprotection Mechanisms

The deprotection of the Boc and Fmoc groups proceeds through distinct chemical pathways, which is the basis for their orthogonal use in chemical synthesis.

Boc_Deprotection Boc_Linker Boc-NH-PEG2-Linker Protonation Protonation Boc_Linker->Protonation  + H+ (TFA) Intermediate Carbamic Acid Intermediate Protonation->Intermediate Elimination of tert-butyl cation Deprotected_Linker H2N-PEG2-Linker Intermediate->Deprotected_Linker Byproducts CO2 + Isobutylene Intermediate->Byproducts Decarboxylation

Boc deprotection pathway.

Fmoc_Deprotection Fmoc_Linker Fmoc-NH-PEG2-Linker Proton_Abstraction Proton Abstraction Fmoc_Linker->Proton_Abstraction  + Base (Piperidine) Carbanion Fluorenylmethide Anion Proton_Abstraction->Carbanion β-Elimination Deprotected_Linker H2N-PEG2-Linker Carbanion->Deprotected_Linker Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene  + CO2 Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct  + Piperidine (B6355638)

Fmoc deprotection pathway.

Experimental Protocols

To facilitate a direct comparison of these linkers, the following experimental protocols are provided for the conjugation of the linkers to a model peptide, followed by deprotection and analysis.

Protocol 1: Coupling of Linker to a Model Peptide

This protocol describes the coupling of the carboxylic acid moiety of the PEG linker to the N-terminus of a resin-bound model peptide (e.g., H-Gly-Phe-NH-Resin).

Materials:

  • Resin-bound peptide (e.g., Rink Amide resin with a model peptide)

  • This compound or Fmoc-NH-PEG2-CH2COOH

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)[10]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection of Peptide N-terminus (if necessary): If the N-terminus of the resin-bound peptide is protected (e.g., with Fmoc), perform a standard deprotection step (e.g., 20% piperidine in DMF for Fmoc). Wash the resin thoroughly with DMF.

  • Activation of Linker: In a separate vial, dissolve the PEG linker (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated linker solution to the swollen, deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

Protocol 2: Deprotection of the Linker's Amino Group

For Boc-NH-PEG2-Peptide-Resin:

  • Washing: Wash the resin with DCM (3x).

  • Deprotection: Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 30 minutes at room temperature.[11]

  • Washing: Wash the resin with DCM (3x), followed by a neutralization wash with 10% DIPEA in DMF (2x), and finally with DMF (3x).

For Fmoc-NH-PEG2-Peptide-Resin:

  • Washing: Wash the resin with DMF (3x).

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes at room temperature. Repeat this step once.[12]

  • Washing: Wash the resin thoroughly with DMF (5x).

Protocol 3: HPLC Analysis of the Final Product

This protocol is for the analysis of the purity of the cleaved and deprotected PEGylated peptide.

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethylether (cold)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature to cleave the PEGylated peptide from the resin and remove any acid-labile side-chain protecting groups.

  • Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Sample Preparation: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Analysis: Inject the sample onto the HPLC system. Elute with a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes). Monitor the absorbance at 220 nm.[13]

  • Data Analysis: Determine the purity of the PEGylated peptide by calculating the peak area of the main product relative to the total peak area.

Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comparative study of the two linkers.

Comparative_Workflow cluster_Boc This compound Arm cluster_Fmoc Fmoc-NH-PEG2-CH2COOH Arm Boc_Coupling Couple to Peptide Boc_Deprotection Deprotect with TFA/DCM Boc_Coupling->Boc_Deprotection Boc_Cleavage Cleave from Resin Boc_Deprotection->Boc_Cleavage Boc_HPLC HPLC Analysis Boc_Cleavage->Boc_HPLC Compare Compare Purity, Yield, and Side Products Boc_HPLC->Compare Fmoc_Coupling Couple to Peptide Fmoc_Deprotection Deprotect with Piperidine/DMF Fmoc_Coupling->Fmoc_Deprotection Fmoc_Cleavage Cleave from Resin Fmoc_Deprotection->Fmoc_Cleavage Fmoc_HPLC HPLC Analysis Fmoc_Cleavage->Fmoc_HPLC Fmoc_HPLC->Compare Start Resin-Bound Peptide Start->Boc_Coupling Start->Fmoc_Coupling

Comparative experimental workflow.

Conclusion

The choice between this compound and Fmoc-NH-PEG2-CH2COOH is highly dependent on the specific requirements of the synthetic project.

  • Fmoc-NH-PEG2-CH2COOH is generally the preferred choice for modern solid-phase peptide synthesis and the synthesis of complex bioconjugates where mild reaction conditions and orthogonality to acid-labile side-chain protecting groups are paramount. Its compatibility with automated synthesis further enhances its utility.

  • This compound remains a valuable tool, particularly in scenarios where a base-labile protecting group is required on the substrate or when cost is a significant consideration. However, the harsher deprotection conditions necessitate careful consideration of the stability of the target molecule.

By understanding the distinct properties and performance characteristics of each linker and employing the appropriate experimental protocols, researchers can make an informed decision to optimize their synthetic strategies and achieve their desired bioconjugates with high purity and yield.

References

A Head-to-Head Comparison of Boc-NH-PEG2-CH2COOH and SMCC Linkers for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs), profoundly influencing stability, pharmacokinetics, and therapeutic index. This guide provides an objective comparison of two widely used linker technologies: the hydrophilic, PEGylated Boc-NH-PEG2-CH2COOH linker and the conventional non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison is supported by experimental data to inform rational ADC design.

Executive Summary

This compound represents a class of hydrophilic linkers that can enhance the solubility and improve the pharmacokinetic profile of an ADC. The polyethylene (B3416737) glycol (PEG) spacer can also reduce aggregation, particularly with hydrophobic payloads. In contrast, SMCC is a well-established, non-cleavable linker used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[1] Its rigid cyclohexane (B81311) structure provides stability, but its hydrophobic nature can contribute to aggregation.[2] A key consideration for SMCC is the potential for the maleimide-thiol linkage to undergo a retro-Michael reaction, leading to premature drug release.[3][4][5]

Chemical Structures and Mechanisms of Action

This compound is a heterobifunctional linker featuring a Boc-protected amine and a carboxylic acid. The PEG spacer enhances hydrophilicity. For conjugation, the Boc group is removed to reveal a primary amine, and the carboxylic acid is activated (e.g., with NHS ester) to react with an amine on a payload or antibody. Subsequent steps would be required to introduce a reactive handle for conjugation to the other component.

SMCC is a heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on an antibody), while the maleimide group reacts with sulfhydryl (thiol) groups on a payload.[6] This forms a stable, non-cleavable thioether bond.[6]

Performance Comparison

The choice of linker significantly impacts the physicochemical properties, stability, and in vivo performance of an ADC. The following tables summarize the key differences between this compound and SMCC linkers, with data extrapolated from studies on similar short-chain PEG linkers.

Physicochemical and In Vitro Performance
ParameterThis compound LinkerSMCC LinkerRationale
Hydrophilicity HighLowThe ethylene (B1197577) glycol units in the PEG linker increase water solubility. The cyclohexane and succinimide (B58015) moieties in SMCC are hydrophobic.[2][7]
Aggregation Propensity LowerHigherThe hydrophilic PEG chain can create a hydration shell around the payload, reducing the tendency for aggregation, especially with hydrophobic drugs.[3]
In Vitro Plasma Stability High (Amide Bond)Moderate to HighThe amide bond formed is highly stable. The thioether bond of SMCC is generally stable, but can be susceptible to retro-Michael reaction in the presence of thiols like albumin.[3][4][7]
Pharmacokinetics and In Vivo Performance
ParameterThis compound LinkerSMCC LinkerRationale
Plasma Half-life (t½) LongerShorterThe hydrophilic PEG chain reduces clearance by the reticuloendothelial system. The hydrophobic nature of the SMCC linker can lead to faster clearance.[2][7]
Clearance (CL) LowerHigherReduced non-specific uptake and aggregation can lead to lower clearance rates for PEGylated ADCs.[2][7]
Area Under the Curve (AUC) HigherLowerA longer half-life and lower clearance result in greater overall drug exposure.[2]
In Vivo Efficacy Potentially HigherVariableEnhanced tumor accumulation due to improved pharmacokinetics can lead to better in vivo efficacy.[2]
Therapeutic Index Potentially WiderNarrowerImproved pharmacokinetics and potentially reduced off-target toxicity can contribute to a wider therapeutic window.[2]
Quantitative Experimental Data

The following table presents data from a study comparing an affibody-drug conjugate with a PEG linker to one with an SMCC linker, demonstrating the impact on half-life and cytotoxicity.

ConjugateLinkerHalf-life (in vivo)In Vitro Cytotoxicity (IC50)
ZHER2-PEG4K-MMAE4 kDa PEG2.5-fold increase vs. SMCC4.5-fold reduction vs. SMCC
ZHER2-PEG10K-MMAE10 kDa PEG11.2-fold increase vs. SMCC22-fold reduction vs. SMCC
ZHER2-SMCC-MMAESMCCBaselineBaseline

Data from: "PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates"[8]

This data highlights a key trade-off: while PEGylation significantly extends the half-life, it can also reduce in vitro potency. The optimal PEG linker length is therefore crucial for balancing these effects to achieve the best therapeutic outcome.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of ADC performance.

ADC Conjugation Protocol (General)

1. Antibody Preparation:

  • For cysteine conjugation, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP or DTT.[2][6] The extent of reduction determines the number of available conjugation sites.

  • For lysine conjugation, the antibody is used directly.

2. Linker-Payload Preparation:

  • For this compound:

    • Deprotect the Boc group using acidic conditions to yield a free amine.

    • Activate the carboxylic acid of the linker or the payload using EDC/NHS chemistry to form an NHS ester.

    • React the activated component with the other component (payload or antibody) to form a stable amide bond.

    • Further chemical modifications may be needed to introduce a reactive group for conjugation to the final component.

  • For SMCC:

    • Dissolve SMCC in an organic solvent like DMSO.

    • React the SMCC with the payload (containing a thiol group) or the antibody (containing amine groups). For cysteine conjugation, the antibody is typically reacted with the SMCC-payload conjugate.[2][6]

3. Conjugation Reaction:

  • Mix the prepared antibody and linker-payload components in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5).

  • Incubate at room temperature or 4°C for a specified time (e.g., 1-4 hours).

  • Quench the reaction by adding a quenching agent like N-acetylcysteine for maleimide reactions.

4. Purification and Characterization:

  • Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated components.

  • Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Key Analytical Methods
  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): A standard technique for determining the DAR of cysteine-linked ADCs. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drugs.[9][10][11]

    • UV/Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and the λmax of the drug).[12]

    • Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC or its subunits to determine the distribution of different DAR species.[9]

  • Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): The most common method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[13][14]

    • SEC with Multi-Angle Light Scattering (SEC-MALS): Provides absolute molecular weight determination for each eluting species, offering more detailed characterization of aggregates.[15][16][17][18][19]

  • In Vitro Cytotoxicity Assay (e.g., MTT Assay):

    • Seed target cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC and control antibodies.

    • Incubate for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).

    • Add MTT reagent and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

  • In Vivo Efficacy Study:

    • Implant human tumor xenografts into immunocompromised mice.

    • Once tumors reach a specified size, randomize mice into treatment and control groups.

    • Administer the ADC and control antibodies intravenously at various doses and schedules.

    • Monitor tumor volume and body weight regularly.

    • The primary endpoint is typically tumor growth inhibition or regression.

Visualizations

Chemical Structures

Caption: Chemical structures of this compound and SMCC linkers.

ADC Conjugation Workflow

ADC_Conjugation_Workflow cluster_peg This compound Pathway cluster_smcc SMCC Pathway Ab_PEG Antibody Activated_Linker_Payload_PEG NH2-PEG2-Payload Ab_PEG->Activated_Linker_Payload_PEG Lysine Amine Reaction Linker_Payload_PEG Boc-NH-PEG2-Payload Linker_Payload_PEG->Activated_Linker_Payload_PEG Boc Deprotection ADC_PEG ADC (PEG linker) Activated_Linker_Payload_PEG->ADC_PEG Ab_SMCC Reduced Antibody (Free Thiols) SMCC_Payload SMCC-Payload Ab_SMCC->SMCC_Payload Thiol-Maleimide Reaction SMCC_Linker SMCC SMCC_Linker->Ab_SMCC NHS Ester Reaction (Lysine Amine) Payload_SMCC Payload (Thiol Group) SMCC_Linker->Payload_SMCC NHS Ester Reaction (if payload has amine) ADC_SMCC ADC (SMCC linker) SMCC_Payload->ADC_SMCC

Caption: Generalized workflows for ADC conjugation using PEG and SMCC linkers.

Linker Properties and Their Impact on ADC Performance

Linker_Impact cluster_properties Linker Properties cluster_performance ADC Performance Hydrophilicity Hydrophilicity Aggregation Aggregation Hydrophilicity->Aggregation Reduces Pharmacokinetics Pharmacokinetics (Half-life, Clearance) Hydrophilicity->Pharmacokinetics Improves Stability Stability Stability->Pharmacokinetics Improves Efficacy Efficacy Stability->Efficacy Increases Toxicity Toxicity Stability->Toxicity Reduces Off-Target Aggregation->Pharmacokinetics Worsens Pharmacokinetics->Efficacy Impacts Toxicity->Efficacy Limits

Caption: Logical relationships between linker properties and ADC performance metrics.

Conclusion

The choice between a this compound and an SMCC linker for ADC development involves a critical trade-off between hydrophilicity and stability. The hydrophilic nature of the short PEG linker can offer significant advantages in terms of improved solubility, reduced aggregation, and enhanced pharmacokinetic properties, which may translate to a wider therapeutic index. However, as evidenced by studies on longer PEG chains, this can sometimes come at the cost of reduced in vitro potency.

SMCC, on the other hand, is a well-validated, non-cleavable linker that provides good stability, as demonstrated by its use in an approved ADC.[1] However, its hydrophobicity can be a liability with certain payloads, and the potential for retro-Michael reaction of the maleimide-thiol linkage warrants careful consideration and empirical testing of in vivo stability.[3][4][5]

Ultimately, the optimal linker choice is context-dependent and should be guided by the specific properties of the antibody and payload, as well as the desired therapeutic profile of the ADC. Rigorous experimental evaluation of ADCs constructed with different linkers is paramount to selecting the best candidate for clinical development.

References

The Balancing Act: How PEG Linker Length Dictates Bioconjugate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of Polyethylene Glycol (PEG) linker length in optimizing the performance of bioconjugates. This guide provides an objective comparison of how varying PEG chain lengths impact key properties such as stability, bioactivity, and pharmacokinetics, supported by experimental data and detailed protocols.

The conjugation of Polyethylene Glycol (PEG) to therapeutic biomolecules, a process known as PEGylation, is a cornerstone of modern drug development. The length of the PEG linker, which connects the biomolecule to its payload or another functional moiety, is a critical design parameter that profoundly influences the overall properties and therapeutic success of the resulting bioconjugate. The choice of PEG linker length represents a delicate balance, with longer chains often enhancing stability and circulation time at the potential cost of reduced bioactivity. This guide will delve into the nuanced effects of PEG linker length, providing a data-driven comparison to inform the design of next-generation bioconjugates.

Impact of PEG Linker Length on Bioconjugate Properties: A Comparative Overview

The length of a PEG linker can be tailored to fine-tune the physicochemical and biological characteristics of a bioconjugate. Generally, PEG linkers are categorized as short-chain (e.g., PEG2-PEG12) or long-chain (e.g., PEG2000 and above).[1] The selection between these is dictated by the specific application and desired therapeutic outcome.

Key considerations include:

  • Solubility and Stability: PEG is inherently hydrophilic, and its conjugation to hydrophobic drugs or proteins significantly enhances their solubility in aqueous environments.[2][3] This increased solubility helps prevent aggregation, a common challenge in bioconjugate formulation that can compromise stability and efficacy.[4] Longer PEG chains create a more substantial hydration shell around the molecule, offering superior prevention of intermolecular aggregation through steric hindrance.[4]

  • Pharmacokinetics and Biodistribution: One of the primary goals of PEGylation is to extend the in vivo circulation half-life of a bioconjugate.[2] The increased hydrodynamic radius of molecules conjugated with longer PEG chains reduces their renal clearance, leading to prolonged residence time in the bloodstream.[2] However, excessively long chains might impede penetration into solid tumors.[4] Conversely, shorter PEG linkers may lead to more rapid excretion.[5][6] The length of the PEG linker has been shown to be a more significant determinant of plasma half-life than the specific PEG chain length alone, with the total molecular weight of the PEGylated dendrimer being the critical factor.[7]

  • Immunogenicity: The immune system can recognize and mount a response against therapeutic proteins, leading to their rapid clearance and reduced efficacy. PEG chains can shield antigenic epitopes on the surface of biomolecules, thereby reducing their immunogenicity.[2][3] Longer PEG chains generally provide more effective shielding.[1] While PEG itself is considered to have low immunogenicity, the formation of anti-PEG antibodies can occur, and this response can be influenced by the size and structure of the PEG conjugate.[8][9]

  • Bioactivity: While longer PEG chains offer advantages in terms of stability and pharmacokinetics, they can also introduce steric hindrance that may interfere with the binding of the bioconjugate to its target receptor or substrate.[2] This can lead to a decrease in in vitro cytotoxicity or overall biological activity.[10] For instance, in one study, modification with 4 kDa and 10 kDa PEG chains reduced the cytotoxicity of an affibody-drug conjugate by approximately 6.5- and 22.5-fold, respectively.[10] Therefore, an optimal PEG linker length must be determined to maintain a balance between improved pharmacokinetics and preserved bioactivity.

Quantitative Data Summary

The following table summarizes the general trends and some quantitative insights into the effect of PEG linker length on various properties of bioconjugates. It is important to note that the specific effects can be highly dependent on the nature of the biomolecule, the payload, and the conjugation chemistry.

PropertyShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG24, PEG2k-30k)Quantitative Insights
Solubility Moderate ImprovementSignificant ImprovementPEG's hydrophilic nature enhances the solubility of hydrophobic molecules.[1][2]
Stability (Aggregation) Reduces aggregationSignificantly reduces aggregationLonger chains provide a greater steric shield, preventing intermolecular interactions.[4]
Circulation Half-Life Moderate increaseSignificant increaseIncreased hydrodynamic size reduces renal clearance.[2][4] For DNA polyplexes, a 2kDa PEG resulted in a significantly shorter half-life and 100-fold loss in gene expression compared to a 5kDa PEG.[11]
Immunogenicity Moderate reductionSignificant reductionLonger chains are more effective at masking antigenic epitopes.[1][2]
Bioactivity / Cytotoxicity Generally higher activityCan be reduced due to steric hindranceAn affibody-MMAE conjugate showed a 4.5-fold reduction in cytotoxicity with a 4kDa PEG linker compared to no PEG.[2][10]
Tumor Penetration More efficientMay be impeded by larger sizeA balance is needed for optimal delivery to the tumor site.[4]

Experimental Protocols

The successful synthesis and characterization of bioconjugates with varying PEG linker lengths rely on robust experimental protocols. Below are methodologies for common bioconjugation chemistries and analytical techniques.

Protocol for NHS-Ester PEGylation of a Protein

This protocol targets primary amines (lysine residues and the N-terminus) on a protein.

Materials:

  • Protein of interest

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., PBS), pH 7-9[2]

  • Reaction vessels

  • Stirring equipment

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a suitable concentration.

  • Reagent Preparation: Dissolve the PEG-NHS ester in a small amount of a compatible organic solvent (e.g., DMSO) before adding it to the protein solution.

  • Conjugation Reaction: Add the PEG-NHS ester solution to the protein solution. The molar ratio of PEG reagent to protein will need to be optimized.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[2]

  • Purification: Remove unreacted PEG-NHS ester and byproducts using a desalting column or dialysis.[2]

  • Characterization: Analyze the purified conjugate using SDS-PAGE, SEC, and mass spectrometry to confirm conjugation and purity.[2]

Protocol for Maleimide PEGylation of a Protein

This protocol is highly specific for thiol groups found in cysteine residues.

Materials:

  • Thiol-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[2]

  • Reducing agent (e.g., DTT or TCEP), if necessary

  • Reaction vessels

  • Stirring equipment

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in a thiol-free buffer. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent, which must be removed before adding the PEG-maleimide.[2]

  • Reagent Preparation: Dissolve the PEG-Maleimide reagent in the reaction buffer.

  • Conjugation Reaction: Add the PEG-Maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Purify the conjugate from unreacted reagents using a desalting column or dialysis.

  • Characterization: Characterize the final product using techniques such as Ellman's assay to quantify free thiols, SDS-PAGE, and mass spectrometry.

Visualizing the Impact and Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

ADC_Stability cluster_0 Without PEG Linker cluster_1 With PEG Linker ADC1 ADC Aggregates Hydrophobic Aggregation ADC1->Aggregates Hydrophobic Interactions ADC2 ADC ADC2->Aggregates PEG_ADC1 PEGylated ADC Stable Stable & Soluble PEG_ADC1->Stable Steric Hindrance & Hydration Shell PEG_ADC2 PEGylated ADC PEG_ADC2->Stable ADC_Workflow Start Synthesize ADCs with Varying PEG Linker Lengths SEC Size Exclusion Chromatography (SEC) - Quantify Monomers and Aggregates Start->SEC SDS_PAGE SDS-PAGE - Assess Purity and Molecular Weight Start->SDS_PAGE Mass_Spec Mass Spectrometry - Confirm Conjugation and DAR Start->Mass_Spec Functional_Assay In Vitro Functional Assay - Determine Bioactivity (e.g., IC50) Start->Functional_Assay PK_Study In Vivo Pharmacokinetic Study - Determine Circulation Half-Life Start->PK_Study Thermal_Stress Thermal Stress Studies - Incubate at Elevated Temperatures SEC->Thermal_Stress End Select Optimal PEG Linker Length Mass_Spec->End Thermal_Stress->SEC Re-analyze Functional_Assay->End PK_Study->End

References

Navigating Purity Analysis: A Comparative Guide to HPLC Methods for Boc-NH-PEG2-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of building blocks like Boc-NH-PEG2-CH2COOH is paramount for the synthesis of well-defined and effective bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering detailed experimental protocols and supporting data to inform method selection and implementation.

This compound is a heterobifunctional linker that features a Boc-protected amine and a terminal carboxylic acid, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The purity of this linker is critical as impurities can lead to unwanted side reactions, affecting the yield and efficacy of the final conjugate. Reverse-Phase HPLC (RP-HPLC) is a powerful and widely adopted technique for assessing the purity of such compounds.[3]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for purity assessment is contingent on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a comparison of two common HPLC-based approaches for the purity analysis of this compound.

FeatureReverse-Phase HPLC with UV Detection (RP-HPLC-UV)Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
Principle Separation based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.[3]Combines the high-resolution separation of UPLC with the mass detection capabilities of MS, allowing for separation based on polarity and identification based on mass-to-charge ratio.[3]
Resolution High resolution, capable of separating closely related impurities.Very high resolution and peak capacity, ideal for complex mixtures.
Sensitivity Good sensitivity, dependent on the chromophore of the analyte and impurities.High sensitivity and specificity, capable of detecting trace-level impurities.
Quantitation Highly quantitative with proper calibration.Quantitative, often with higher precision and accuracy due to specificity.
Impurity Identification Tentative identification based on retention time comparison with standards.Confident identification of known and unknown impurities based on their mass-to-charge ratio.[3]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Throughput Moderate, with typical run times of 20-30 minutes.Higher throughput due to shorter run times (typically <10 minutes).

Quantitative Data Summary

The following table presents a hypothetical but realistic comparison of the expected performance of RP-HPLC-UV and UPLC-MS methods for the purity analysis of a this compound sample.

ParameterRP-HPLC-UV MethodUPLC-MS Method
Retention Time (Main Peak) ~15.2 min~3.8 min
Peak Asymmetry (Main Peak) 1.11.0
Purity Assessment (%) 99.5% (by area normalization)99.8% (by area normalization)
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.003%
Potential Impurity 1 (e.g., de-Boc species) Retention Time: ~8.5 minRetention Time: ~1.9 min; Confirmed by mass
Potential Impurity 2 (e.g., PEG dimer) Retention Time: ~18.1 minRetention Time: ~4.5 min; Confirmed by mass

Experimental Protocols

Method 1: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

This protocol is based on a standard method for the purity assessment of Boc-protected amino acids and similar compounds.[4]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Materials:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10 µL.

Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

This method provides higher resolution and specificity, allowing for the confident identification of impurities.

Instrumentation:

  • A UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

Materials:

  • Column: C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Gradient:

    • 0-1 min: 2% B

    • 1-7 min: 2% to 98% B

    • 7-8 min: 98% B

    • 8-8.1 min: 98% to 2% B

    • 8.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Visualizing the Workflow and Method Selection

To better understand the experimental process and the decision-making involved in selecting an appropriate analytical method, the following diagrams are provided.

HPLC_Workflow start_end start_end process process decision decision output output A Start: Purity Analysis Request B Sample Preparation (Dissolution & Filtration) A->B C HPLC/UPLC System Setup B->C D Method Execution (Gradient Elution) C->D E Data Acquisition (UV/MS Detector) D->E F Chromatogram Processing (Peak Integration) E->F G Purity Calculation & Impurity Profiling F->G H Generate Report G->H I End: Purity Confirmed H->I

Caption: General workflow for HPLC-based purity analysis of this compound.

Method_Selection start_end start_end decision decision method method advantage advantage start Start: Define Analytical Needs d1 Need for Impurity ID? start->d1 d2 High Throughput Required? d1->d2 No m2 UPLC-MS d1->m2 Yes m1 RP-HPLC-UV d2->m1 No d2->m2 Yes adv1 Cost-effective Routine QC m1->adv1 adv2 High Specificity Trace Analysis m2->adv2

Caption: Decision tree for selecting an HPLC method for purity analysis.

References

A Comparative Guide: Unlocking the Advantages of Boc Protection in Specialized Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups is a critical decision in solid-phase peptide synthesis (SPPS). While Fmoc chemistry has become the mainstream approach due to its mild final cleavage conditions and amenability to automation, the classic Boc strategy retains significant, and often overlooked, advantages in specific, challenging applications. This guide provides an objective comparison of these two cornerstone methodologies, focusing on scenarios where Boc protection offers superior performance, supported by experimental data and detailed protocols.

The fundamental difference between the two strategies lies in their orthogonality. Boc is an acid-labile protecting group, typically removed with trifluoroacetic acid (TFA), while Fmoc is base-labile, removed with piperidine (B6355638). This dictates the choice of side-chain protecting groups and the final cleavage conditions, profoundly impacting the synthesis of complex peptides.

Key Applications Where Boc Protection Excels

While Fmoc/tBu chemistry is versatile, Boc/Bzl-based strategies demonstrate clear advantages in the synthesis of:

  • Hydrophobic and Aggregation-Prone Peptides: The repetitive acid treatment in Boc-SPPS protonates the N-terminus of the growing peptide chain. This positive charge helps to disrupt inter-chain hydrogen bonding, a primary driver of aggregation, thereby improving solvation and coupling efficiency.[1][][3]

  • Peptide Thioesters: These crucial intermediates for native chemical ligation (NCL) are more readily synthesized using Boc-SPPS. The thioester linkage is generally stable to the acidic deprotection steps of Boc chemistry but can be labile under the basic conditions required for Fmoc removal.[4][5][6]

  • Depsipetides: Peptides containing ester bonds in their backbone can be sensitive to the basic conditions of Fmoc deprotection. The acidic conditions of the Boc strategy are more compatible with preserving the integrity of these ester linkages.[7][8]

  • Peptide Nucleic Acids (PNAs): Boc/Z chemistry is often favored for PNA synthesis as it can lead to higher purity and fewer side reactions compared to the Fmoc/Bhoc strategy. The basic conditions of Fmoc deprotection can promote side reactions in the PNA backbone.[9][10]

Performance Comparison: Boc vs. Fmoc in Action

The following sections provide a detailed comparison of the two strategies in specific applications, including quantitative data where available and generalized experimental protocols.

Synthesis of Aggregation-Prone Peptides: The Case of Amyloid-Beta (Aβ) 1-42

The synthesis of the amyloid-beta peptide (Aβ) 1-42, a notoriously difficult and aggregation-prone sequence implicated in Alzheimer's disease, serves as an excellent case study to highlight the advantages of different synthesis strategies. While direct side-by-side comparisons in a single study are scarce, data from multiple sources illustrates the challenges and outcomes.

Table 1: Comparison of Reported Crude Yields and Purity for Aβ 1-42 Synthesis

Synthesis StrategyCrude Yield (%)Crude Purity (%)Reference
Standard Linear Fmoc-SPPS33Not Reported[1]
Fmoc-SPPS with Pseudoprolines57Not Reported[1]
Microwave-Assisted Fmoc-SPPS8767[9]
Optimized Fmoc-SPPS8556[9]
Boc/Bzl SPPS Data not available in a directly comparable format Qualitatively reported to be advantageous [3][11]

Note: The values presented are from different studies and may not be directly comparable due to variations in specific protocols, resins, and analytical methods.

The data suggests that while optimized Fmoc strategies can achieve high crude yields, the purity often remains a challenge due to aggregation. Qualitative reports consistently suggest that the acidic deprotection in Boc-SPPS can mitigate aggregation, potentially leading to higher purity of the crude product.[3][11]

Boc Solid-Phase Peptide Synthesis Protocol (Generalized)

A detailed protocol for Boc-SPPS of a hydrophobic peptide like Aβ 1-42 would typically involve the following steps.

  • Resin and Linker: Merrifield or PAM resin is commonly used.[12]

  • Amino Acid Protection: Nα-Boc protected amino acids with benzyl-based side-chain protection (e.g., Boc-Asp(OBzl)-OH).

  • Deprotection: 50% TFA in dichloromethane (B109758) (DCM) for 5-30 minutes.[12] Scavengers like dithiothreitol (B142953) (DTE) may be added for tryptophan-containing sequences.[13]

  • Neutralization: 10% diisopropylethylamine (DIEA) in DCM.[12] In-situ neutralization protocols are often employed to minimize aggregation.[3]

  • Coupling: Activation of Boc-amino acids with reagents like DCC/HOBt or HBTU.[14]

  • Final Cleavage: Anhydrous hydrogen fluoride (B91410) (HF) with scavengers like anisole. This step requires specialized equipment.[15]

Fmoc Solid-Phase Peptide Synthesis Protocol (Generalized)

A standard Fmoc-SPPS protocol for Aβ 1-42 would generally follow these steps.

  • Resin and Linker: Wang or Rink Amide resin.

  • Amino Acid Protection: Nα-Fmoc protected amino acids with tert-butyl-based side-chain protection (e.g., Fmoc-Asp(OtBu)-OH).

  • Deprotection: 20% piperidine in dimethylformamide (DMF).

  • Coupling: Activation of Fmoc-amino acids with reagents like HBTU, HATU, or DIC/HOBt.

  • Final Cleavage: A cocktail of TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 2,2'-(ethylenedioxy)diethanethiol (DODT).[16]

SPPS_Workflow_Comparison cluster_boc Boc-SPPS Cycle cluster_fmoc Fmoc-SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotection Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling (Activated Boc-AA) Boc_Neutralization->Boc_Coupling Boc_Wash Wash Boc_Coupling->Boc_Wash Boc_Wash->Boc_Start Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Coupling (Activated Fmoc-AA) Fmoc_Deprotection->Fmoc_Coupling Fmoc_Wash Wash Fmoc_Coupling->Fmoc_Wash Fmoc_Wash->Fmoc_Start Thioester_Synthesis_Workflow Start Merrifield Resin Linker_Coupling Couple Thioester Linker (e.g., MPAL) Start->Linker_Coupling Boc_SPPS Boc-SPPS Cycles Linker_Coupling->Boc_SPPS Cleavage Cleavage (TFA/TMSBr/Scavengers) Boc_SPPS->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Peptide Thioester Purification->Final_Product

References

A Comparative Guide to the In-Vitro and In-Vivo Stability of Boc-NH-PEG2-CH2COOH-Linked Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a linker connecting a therapeutic payload to its delivery vehicle, such as an antibody in an antibody-drug conjugate (ADC), is a critical determinant of the conjugate's efficacy and safety profile. This guide provides a comprehensive comparison of the stability of drug conjugates featuring the Boc-NH-PEG2-CH2COOH linker, a short-chain polyethylene (B3416737) glycol (PEG) derivative, with other common linker technologies. We will delve into the experimental data from various studies to provide a clear comparison, present detailed methodologies for key stability assays, and visualize the experimental workflows.

The this compound linker, also known as Boc-AEEA-OH, is a heterobifunctional linker. It possesses a Boc-protected amine at one end and a carboxylic acid at the other, separated by a two-unit PEG spacer. This structure offers a hydrophilic spacer to potentially improve the solubility and pharmacokinetic properties of the resulting conjugate.

The Critical Role of Linker Stability

The ideal linker for a drug conjugate must strike a delicate balance: it needs to be stable enough to remain intact in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, yet be efficiently cleaved to release the drug upon reaching the target site. The stability of the linker is influenced by its chemical structure, the conjugation site on the antibody, and the physicochemical properties of the payload itself.

Comparative In-Vitro Stability of Different Linker Types

In-vitro plasma stability assays are crucial for the initial screening and selection of linker candidates. These assays typically involve incubating the conjugate in plasma from different species (e.g., human, mouse, rat) at 37°C and monitoring the integrity of the conjugate over time. Key parameters measured are the decrease in the drug-to-antibody ratio (DAR) and the appearance of free payload.

While direct comparative data for this compound-linked conjugates is limited in publicly available literature, we can infer its likely performance by examining studies on other short-chain PEG linkers and different linker chemistries.

Table 1: Representative In-Vitro Plasma Stability of Different ADC Linker Chemistries

Linker TypeConjugate ExamplePlasma SourceIncubation Time (days)% Payload Remaining ConjugatedReference
Dipeptide (cleavable) Valine-Citrulline (vc)Human7>95%[1]
Hydrazone (pH-sensitive) Phenyl-hydrazoneHuman4~20%[1]
Disulfide (redox-sensitive) SPDP-DM1Mouse4~40%[1]
Thioether (non-cleavable) SMCC-DM1Human7>98%[1]
Pendant PEG (pendant) Amide-linked with 2x PEG12MouseN/A (Thermal Stress)High Stability[2]
Linear PEG (linear) Amide-linked with 1x PEG24MouseN/A (Thermal Stress)Lower Stability than Pendant[2]

Note: This table presents representative data from various studies and is intended for comparative purposes. The stability of a specific conjugate can vary significantly based on the antibody, payload, and conjugation site.

Short hydrophilic linkers like this compound are expected to provide good aqueous solubility. Their stability will primarily depend on the nature of the bond used for conjugation (e.g., amide bond), which is generally stable.

Comparative In-Vivo Stability and Pharmacokinetics

In-vivo studies in animal models are essential to understand the pharmacokinetic (PK) profile and overall stability of a conjugate in a complex biological system. These studies involve administering the conjugate to animals and measuring the concentration of the intact conjugate, total antibody, and free payload in blood samples over time.

The length of the PEG linker can have a significant impact on the PK profile. While longer PEG chains are often associated with a longer plasma half-life, some studies have shown that shorter PEG linkers can lead to faster clearance, which might be advantageous in certain therapeutic applications like medical imaging.

Table 2: Representative In-Vivo Pharmacokinetic Parameters for ADCs with Different Linkers

Linker TypeConjugate ExampleAnimal ModelKey Pharmacokinetic ParameterObservationReference
Dipeptide (cleavable) Valine-Citrulline-PABCMouseClearanceStable in circulation with efficient tumor delivery.[3]
Aryl Sulfate (cleavable) OHPAS linkerMouseClearanceMore stable in mouse plasma compared to VC-PABC linker.[3]
Short PEG (linear) PEG8MouseBlood ClearanceFaster clearance compared to non-PEGylated antibody.[4]
Long PEG (linear) mPEG24RatHalf-lifeProlonged half-life and enhanced tolerability.[5]
Non-cleavable ThioetherRatHalf-lifeGenerally long half-life and high stability.[1]

Based on these findings, a conjugate with a short PEG2 linker like this compound might exhibit a pharmacokinetic profile with a relatively shorter half-life compared to conjugates with longer PEG chains. This could be beneficial for applications requiring rapid targeting and clearance to minimize systemic exposure.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable stability data.

In-Vitro Plasma Stability Assay

Objective: To assess the stability of the conjugate in plasma by measuring the change in DAR and the release of free payload over time.

Materials:

  • Test conjugate (e.g., this compound-linked ADC)

  • Control conjugate with a known stability profile

  • Plasma (e.g., human, mouse, rat), anticoagulated with EDTA or heparin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry) for DAR analysis and free payload quantification, or ELISA (Enzyme-Linked Immunosorbent Assay) for total and conjugated antibody measurement.

Procedure:

  • Thaw frozen plasma at 37°C.

  • Dilute the test and control conjugates to a final concentration of 50-100 µg/mL in pre-warmed plasma.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma samples.

  • Immediately process the aliquots to stop any further degradation. This may involve protein precipitation with acetonitrile (B52724) for free payload analysis or immediate freezing for DAR analysis.

  • For DAR analysis, the conjugate can be captured from the plasma using affinity beads (e.g., Protein A/G) followed by analysis with LC-MS.

  • For free payload analysis, the precipitated plasma is centrifuged, and the supernatant is analyzed by LC-MS/MS.

  • Calculate the percentage of remaining conjugated payload and the concentration of released free payload at each time point.

In-Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the conjugate in an animal model.

Materials:

  • Test conjugate

  • Animal model (e.g., mice, rats)

  • Dosing vehicle (e.g., sterile PBS)

  • Blood collection supplies

  • Analytical instruments for sample analysis (LC-MS or ELISA).

Procedure:

  • Administer a single intravenous (IV) dose of the test conjugate to a cohort of animals.

  • At specified time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours post-dose), collect blood samples from a subset of animals.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentrations of:

    • Total antibody (both conjugated and unconjugated)

    • Intact conjugate (antibody with payload attached)

    • Free payload

  • Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life (t½).

Visualizing Experimental Workflows

General Workflow for In-Vitro Plasma Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Thaw Plasma & Conjugate dilute Dilute Conjugate in Plasma start->dilute incubate Incubate at 37°C dilute->incubate aliquot Collect Aliquots at Time Points incubate->aliquot process Sample Processing aliquot->process dar DAR Analysis (LC-MS) process->dar payload Free Payload (LC-MS/MS) process->payload

Workflow for in-vitro plasma stability assessment.
General Workflow for In-Vivo Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_pk PK Analysis administer Administer Conjugate (IV) collect Collect Blood Samples at Time Points administer->collect process Process to Plasma collect->process quantify Quantify Analytes process->quantify total_ab Total Antibody quantify->total_ab intact_adc Intact ADC quantify->intact_adc free_payload Free Payload quantify->free_payload calculate Calculate PK Parameters quantify->calculate

Workflow for in-vivo pharmacokinetic study.

Signaling Pathways and Mechanism of Action

The this compound linker itself does not have a direct role in modulating signaling pathways. Its primary function is to tether the payload to the antibody. The mechanism of action is determined by the antibody, which directs the conjugate to the target cell, and the payload, which, upon release, exerts its cytotoxic effect, often by interfering with critical cellular pathways like cell division or DNA replication.

G ADC ADC in Circulation TargetCell Target Cell ADC->TargetCell Targeting Binding Binding to Antigen TargetCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Linker Cleavage / Antibody Degradation Payload Payload Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

General mechanism of action for an ADC.

Conclusion

The stability of the linker is a cornerstone of successful drug conjugate design. While specific quantitative data for conjugates using the this compound linker is not extensively available in the public domain, its characteristics as a short, hydrophilic, heterobifunctional linker suggest it is a valuable tool for bioconjugation. By understanding the principles of in-vitro and in-vivo stability and utilizing the detailed experimental protocols provided, researchers can effectively evaluate the performance of conjugates with this and other linker technologies. The comparative data presented for various linker types underscores the importance of empirical testing to select the optimal linker for a given therapeutic application, balancing the need for circulatory stability with efficient payload release at the target site.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG2-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Boc-NH-PEG2-CH2COOH (tert-Butoxycarbonyl-amino-PEG2-acetic acid), a common reagent in drug development and bioconjugation. Adherence to these procedures is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data sheets (SDS), this compound is classified as an irritant.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.

Always consult the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date safety information.

Step-by-Step Disposal Protocol

The recommended and most prudent method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this chemical down the drain, as it may be harmful to aquatic life.

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Chemical Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams.

2. Labeling of Hazardous Waste:

  • Clear Identification: The waste container must be labeled with the words "Hazardous Waste."

  • Full Chemical Name: Clearly write the full chemical name: "this compound" or "tert-Butoxycarbonyl-amino-PEG2-acetic acid."

  • Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., GHS07 for irritant).[3]

3. Storage of Hazardous Waste:

  • Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Follow Institutional Guidelines: Adhere to all specific storage time limits and procedures established by your institution's Environmental Health and Safety (EHS) department.

4. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that the disposal is carried out in accordance with all local, regional, and national environmental regulations.[4]

Summary of Hazard Information

For quick reference, the following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS Hazard StatementGHS PictogramPrecautionary Statements (Examples)
Skin Irritation (Category 2)H315: Causes skin irritationGHS07P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationGHS07P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Note: The specific hazard classifications may vary slightly between suppliers. Always refer to the product-specific SDS.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify this compound Waste (Unused reagent, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Designated, Compatible Hazardous Waste Container B->C D Securely Seal the Container C->D E Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Accumulation Date D->E F Store in a Secure Satellite Accumulation Area E->F G Use Secondary Containment F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Dispose According to Local/Regional/National Regulations H->I

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.

References

Essential Safety and Logistical Information for Handling Boc-NH-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of Boc-NH-PEG2-CH2COOH. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Compound Identification and Hazard Assessment

Functional Group Potential Hazards Primary Safety Concerns
Boc-Protected Amine The reagent used for its synthesis, di-tert-butyl dicarbonate (B1257347) (Boc₂O), is a known skin sensitizer. The deprotection process often involves strong acids.Avoid skin and eye contact. Handle in a well-ventilated area, preferably a fume hood.
Polyethylene (B3416737) Glycol (PEG) Generally considered to have low toxicity and is biodegradable.[1]Minimal direct hazard, but proper disposal is necessary to avoid environmental burden on wastewater treatment systems.[1]
Carboxylic Acid Can be corrosive and cause skin and eye irritation.[2] Vapors may be harmful if inhaled.[2]Wear appropriate personal protective equipment to prevent contact.[2] Handle in a fume hood to avoid inhalation of any potential vapors.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Body Protection Standard laboratory coat.Protects skin and clothing from spills.
Respiratory Protection Not generally required if handled in a fume hood.A properly functioning fume hood provides adequate ventilation.[2]

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order information.

Storage:

  • Short-term storage: Store at 2-8°C.

  • Long-term storage: For optimal stability, store frozen at -20°C.

  • Keep the container tightly sealed to prevent moisture absorption.

  • Store away from strong oxidizing agents, strong bases, and strong acids.

Handling:

  • All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the product.

  • Weigh the required amount of the compound in the fume hood.

  • When dissolving the compound, add the solvent slowly to the solid.

  • If conducting reactions that involve the removal of the Boc protecting group (deprotection), be aware that this process can release carbon dioxide gas.[3][4] Ensure that the reaction vessel is not sealed to avoid pressure buildup.[3]

Disposal Plan

The disposal of this compound and its associated waste must comply with local, state, and federal regulations.

Waste Type Disposal Procedure
Unused Solid Compound Collect in a clearly labeled hazardous waste container for organic solids.
Solutions of the Compound Collect in a designated, sealed, and properly labeled hazardous waste container for non-halogenated organic liquid waste.
Contaminated Labware (e.g., pipette tips, weighing paper) Dispose of in a designated solid waste container for chemically contaminated items.
Empty Product Container Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. The triple-rinsed container can then be disposed of as non-hazardous waste.

General Disposal Guidelines:

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • All chemical waste should be handled by a licensed chemical waste disposal contractor.[1]

  • Maintain clear and accurate labeling on all waste containers.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Receive and Inspect Compound storage Store at appropriate temperature (-20°C long-term) start->storage ppe Don appropriate PPE (Gloves, Lab Coat, Eye Protection) storage->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood equilibrate Equilibrate container to room temperature fume_hood->equilibrate weigh Weigh required amount equilibrate->weigh dissolve Dissolve in appropriate solvent weigh->dissolve reaction Perform experimental procedure dissolve->reaction solid_waste Dispose of solid waste in designated container reaction->solid_waste Solid Waste liquid_waste Dispose of liquid waste in designated container reaction->liquid_waste Liquid Waste end End of Procedure solid_waste->end liquid_waste->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.